molecular formula C10H9NO3 B1443524 Ethyl 1,3-benzoxazole-6-carboxylate CAS No. 1355171-03-7

Ethyl 1,3-benzoxazole-6-carboxylate

Cat. No.: B1443524
CAS No.: 1355171-03-7
M. Wt: 191.18 g/mol
InChI Key: MJICUCWKZPFKFX-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzoxazole-6-carboxylate ( 1355171-03-7) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features a benzoxazole core, a privileged structure in the design of biologically active molecules, esterified for further synthetic manipulation. The benzoxazole ring system is recognized for its diverse pharmacological potential, making this ester a versatile intermediate for the synthesis of novel therapeutic agents. Research into benzoxazole derivatives has demonstrated their significance as key intermediates for the preparation of transthyretin (TTR) stabilizers, which are investigated for the treatment of amyloid diseases . Beyond this, the benzoxazole core is a prominent scaffold in the exploration of new antimicrobials and anticancer agents. Studies show that 2-substituted benzoxazole analogues exhibit potent in vitro antibacterial and antifungal activities, with some compounds demonstrating efficacy against Gram-positive and Gram-negative bacteria . Furthermore, benzoxazole derivatives have shown promising antiproliferative activity against a panel of human cancer cell lines, underlining their value in oncological research . The ethyl carboxylate functional group provides a convenient handle for further chemical transformation, typically through hydrolysis to the corresponding carboxylic acid or via substitution reactions, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in the development of potential pharmaceuticals and as a standard in biological screening. It is supplied with a minimum purity of 99% and must be stored in a well-closed container, protected from light, in a cool and dry environment . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human use.

Properties

IUPAC Name

ethyl 1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJICUCWKZPFKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743841
Record name Ethyl 1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355171-03-7
Record name Ethyl 1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1,3-Benzoxazole-6-carboxylate: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] This technical guide provides a comprehensive overview of a specific derivative, ethyl 1,3-benzoxazole-6-carboxylate, focusing on its chemical structure, physicochemical properties, a plausible synthetic route, and its potential within the broader context of benzoxazole pharmacology.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. The core of the molecule is a bicyclic system where a benzene ring is fused to an oxazole ring. An ethyl carboxylate group is attached at the 6-position of the benzoxazole ring system.

Ethyl_1_3_benzoxazole_6_carboxylate mol [H] | C1-C2 || C-C3 | N || C4-O | C5=C6 | C7=C1 C6-C8(=O)O-C9-C10 C2=[H] C3=[H] C4=[H] C5=[H] C7=[H] C9-H C9-H C10-H C10-H C10-H

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1355171-03-7[1]
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
SMILES CCOC(=O)c1ccc2c(c1)ocn2

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from data on closely related analogues and general knowledge of the benzoxazole class. The compound is expected to be a solid at room temperature.[4]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Information
Physical State Solid[4]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected spectral characteristics based on the analysis of similar compounds.[5][6]

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, the methylene and methyl protons of the ethyl ester group, and the proton at the 2-position of the oxazole ring.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2 (oxazole ring)~8.5 - 9.0s
Aromatic-H~7.8 - 8.3m
-O-CH₂-CH₃~4.3 - 4.5q
-O-CH₂-CH₃~1.3 - 1.5t

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~165
C2 (oxazole ring)~150 - 155
Aromatic/Heterocyclic Quaternary Cs~140 - 150
Aromatic CHs~110 - 130
-O-CH₂-~61
-CH₃~14

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O stretch (ester)~1710 - 1730
C=N stretch (oxazole)~1640 - 1660
C-O-C stretch~1200 - 1300
Aromatic C-H stretch~3000 - 3100

2.1.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 191.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the cyclocondensation of an ortho-aminophenol derivative with an orthoester.[7] The key starting material for this synthesis is ethyl 4-amino-3-hydroxybenzoate.[5]

Synthesis_Pathway starting_material Ethyl 4-amino-3-hydroxybenzoate reaction Cyclocondensation (Acid catalyst, Heat) starting_material->reaction reagent Triethyl orthoformate reagent->reaction product This compound reaction->product

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: A Proposed Method

The following protocol is a generalized procedure based on established methods for benzoxazole synthesis.[8][9] Optimization of reaction conditions may be necessary to achieve high yields.

Step 1: Synthesis of the Precursor, Ethyl 4-amino-3-hydroxybenzoate

This precursor can be synthesized from commercially available starting materials, such as 4-amino-3-nitrobenzoic acid, through esterification followed by reduction of the nitro group.

Step 2: Cyclocondensation to form this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-amino-3-hydroxybenzoate (1 equivalent) in an excess of triethyl orthoformate (which can also act as the solvent).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).[8]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of benzoxazole derivatives has been extensively investigated for a variety of therapeutic applications.[2][3]

The benzoxazole nucleus is considered a "privileged scaffold" because of its ability to interact with a wide range of biological targets.[1] This is attributed to its rigid, planar structure and the presence of hydrogen bond donors and acceptors.

Potential areas of pharmacological interest for this compound and its derivatives include:

  • Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[10]

  • Anticancer Activity: The benzoxazole core is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[2]

  • Anti-inflammatory and Analgesic Activity: Certain substituted benzoxazoles have shown promise as anti-inflammatory and analgesic agents.[3]

The ethyl ester moiety at the 6-position of the benzoxazole ring in the title compound provides a handle for further chemical modification. This allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.

SAR_Logic core This compound modification Chemical Modification (e.g., Hydrolysis, Amidation) core->modification library Library of Derivatives modification->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar

Figure 3: Logical workflow for exploring the therapeutic potential of the this compound scaffold.

Conclusion

This compound is a valuable heterocyclic compound that holds promise as a building block in medicinal chemistry and drug discovery. While detailed experimental data on this specific molecule is not extensively available, its structural features and the known activities of the benzoxazole class suggest significant potential for the development of novel therapeutic agents. The synthetic route is accessible, and the ester functionality provides a versatile point for derivatization. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzoxazole core is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This technical guide provides a comprehensive exploration of a specific, promising derivative: Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate. While the initial nomenclature can be ambiguous, extensive research confirms the compound of interest to be the 2-methyl substituted variant, a molecule holding significant potential for further investigation and development in the pharmaceutical sciences. This document serves as a detailed resource, consolidating its physical and chemical properties, synthesis, and potential applications, thereby providing a solid foundation for researchers and drug development professionals.

Core Molecular Identity and Physicochemical Profile

Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate is a heterocyclic aromatic compound. The presence of the benzoxazole nucleus, an isostere of naturally occurring nucleic bases, suggests potential interactions with biological macromolecules.[2]

Structural Elucidation & Key Identifiers

The foundational structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position.

digraph "Ethyl_2_methyl_1_3_benzoxazole_6_carboxylate" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
  node [shape=plaintext, fontname="Arial"];

// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; O3 [label="O", pos="0,-0.5!"]; C4 [label="C", pos="1.2,0.8!"]; C5 [label="C", pos="2.4,0.3!"]; C6 [label="C", pos="2.4,-0.8!"]; C7 [label="C", pos="1.2,-1.1!"]; C8 [label="C", pos="0.6,-0.1!"]; C_Me [label="CH₃", pos="-2.4,0.5!"]; C_ester [label="C", pos="3.6,-1.3!"]; O_ester1 [label="=O", pos="3.6,-2.2!"]; O_ester2 [label="O", pos="4.8,-0.8!"]; C_et1 [label="CH₂", pos="6.0,-1.3!"]; C_et2 [label="CH₃", pos="7.2,-0.8!"];

// Benzene ring bonds C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C4;

// Oxazole ring bonds C8 -- O3; O3 -- C2; C2 -- N1; N1 -- C4;

// Substituent bonds C2 -- C_Me; C6 -- C_ester; C_ester -- O_ester1; C_ester -- O_ester2; O_ester2 -- C_et1; C_et1 -- C_et2; }

Figure 2: General synthetic workflow for Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate.

Reactivity Insights

The benzoxazole ring is aromatic and thus relatively stable. However, the ester and methyl groups offer sites for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methyl group at the 2-position can potentially undergo condensation reactions.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, the ethyl group of the ester (a quartet and a triplet), and the methyl group at the 2-position (a singlet). The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the benzoxazole core, and the carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C=N stretching of the oxazole ring, and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak (M+) is expected at m/z 205.

Biological and Pharmacological Landscape

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Potential Applications in Drug Discovery

While specific biological data for Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate is limited, its structural features suggest it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. The ester functionality provides a convenient handle for derivatization to generate libraries of compounds for screening against various therapeutic targets.

Known Activities of Related Compounds

Derivatives of 2-methylbenzoxazole have been investigated for their potential as:

  • Anticancer agents: Some 2-substituted benzoxazoles have shown cytotoxic activity against various cancer cell lines.

  • Antimicrobial agents: The benzoxazole nucleus is found in compounds with antibacterial and antifungal properties.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[4]

Toxicology Profile

Conclusion and Future Directions

Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate represents a molecule of significant interest within the broader family of pharmacologically relevant benzoxazoles. While a comprehensive dataset of its physical and biological properties is still emerging, its structural features and the known activities of related compounds underscore its potential as a valuable building block in drug discovery and development. Further research is warranted to fully elucidate its chemical, physical, and biological characteristics, which will undoubtedly pave the way for the creation of novel therapeutic agents.

References

The Benzoxazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Nature of the Benzoxazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its relative stability, aromaticity, and reactive sites that allow for diverse functionalization have made it a cornerstone for the synthesis of novel therapeutic agents.[1]

Benzoxazole derivatives are not merely synthetic curiosities; they are found in naturally occurring bioactive compounds and have been successfully incorporated into numerous marketed drugs.[3][4] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, may facilitate their interaction with biological macromolecules, contributing to their broad spectrum of pharmacological effects.[2][5] This guide provides a comprehensive exploration of the key biological activities of benzoxazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. The activities covered span from anticancer and antimicrobial to anti-inflammatory and antiviral, illustrating the remarkable versatility of this heterocyclic system.[5][6][7]

Caption: The core chemical structure of benzoxazole.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The development of novel anticancer agents is a paramount challenge in pharmaceutical research, and benzoxazole derivatives have emerged as a highly promising class of compounds.[8] Their antitumor effects are not monolithic; instead, they operate through diverse mechanisms, targeting various hallmarks of cancer.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism underlying the anticancer prowess of many benzoxazole derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[9]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase. Its activation by VEGF triggers downstream signaling pathways (like RAS/MAPK and PI3K/AKT) that promote endothelial cell proliferation and survival.[9][10] Several benzoxazole compounds have been designed as potent VEGFR-2 inhibitors, effectively blocking the angiogenic cascade.[9][11]

  • Dual Kinase Inhibition: More advanced derivatives have been developed as dual inhibitors, targeting multiple kinases simultaneously, such as VEGFR-2 and c-Met, another receptor tyrosine kinase implicated in tumor progression. This multi-targeted approach can enhance efficacy and potentially circumvent resistance mechanisms.[12]

  • Apoptosis Induction: Beyond kinase inhibition, certain benzoxazole derivatives can induce programmed cell death (apoptosis) in cancer cells. For instance, compound 12l was shown to arrest the cell cycle and significantly increase levels of pro-apoptotic proteins like Bax and caspase-3, while reducing the anti-apoptotic protein Bcl-2.[11]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Some derivatives, acting as bioisosteres of the anticancer prodrug Phortress, function as potent agonists of the Aryl Hydrocarbon Receptor (AhR). This activation leads to the expression of cytochrome P450 CYP1A1, which in turn exhibits anticancer activity.[13]

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.

  • Fusion with Other Heterocycles: Fusing the benzoxazole ring with other heterocyclic moieties like 1,3,4-oxadiazole or pyrazolinone has been shown to enhance cytotoxic activity against various human cancer cell lines, including colon (HT-29), lung (A-549), and breast (MCF-7) cancers.[5]

  • Piperidinyl-Based Scaffolds: The introduction of a piperidinyl moiety has been a successful strategy in designing dual c-Met/VEGFR-2 inhibitors. For example, a derivative with a p-fluorophenyl group demonstrated potent cytotoxic activity against MCF-7, A549, and PC-3 cells, with IC50 values comparable to the standard drug sorafenib.[12]

  • Bioisosteric Replacement: Replacing the benzothiazole core in known anticancer agents with a benzoxazole ring has yielded potent analogues with significant activity against colon, breast, lung, liver, and brain carcinoma cell lines.[13]

Compound Class Target Cell Line(s) Reported Activity (IC50) Reference
Piperidinyl-benzoxazole (11b)MCF-7 (Breast), A549 (Lung), PC-3 (Prostate)4.30 µM, 6.68 µM, 7.06 µM[12]
Phortress Analogue (3n)HT-29 (Colon), MCF7 (Breast), A549 (Lung)Displayed significant anticancer effect[13]
VEGFR-2 Inhibitor (12l)HepG2 (Liver), MCF-7 (Breast)10.50 µM, 15.21 µM[11]
Fused Benzoxazole-TriazolePBMC cell linesShowed potent cytotoxic effects[14]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant infections presents a grave threat to global health, necessitating the development of new antimicrobial agents.[4] Benzoxazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[3][15]

Mechanism of Action

The antimicrobial effects of benzoxazoles are often attributed to the inhibition of essential microbial enzymes.

  • DNA Gyrase Inhibition: Molecular modeling studies suggest that some benzoxazole derivatives can inhibit DNA gyrase, a crucial bacterial enzyme involved in DNA replication, thereby halting bacterial proliferation.[16]

  • Methionyl-tRNA Synthetase Inhibition: Docking studies have pointed to Staphylococcus aureus methionyl-tRNA synthetase as another potential target. Inhibition of this enzyme would disrupt protein synthesis, leading to bacterial cell death.[17]

Spectrum of Activity and SAR

Benzoxazole derivatives have shown efficacy against a wide range of microbes.

  • Gram-Positive Bacteria: Many derivatives are particularly potent against Gram-positive bacteria like Bacillus subtilis and drug-resistant Staphylococcus aureus.[3][4][17]

  • Gram-Negative Bacteria: Activity has also been reported against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3][4]

  • Fungi: Antifungal properties against species like Candida albicans and Aspergillus niger are well-documented.[3][4]

The structure-activity relationship for antimicrobial activity highlights several key features:

  • The presence of electron-withdrawing groups (e.g., fluoro, chloro, nitro) on the benzoxazole ring system can enhance antimicrobial effects.[18]

  • Studies comparing similar benzoxazoles found that derivatives without a methylene bridge between the oxazole and an attached phenyl ring were more active.[16]

  • A 5,6-difluorosubstituted benzothiazole analogue (structurally related to benzoxazole) was identified as a potent inhibitor of Gram-positive pathogens.[17]

Compound Microorganism Activity (MIC) Reference
Compound 10Bacillus subtilis1.14 x 10⁻³ µM[4]
Compound 24Escherichia coli1.40 x 10⁻³ µM[4]
Compound 1Candida albicans0.34 x 10⁻³ µM[4]
Compound B7, B11P. aeruginosa isolate16 µg/mL[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, with some acting as selective inhibitors of key inflammatory targets.[20] This is historically significant, as the commercially available non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen contain a benzoxazole core.[3]

Mechanism of Action
  • COX-2 Inhibition: A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation. The therapeutic benefits of NSAIDs are linked to COX-2 inhibition, while undesirable side effects like gastrointestinal toxicity often arise from inhibiting the COX-1 isoform.[20] Several 2-substituted benzoxazole derivatives have shown potent and selective COX-2 inhibition.[20]

  • MD2 Inhibition: Myeloid differentiation protein 2 (MD2) is an adaptor protein for Toll-like receptor 4 (TLR4) that plays a critical role in sensing lipopolysaccharides (LPS) from bacteria and initiating an inflammatory response. Certain benzoxazolone derivatives have been identified as MD2 inhibitors, competitively blocking the protein and demonstrating significant anti-inflammatory activity by reducing the production of cytokines like IL-6.[21]

Structure-Activity Relationship (SAR)

For anti-inflammatory benzoxazoles, SAR studies have shown that specific substitutions are crucial for activity. In a series of benzoxazolone derivatives targeting MD2, compound 3g was the most active, with an IC50 value of 5.09 µM against IL-6. This activity was linked to its ability to bind directly to the MD2 protein.[21] For COX-2 inhibitors, molecular docking studies have helped in designing ligands with high binding potential in the COX-2 protein pocket, leading to improved in vivo activity.[20]

Antiviral Activity

The application of benzoxazole derivatives extends to virology, with studies demonstrating their potential to combat viral infections.

Mechanism of Action and SAR

Research into flavonol derivatives containing a benzoxazole moiety has revealed potent antiviral activity against the Tobacco Mosaic Virus (TMV).[22][23]

  • TMV Coat Protein (TMV-CP) Binding: The preliminary mechanism of action for the most potent compound, X17 , involves a strong binding affinity for the TMV coat protein. This interaction is believed to hinder the self-assembly and replication of new virus particles.[22][23]

  • Host Plant Resistance: In addition to direct antiviral action, compound X17 was also found to improve the disease resistance of the host tobacco plant by inhibiting lipid peroxidation and helping to remove superoxide radicals (O2-).[22][23]

The efficacy of these compounds was notable, with the protective and curative EC50 values for X17 against TMV (101.2 µg/mL and 127.6 µg/mL, respectively) being superior to the commercial agent ningnanmycin.[22]

Key Experimental Protocols and Methodologies

The transition from a promising chemical scaffold to a viable drug candidate requires rigorous biological evaluation. The protocols described below are foundational for assessing the activities discussed in this guide.

General Synthetic Workflow

A common and traditional approach for synthesizing the benzoxazole core involves the condensation of 2-aminophenols with various carbonyl-containing compounds, such as carboxylic acids or aldehydes, often under catalytic conditions.[24][25]

Caption: A generalized workflow for the synthesis of benzoxazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the IC50 value, the concentration of a compound that inhibits cell growth by 50%.[13][26]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[26] Include wells with untreated cells (negative control) and a standard anticancer drug (positive control).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[4][19]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the benzoxazole derivative in a suitable solvent like DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton broth for bacteria).[26]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[26]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

Principle: This is a classic and widely used animal model to screen for the acute anti-inflammatory activity of new compounds. Injection of carrageenan (a phlogistic agent) into the paw of a rat induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[27][28]

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to laboratory conditions.

  • Compound Administration: Divide the animals into groups. Administer the test benzoxazole compound orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline, tween 80) to the control group and a standard NSAID (e.g., Diclofenac) to the positive control group.[28]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of one hind paw of each rat.

  • Edema Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups relative to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The benzoxazole scaffold has unequivocally established its role as a "privileged" structure in medicinal chemistry. The diverse and potent biological activities—ranging from targeted anticancer action and broad-spectrum antimicrobial efficacy to specific anti-inflammatory and novel antiviral mechanisms—underscore its vast therapeutic potential.[1][6] The ability to readily functionalize the benzoxazole core allows chemists to fine-tune its properties, leading to the development of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research will likely focus on several key areas:

  • Multi-Targeted Agents: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual kinase and enzyme inhibitors) to combat complex diseases like cancer and overcome drug resistance.

  • Novel Mechanisms of Action: Exploring new biological targets for benzoxazole derivatives to address unmet medical needs.

  • Optimizing ADMET Properties: Enhancing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of lead compounds to improve their drug-like properties and clinical translatability.[16]

The synthesis of new derivatives, guided by robust structure-activity relationship studies and computational modeling, will continue to be a fertile ground for discovery. The journey from the synthetic chemistry bench to clinical application is long, but for the versatile benzoxazole scaffold, it is a path rich with opportunity and promise.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of Ethyl 1,3-Benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontiers of Benzoxazole Research

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical exploration into the mechanistic underpinnings of Ethyl 1,3-benzoxazole-6-carboxylate. The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its "privileged" nature, enabling it to interact with a wide array of biological targets.[1][2] This guide moves beyond a simple literature review. In the absence of extensive direct research on this compound, we will embark on a scientifically-grounded journey of deduction. By examining the well-documented activities of its structural analogues, we will construct a plausible mechanistic framework for this specific molecule. This whitepaper is designed not as a final word, but as a catalyst for future research—a roadmap for empirical validation.

The Benzoxazole Core: A Privileged Scaffold in Drug Discovery

The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, is a recurring motif in numerous pharmacologically active compounds.[1][3] Its structural rigidity, coupled with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical and biological properties. This versatility has led to the development of benzoxazole derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3] The isosteric relationship of the benzoxazole nucleus with naturally occurring purine bases facilitates its interaction with biopolymers, further broadening its potential as a therapeutic agent.[2]

Deconstructing the Analogs: Known Mechanisms of Action of Substituted Benzoxazoles

To infer the mechanism of this compound, we must first understand the established actions of its chemical relatives. The biological activity of benzoxazoles is profoundly influenced by the nature and position of their substituents.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzoxazole derivatives have emerged as potent anticancer agents, often acting through multiple mechanisms:

  • Topoisomerase Inhibition: Certain 2-arylbenzoxazoles have demonstrated significant inhibitory activity against topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells. This inhibition leads to catastrophic DNA damage and subsequent apoptosis.

  • Kinase Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzoxazole-benzamide conjugates have been identified as potent VEGFR-2 inhibitors.

  • CYP1A1/2 Enzyme Induction: Some benzoxazole derivatives, structurally similar to the anticancer prodrug Phortress, are thought to exert their effects by inducing cytochrome P450 enzymes CYP1A1 and CYP1A2. This induction can lead to the metabolic activation of the compound into a cytotoxic species within the tumor microenvironment.

  • Apoptosis Induction: A common downstream effect of many anticancer benzoxazoles is the induction of apoptosis. This programmed cell death is often triggered by the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

Anti-inflammatory Properties: Quelling the Cytokine Storm

Chronic inflammation is a hallmark of numerous diseases. Benzoxazole derivatives have shown promise in mitigating inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines: Certain benzoxazole derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] The mechanism likely involves the modulation of intracellular signaling pathways that regulate the transcription of these cytokines.

  • COX-2 Inhibition: Some substituted benzoxazoles exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]

Neuroprotective Effects: Targeting Cholinesterases

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A series of 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE.[4] The carboxamide group at the 6-position plays a crucial role in binding to the active site of these enzymes.[4]

A Proposed Mechanistic Framework for this compound

Given the available evidence from structurally related compounds, we can hypothesize a multi-faceted mechanism of action for this compound, with a primary focus on its potential as an anti-inflammatory and anticancer agent. The ethyl ester at the 6-position is a key feature that likely modulates its activity and target specificity.

Primary Hypothesis: Dual Anti-inflammatory and Antiproliferative Activity

We propose that this compound possesses both anti-inflammatory and antiproliferative properties, mediated by the following interconnected pathways:

  • Inhibition of Pro-inflammatory Cytokine Production: The electron-withdrawing nature of the 6-carboxylate group may enhance the molecule's ability to interfere with intracellular signaling cascades, such as the NF-κB pathway, which are critical for the transcription of TNF-α and IL-6.

  • Modulation of Kinase Activity: The benzoxazole core, decorated with the 6-carboxylate, could potentially act as a scaffold for inhibiting protein kinases involved in both inflammation and cancer, such as VEGFR-2 or other kinases in related signaling pathways.

The following diagram illustrates this proposed dual-action mechanism:

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Therapeutic Outcomes mol This compound nfkb NF-κB Pathway Inhibition mol->nfkb Hypothesized Interaction kinase Kinase Inhibition (e.g., VEGFR-2) mol->kinase Hypothesized Interaction cytokine Decreased TNF-α & IL-6 Production nfkb->cytokine angiogenesis Inhibition of Angiogenesis kinase->angiogenesis anti_inflammatory Anti-inflammatory Effect cytokine->anti_inflammatory apoptosis Induction of Apoptosis angiogenesis->apoptosis anticancer Anticancer Effect apoptosis->anticancer

Caption: Proposed dual-action mechanism of this compound.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test our hypothesized mechanism, a series of well-defined experiments are essential. The following protocols provide a comprehensive framework for this validation process.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of each cytokine.

In Vitro Antiproliferative and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Protocol:

  • Cell Lines: Utilize a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • MTT Assay (Proliferation):

    • Seed cells in a 96-well plate and treat with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry):

    • Treat cancer cells with the GI₅₀ concentration of the compound for 24 and 48 hours.

    • Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

Kinase Inhibition Assays

Objective: To directly assess the inhibitory activity of this compound against specific protein kinases.

Protocol:

  • Target Kinases: Select a panel of relevant kinases, including VEGFR-2 and others implicated in inflammatory and cancer signaling pathways.

  • In Vitro Kinase Assay:

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the kinase activity by quantifying the amount of ADP produced.

    • Determine the IC₅₀ value for the inhibition of each kinase.

The following diagram outlines the experimental workflow for validating the proposed mechanism:

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Data Analysis & Interpretation cluster_3 Mechanism Confirmation hypothesis This compound has dual anti-inflammatory and anticancer activity inflammation_assay Anti-inflammatory Assay (RAW 264.7 cells, LPS) hypothesis->inflammation_assay proliferation_assay Antiproliferation Assay (MTT, Cancer Cell Lines) hypothesis->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) hypothesis->apoptosis_assay kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) hypothesis->kinase_assay ic50_cytokine IC₅₀ for Cytokine Inhibition inflammation_assay->ic50_cytokine gi50_cancer GI₅₀ for Cancer Cell Growth proliferation_assay->gi50_cancer apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant ic50_kinase IC₅₀ for Kinase Inhibition kinase_assay->ic50_kinase confirmation Confirmation of Dual Action Mechanism ic50_cytokine->confirmation gi50_cancer->confirmation apoptosis_quant->confirmation ic50_kinase->confirmation

Caption: Experimental workflow for validating the proposed mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table presents representative data for related benzoxazole derivatives from the literature to provide a comparative context.

Compound ClassBiological ActivityTarget/AssayRepresentative IC₅₀/GI₅₀
2-Aryl-6-carboxamide BenzoxazolesCholinesterase InhibitionAcetylcholinesterase (AChE)12.62 nM - 69.3 nM[4]
2-Aryl-6-carboxamide BenzoxazolesCholinesterase InhibitionButyrylcholinesterase (BChE)25.45 nM - 63.0 nM[4]
2-(3-Arylureido)benzoxazolesAnti-inflammatoryTNF-α InhibitionPotent inhibition at 10 µM
2-(3-Arylureido)benzoxazolesAnti-inflammatoryIL-6 InhibitionPotent inhibition at 10 µM

Concluding Remarks and Future Directions

This technical guide has outlined a plausible, multi-target mechanism of action for this compound, grounded in the established pharmacology of the broader benzoxazole class. The proposed dual anti-inflammatory and antiproliferative activities present an exciting avenue for further investigation. The experimental workflows detailed herein provide a clear and robust strategy for validating these hypotheses.

Future research should not only focus on confirming the proposed mechanisms but also on exploring the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. Structure-activity relationship (SAR) studies, involving modifications of the ethyl ester at the 6-position, could further optimize the potency and selectivity of this promising scaffold. The journey to fully elucidating the therapeutic potential of this compound is just beginning, and it is our hope that this guide will serve as a valuable compass for the path ahead.

References

An In-depth Technical Guide to Unveiling the Therapeutic Targets of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] Ethyl 1,3-benzoxazole-6-carboxylate, a member of this promising class of compounds, holds therapeutic potential, yet its precise molecular targets remain to be elucidated. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the protein targets of this compound. We will delve into a multi-pronged strategy, combining both in silico prediction with robust experimental validation techniques. This document is designed to empower researchers with the rationale and detailed protocols necessary to navigate the complexities of target deconvolution, a critical step in the drug discovery and development pipeline.[8]

Introduction: The Therapeutic Promise of the Benzoxazole Core

Benzoxazole-containing molecules are privileged structures in drug discovery, known to interact with a variety of biological systems.[4] Their diverse bioactivities stem from their ability to engage with key proteins and modulate their function.[1][3] While the broader family of benzoxazoles has been extensively studied, the specific molecular interactions of this compound are currently unknown. Identifying these targets is paramount to understanding its mechanism of action, optimizing its therapeutic efficacy, and predicting potential side effects.[9][10] This guide outlines a logical and experimentally rigorous workflow to achieve this crucial objective.

A Multi-faceted Strategy for Target Identification

A successful target identification campaign relies on a combination of approaches to generate and then confirm hypotheses.[9] We advocate for a tiered strategy that begins with broad, unbiased screening methods to identify a pool of potential binding partners, followed by more focused techniques to validate these initial "hits" and confirm direct physical interaction.

G cluster_0 Phase 1: Target Discovery (Broad Spectrum) cluster_1 Phase 2: Target Validation (High Confidence) cluster_2 Phase 3: Functional Characterization In_Silico_Prediction In Silico Target Prediction Affinity_Chromatography_MS Affinity Chromatography-MS In_Silico_Prediction->Affinity_Chromatography_MS Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography_MS->CETSA Candidate Targets Proteomic_Profiling Proteomic Profiling Proteomic_Profiling->CETSA Candidate Targets Enzyme_Kinetics Enzyme Kinetics Assays CETSA->Enzyme_Kinetics Validated Target Co_IP_Western Co-Immunoprecipitation & Western Blot CETSA->Co_IP_Western Validated Target DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Enzyme_Kinetics Validated Target DARTS->Co_IP_Western Validated Target Pathway_Analysis Signaling Pathway Analysis Enzyme_Kinetics->Pathway_Analysis Co_IP_Western->Pathway_Analysis

Figure 1: A multi-tiered workflow for target identification and validation.

Phase 1: Target Discovery – Casting a Wide Net

The initial phase of our investigation focuses on generating a list of candidate protein targets. We will employ both computational and experimental methods to maximize the breadth of our search.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational approaches can provide valuable starting hypotheses. By comparing the structure of this compound to databases of known ligands and their targets, we can predict potential binding partners.

Methodology:

  • Chemical Similarity Searching: Utilize databases such as ChEMBL and PubChem to identify proteins that are targeted by compounds structurally similar to this compound.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the chemical features of the molecule and screen it against a database of protein structures (e.g., the Protein Data Bank).

  • Molecular Docking: Perform molecular docking simulations to predict the binding affinity and pose of this compound against a panel of disease-relevant proteins.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the isolation of proteins that bind to our compound of interest from a complex biological mixture.[8][11][12][13][14][15]

Core Principle: this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Detailed Protocol: Affinity Chromatography

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to the affinity matrix. It is crucial that this modification does not abrogate the biological activity of the parent compound.

    • Covalently attach the modified compound to NHS-activated agarose beads.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line relevant to the expected therapeutic area) to a high density.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the compound-conjugated beads to allow for binding.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive binder or by changing the buffer conditions (e.g., pH or salt concentration).[14]

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search algorithm.

G Start Start Synthesize_Probe Synthesize Affinity Probe Start->Synthesize_Probe Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Incubate Incubate Lysate with Probe-Beads Synthesize_Probe->Incubate Prepare_Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Identify Identify Proteins Mass_Spec->Identify End End Identify->End

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Proteomic Profiling

Changes in protein expression or post-translational modifications upon treatment with a compound can provide clues about its targets and affected pathways.[16] Two-dimensional difference gel electrophoresis (2D-DIGE) is a suitable technique for this purpose.

Methodology:

  • Treat cells with this compound and a vehicle control.

  • Label the protein lysates from treated and untreated cells with different fluorescent dyes.

  • Mix the labeled lysates and separate the proteins by 2D gel electrophoresis.

  • Visualize the gel and identify protein spots that show significant changes in abundance.

  • Excise these spots and identify the proteins by mass spectrometry.

Phase 2: Target Validation – Confirming Direct Interaction

The candidate proteins identified in Phase 1 must be validated to confirm that they are direct binding partners of this compound. We will employ label-free methods that rely on the principle of ligand-induced target stabilization.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context.[17][18][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][19][20]

Detailed Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

  • Thermal Challenge:

    • Heat the samples across a range of temperatures.

  • Separation of Soluble and Aggregated Proteins:

    • Lyse the cells (if treated intact) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative proteomic methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

G Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Heat_Samples Apply Heat Gradient Treat_Cells->Heat_Samples Lyse_Cells Lyse Cells Heat_Samples->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregates Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Fraction Centrifuge->Collect_Supernatant Western_Blot Western Blot for Target Protein Collect_Supernatant->Western_Blot Analyze_Shift Analyze Melting Curve Shift Western_Blot->Analyze_Shift End End Analyze_Shift->End

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.

Drug Affinity Responsive Target Stability (DARTS)

Similar to CETSA, DARTS relies on ligand-induced protein stabilization, but instead of heat, it uses proteases to denature and degrade proteins.[8][21] A protein bound to a small molecule will be more resistant to proteolytic degradation.

Methodology:

  • Treat cell lysates with this compound or a vehicle control.

  • Incubate the lysates with a protease (e.g., thermolysin).

  • Stop the proteolytic reaction and analyze the remaining proteins by SDS-PAGE and Western blot for the candidate target.

  • Increased stability of the target protein in the presence of the compound indicates a direct interaction.

Phase 3: Functional Characterization – Understanding the Consequences of Binding

Once a direct target has been validated, the next critical step is to understand the functional consequences of this interaction.

Enzyme Kinetics Assays

If the validated target is an enzyme, it is essential to determine how this compound modulates its activity.[22][23][24][25]

Detailed Protocol: Enzyme Inhibition Assay

  • Assay Setup:

    • In a microplate, combine the purified target enzyme, its substrate, and varying concentrations of this compound.

  • Reaction Monitoring:

    • Monitor the rate of the enzymatic reaction over time using a suitable detection method (e.g., spectrophotometry or fluorescence).

  • Data Analysis:

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[25]

    • Perform further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Key Parameters in Enzyme Kinetic Analysis

ParameterDescription
Vmax The maximum rate of the reaction when the enzyme is saturated with substrate.
Km The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Ki The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme.
Co-Immunoprecipitation (Co-IP) and Western Blot

If the target protein is part of a larger complex, this compound may exert its effect by disrupting protein-protein interactions. Co-IP can be used to investigate this possibility.[26][27][28]

Methodology:

  • Treat cells with this compound or a vehicle control.

  • Lyse the cells and perform immunoprecipitation using an antibody against the validated target protein.

  • Analyze the immunoprecipitated complex by Western blot using an antibody against a known interacting partner.

  • A decrease in the amount of the interacting partner in the immunoprecipitate from compound-treated cells suggests that the compound disrupts the protein-protein interaction.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the deconvolution of the therapeutic targets of this compound. By combining broad screening methodologies with rigorous validation techniques and functional characterization, researchers can gain a comprehensive understanding of the compound's mechanism of action. The identification of specific, high-confidence targets will be instrumental in guiding lead optimization, preclinical development, and ultimately, the successful translation of this promising compound into a novel therapeutic.

References

An In-Depth Technical Guide to the In Silico Analysis of Ethyl 1,3-benzoxazole-6-carboxylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3-benzoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical framework for the in silico evaluation of a specific, promising subclass: Ethyl 1,3-benzoxazole-6-carboxylate derivatives. As drug discovery pivots towards more efficient, cost-effective, and targeted methodologies, computational techniques have become indispensable. They allow researchers to predict molecular interactions, evaluate pharmacokinetic profiles, and refine chemical structures before undertaking costly and time-consuming synthesis and in vitro testing.[3][4]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind each computational step, ensuring a deep understanding of the workflow's causality. We will detail an integrated approach encompassing ligand and target preparation, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. By following this guide, researchers can systematically screen, prioritize, and optimize benzoxazole derivatives, accelerating the journey from initial concept to viable lead candidate.

The Benzoxazole Scaffold: A Foundation for Therapeutic Innovation

Benzoxazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to an oxazole ring.[1] This unique arrangement confers a rigid, planar structure with a rich electronic profile, making it an ideal pharmacophore for interacting with various biological targets.[5] The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions, which are critical for stable ligand-receptor binding.[5]

Derivatives of this scaffold have demonstrated remarkable therapeutic potential:

  • Anticancer Activity: Many benzoxazole derivatives have been identified as potent inhibitors of key oncological targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in tumor angiogenesis.[3][6]

  • Antimicrobial Efficacy: The scaffold is effective against a range of pathogens, with some derivatives showing inhibitory activity against bacterial DNA gyrase, an essential enzyme for bacterial replication.[7][8]

  • Anti-inflammatory Action: Certain derivatives have shown significant cyclooxygenase (COX) inhibitory activity, a cornerstone of anti-inflammatory drug action.[9]

The focus of this guide, the This compound core, provides a strategic anchor point (the ethyl carboxylate group) for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Rationale for an In Silico First Approach

Traditional drug discovery is a high-risk, high-cost endeavor. An in silico or computational approach offers a powerful paradigm shift by front-loading the discovery process with predictive data.

The Core Advantages:

  • Cost and Time Efficiency: Computational screening of thousands of virtual compounds is orders of magnitude faster and cheaper than synthesizing and testing them in a wet lab.[3]

  • Focused Experimental Design: In silico studies prioritize a smaller set of high-probability candidates, focusing laboratory resources on the most promising molecules.

  • Mechanistic Insight: Computational tools can visualize and quantify molecular interactions at an atomic level, providing a rational basis for a compound's activity and guiding future design iterations. Molecular docking, for instance, can reveal key amino acid residues responsible for binding affinity.[3]

  • Early Failure Detection: ADMET prediction allows for the early identification and elimination of compounds with poor pharmacokinetic profiles (e.g., low gut absorption, high toxicity), which are a primary cause of late-stage clinical trial failures.[10][11]

This guide outlines a workflow that integrates these advantages into a cohesive and self-validating system.

Integrated In Silico Workflow for Drug Discovery

The following diagram illustrates the overarching computational workflow for analyzing benzoxazole derivatives. Each stage is designed to filter and refine candidates, ensuring that only the most promising molecules advance.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Validation cluster_3 Phase 4: Optimization & Selection Ligand Ligand Design & Preparation (Benzoxazole Derivatives) Docking Molecular Docking (Virtual Screening) Ligand->Docking Target Target Identification & Preparation (e.g., VEGFR-2, DNA Gyrase) Target->Docking ADMET ADMET Prediction (Drug-Likeness Filter) Docking->ADMET Top Hits MD_Sim Molecular Dynamics Simulation (Binding Stability) ADMET->MD_Sim Filtered Hits Lead_Opt Lead Optimization (SAR Analysis) MD_Sim->Lead_Opt Stable Complexes Lead_Opt->Ligand Iterative Redesign Candidate Candidate for Synthesis & In Vitro Testing Lead_Opt->Candidate G PDB Prepared Protein Structure GridGen Receptor Grid Generation (Define Binding Site) PDB->GridGen Ligand Prepared Ligand Library Docking Docking Algorithm (Pose Sampling & Scoring) Ligand->Docking GridGen->Docking Analysis Analysis of Results (Scores & Interactions) Docking->Analysis TopHits Top-Scoring Candidates Analysis->TopHits

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1,3-benzoxazole-6-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Benzoxazole derivatives are recognized for their diverse pharmacological activities, making their unambiguous structural confirmation paramount for advancing drug discovery and development programs.[1] This document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines field-proven experimental protocols for data acquisition and explains the causal reasoning behind key analytical choices, reflecting a commitment to scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important molecular scaffold.

Introduction: The Benzoxazole Core in Modern Research

The benzoxazole moiety is a privileged heterocyclic scaffold due to its presence in a wide array of biologically active compounds. Its rigid, planar structure and unique electronic properties allow it to serve as a versatile pharmacophore capable of engaging with various biological targets. Consequently, the synthesis and characterization of novel benzoxazole derivatives are of central importance in the development of new therapeutic agents.

Accurate structural elucidation is the bedrock of chemical research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, confirming identity, purity, and stereochemistry. This guide focuses on this compound, providing a foundational dataset for its identification and use in further synthetic applications.

Molecular Structure and Logic of Analysis

The structural analysis of a novel or uncharacterized compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Precursors: Ethyl 4-amino-3-hydroxybenzoate + Triethyl orthoformate Reaction Cyclocondensation Start->Reaction Purification Column Chromatography Reaction->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS IR Infrared Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Confirmation Structural Confirmation of This compound MS->Confirmation IR->Confirmation NMR->Confirmation caption Fig. 1: Workflow for Synthesis and Structural Confirmation.

Caption: Conceptual workflow for the synthesis and spectroscopic confirmation of the target compound.

The molecular structure of this compound is presented below. The numbering convention used in this guide for NMR assignments is also indicated.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following spectral data are predicted based on established chemical shift ranges for benzoxazole cores and related structures.[1][2] Experimental values may vary slightly based on solvent and acquisition parameters.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, we anticipate signals in both the aromatic and aliphatic regions.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Insights
~8.40 s 1H H-2 The proton at C-2 of the benzoxazole ring is highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms, appearing as a characteristic singlet far downfield.[2]
~8.35 d, J ≈ 1.5 Hz 1H H-5 This proton is ortho to the electron-withdrawing carboxylate group, causing a significant downfield shift. It appears as a doublet due to meta-coupling with H-7.
~8.00 dd, J ≈ 8.5, 1.5 Hz 1H H-7 This proton shows coupling to both H-4 (ortho, large J) and H-5 (meta, small J), resulting in a doublet of doublets.
~7.70 d, J ≈ 8.5 Hz 1H H-4 This proton is ortho to H-7, leading to a large coupling constant and appearing as a doublet.
4.45 q, J ≈ 7.1 Hz 2H -O-CH₂ -CH₃ The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They appear as a quartet due to coupling with the three methyl protons.

| 1.44 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group appear as a triplet due to coupling with the two methylene protons. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The benzoxazole core contains several quaternary carbons which typically show lower intensity peaks.[1]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Atom Rationale & Insights
~166.0 C =O The carbonyl carbon of the ester functional group is characteristically found in this downfield region.
~152.0 C-2 The C-2 carbon is significantly deshielded by both adjacent heteroatoms (O and N).
~150.0 C-7a This quaternary carbon is part of the aromatic system and bonded to the nitrogen atom.
~142.0 C-3a This quaternary carbon is part of the aromatic system and bonded to the oxygen atom.
~128.0 C-6 A quaternary carbon attached to the ester group. Its chemical shift is influenced by the electron-withdrawing nature of the substituent.
~126.0 C-5 Aromatic CH carbon.
~122.0 C-7 Aromatic CH carbon.
~111.0 C-4 Aromatic CH carbon, often the most upfield of the benzoxazole ring protons due to electronic effects.[3]
61.5 -O-CH₂ -CH₃ The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen.

| 14.5 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: NMR Data Acquisition

Expertise in Practice: The choice of solvent and instrument parameters is critical for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, is typically sufficient. An acquisition time of ~2-3 seconds and a relaxation delay of 1-2 seconds are standard starting points.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width of ~220 ppm is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

    • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Insights
~3100-3000 C-H Stretch Aromatic Indicates the presence of the benzene ring.
~2980-2850 C-H Stretch Aliphatic (sp³) Corresponds to the C-H bonds of the ethyl group.
~1725 C=O Stretch Ester A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak.
~1620, ~1580 C=N, C=C Stretch Benzoxazole Ring These absorptions are characteristic of the conjugated system within the fused benzoxazole rings.

| ~1280, ~1100 | C-O Stretch | Ester & Ether | Strong bands corresponding to the C-O single bonds of the ester and the oxazole ether linkage. |

Experimental Protocol: IR Data Acquisition

A common and straightforward method is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Analysis: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity. It also offers structural information through the analysis of fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge) Ion Rationale & Insights
191 [M]⁺ The molecular ion peak, corresponding to the exact mass of C₁₀H₉NO₃. High-resolution MS (HRMS) would confirm the elemental composition.
162 [M - C₂H₅]⁺ Loss of the ethyl radical from the ester group.
146 [M - OCH₂CH₃]⁺ Loss of the ethoxy radical, a common fragmentation pathway for ethyl esters.

| 118 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group, leaving the benzoxazole cation. |

Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed via characteristic losses from the ester group.

fragmentation M [M]⁺ m/z = 191 F1 [M - C₂H₅]⁺ m/z = 162 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 146 M->F2 - •OC₂H₅ F3 [Benzoxazole]⁺ m/z = 118 F2->F3 - CO caption Fig. 2: Proposed MS Fragmentation Pathway.

Caption: Key fragmentation steps for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion ([M+H]⁺ at m/z 192).

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For high-resolution data, a Time-of-Flight (TOF) or Orbitrap analyzer is required.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of all data points. Each technique validates the others, creating a robust and trustworthy structural assignment.

  • MS confirms the molecular formula C₁₀H₉NO₃ (MW = 191.18 g/mol ).

  • IR confirms the presence of the key functional groups: an ester (C=O at ~1725 cm⁻¹), an aromatic system, and the benzoxazole C=N/C=C bonds.

  • ¹³C NMR confirms the presence of 10 unique carbon atoms, including the ester carbonyl, the ethyl group carbons, and the eight carbons of the benzoxazole ring system.

  • ¹H NMR provides the final, detailed picture, showing the connectivity of all protons: the three distinct aromatic protons with their specific coupling patterns, the single proton on the oxazole ring, and the characteristic quartet and triplet of the ethyl ester group.

Together, these data points unequivocally confirm the structure as this compound, leaving no room for ambiguity.

References

In-Depth Technical Guide: Solubility and Stability of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2] Ethyl 1,3-benzoxazole-6-carboxylate, as a functionalized derivative, presents significant interest for drug discovery and development professionals. Its physicochemical properties, particularly solubility and stability, are critical determinants of its behavior in both formulation and physiological environments. This guide provides a comprehensive analysis of the solubility profile and chemical stability of this compound, offering a theoretical framework, predictive analysis, and actionable experimental protocols for its characterization.

Introduction to this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, which are noted for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The molecule's structure, featuring a fused benzene and oxazole ring system, imparts a rigid, aromatic character. The ethyl carboxylate group at the 6-position is a key feature, influencing the molecule's polarity, hydrogen bonding capability, and susceptibility to hydrolysis. Understanding these characteristics is paramount for advancing this compound through the drug development pipeline.

Below are the key physicochemical properties for this compound.

Caption: Key identifiers for this compound.

Solubility Profile: A Predictive Analysis

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. The structure of this compound suggests a nuanced solubility profile. The large, aromatic benzoxazole core is inherently lipophilic, favoring dissolution in organic solvents, while the ethyl ester group introduces polarity and potential for hydrogen bonding.

While specific experimental data for this exact molecule is not widely published, we can infer its likely solubility based on its constituent parts and data from analogous structures like ethyl benzoate and other heterocyclic esters.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents can effectively solvate the polar ester group and interact with the aromatic system. DMSO is often an excellent solvent for similar heterocyclic compounds.[5]
Polar Protic Ethanol, MethanolModerateThe alkyl chain of the alcohol can interact with the benzoxazole ring, while the hydroxyl group can hydrogen bond with the ester's oxygen atoms. Solubility is expected to be lower than in polar aprotic solvents.[6]
Non-Polar Toluene, HexaneLow to Sparingly SolubleThe polarity of the ethyl carboxylate group will limit solubility in highly non-polar solvents. The aromatic nature may allow for some solubility in toluene over aliphatic hexane.
Aqueous Water, Buffered SolutionsVery LowThe dominant hydrophobic character of the benzoxazole ring system significantly outweighs the polarity of the ester group, leading to poor aqueous solubility. This is typical for many aromatic esters like ethyl benzoate.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative data, a standardized experimental approach is necessary. The shake-flask method, compliant with OECD Guideline 105, is a robust and widely accepted procedure for determining water solubility.[7][8][9][10]

Causality: This method is chosen because it is designed to achieve a thermodynamic equilibrium between the dissolved and undissolved states of the compound, providing a true measure of its saturation solubility. The extended equilibration time and precise temperature control are critical for reproducible and accurate results.

Caption: Workflow for the OECD 105 Shake-Flask solubility test.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to several flasks containing the solvent of interest (e.g., purified water, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 20°C or 37°C). Agitate the samples for a preliminary period of 24 hours.[9]

  • Equilibrium Confirmation: After 24 hours, measure the concentration of the dissolved compound in an aliquot. Continue agitation and re-measure the concentration at subsequent time points (e.g., 48 hours). Equilibrium is confirmed when consecutive measurements are in agreement (e.g., within ±5%).

  • Phase Separation: Once equilibrium is established, allow the flasks to stand undisturbed at the test temperature to let the solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles. This step is critical to avoid artificially high results from undissolved solids.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample as necessary with a suitable mobile phase and analyze its concentration using a validated, stability-indicating HPLC-UV method.

  • Quantification: Calculate the solubility by comparing the sample's analytical response to a calibration curve prepared with known concentrations of the compound.

Chemical Stability Profile

The stability of this compound is dictated by the chemical reactivity of its functional groups, primarily the ethyl ester and the oxazole ring. Degradation can impact the efficacy, safety, and shelf-life of a potential drug product.

Key Potential Degradation Pathways:

  • Ester Hydrolysis: This is the most probable degradation pathway. The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding 1,3-benzoxazole-6-carboxylic acid and ethanol. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for simple esters.[11][12]

  • Oxazole Ring Opening: The benzoxazole ring itself is relatively stable due to its aromaticity. However, under harsh conditions (e.g., strong base, high heat), the oxazole ring can undergo hydrolytic cleavage. This often proceeds via cleavage of the C-O bond within the ring, leading to the formation of an N-formyl aminophenol derivative.[13]

G Figure 3: Potential Degradation Pathways A This compound O=C(OEt) group Benzoxazole Ring B 1,3-Benzoxazole-6-carboxylic Acid + Ethanol A:f0->B Ester Hydrolysis (H⁺ or OH⁻, H₂O) C N-formyl aminophenol derivative A:f1->C Ring Cleavage (Harsh Conditions)

Caption: Primary degradation routes for the target compound.

Experimental Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance, as outlined in ICH Guideline Q1A.[14][15][16] These studies involve subjecting the compound to stress conditions that are more severe than those used for accelerated stability testing.

Causality: The goal of a forced degradation study is not to determine shelf-life but to purposefully degrade the molecule to understand its degradation pathways. This information is crucial for developing stability-indicating analytical methods—methods that can separate the intact drug from all its potential degradation products.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature for a shorter period (e.g., 2-4 hours) due to the expected rapid degradation.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of the solid powder in an oven at an elevated temperature (e.g., 80°C) for 48 hours. Dissolve a known amount in the solvent just before analysis.

    • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Quenching and Analysis: At designated time points, withdraw samples from the stress conditions. For acid and base hydrolysis samples, neutralize them first. Analyze all samples, including an unstressed control, by a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to help identify and characterize the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound in each condition.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Assess the peak purity of the parent compound to ensure the analytical method is "stability-indicating."

    • Propose structures for the major degradation products based on their mass-to-charge ratios (from MS data) and comparison to the expected pathways.

Conclusion

This compound is a compound with significant potential, but its successful development hinges on a thorough understanding of its physicochemical properties. This guide provides a predictive framework for its solubility, indicating a preference for polar organic solvents and limited aqueous solubility. Furthermore, it highlights the primary stability liabilities, namely ester hydrolysis and potential ring cleavage under stress conditions. The detailed experimental protocols provided herein offer a clear, standards-compliant roadmap for researchers to generate the robust quantitative data required for formulation development, analytical method validation, and regulatory submissions. By systematically evaluating solubility and stability, drug development professionals can effectively de-risk their programs and accelerate the progression of promising benzoxazole-based candidates.

References

The Benzoxazole Core: A Chronicle of Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzoxazole scaffold, a deceptively simple fusion of benzene and oxazole rings, has carved a significant niche in the landscape of heterocyclic chemistry. Its journey, from a 19th-century curiosity to a "privileged scaffold" in modern medicinal chemistry, is a testament to the enduring power of organic synthesis and the intricate relationship between chemical structure and biological function. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of benzoxazole compounds. We will delve into the foundational synthetic methodologies, offer detailed experimental protocols for key reactions, present comparative quantitative data, and visualize the underlying chemical transformations and biological pathways. This technical narrative is designed to equip researchers and drug development professionals with a deep and practical understanding of this versatile heterocyclic system.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of benzoxazole is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-19th century. During this era, pioneering chemists were beginning to unravel the structures and reactivity of cyclic compounds containing atoms other than carbon. While August Wilhelm von Hofmann's extensive work on amines and aniline laid a broad foundation for nitrogen-containing heterocycles, it was Arthur Ladenburg who is credited with the first synthesis of a benzoxazole derivative in 1876.[1][2] His work on related heterocyclic systems, such as benzimidazoles, provided the crucial groundwork for accessing the benzoxazole core.[2][3]

The classical approach, and likely the method of its first synthesis, involved the condensation of an o-aminophenol with a carboxylic acid or its derivative.[3] This fundamental transformation, often referred to in the context of the related Phillips-Ladenburg synthesis for benzimidazoles, remains a cornerstone of benzoxazole chemistry to this day.[3]

The true significance of the benzoxazole moiety, however, would not be fully appreciated until the 20th century, with the discovery of its presence in a variety of naturally occurring compounds and the subsequent explosion of research into its diverse biological activities.[4][5] This has led to the development of a vast library of synthetic benzoxazole derivatives with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[6][7]

Historical Timeline of Key Developments

Historical_Timeline Mid-19th Century Mid-19th Century: Foundations of Heterocyclic Chemistry 1876 1876: First Synthesis of a Benzoxazole Derivative by Arthur Ladenburg Mid-19th Century->1876 Advancements in Heterocyclic Chemistry Early 20th Century Early 20th Century: Systematic Exploration of Condensation Reactions 1876->Early 20th Century Ladenburg's First Benzoxazole Synthesis Mid-20th Century Mid-20th Century: Isolation of Natural Products like Calcimycin Early 20th Century->Mid-20th Century Elucidation of Classical Synthetic Routes Late 20th Century Late 20th Century: Development of Novel Synthetic Methodologies Mid-20th Century->Late 20th Century Discovery of Naturally Occurring Benzoxazoles 21st Century 21st Century: Advanced Therapeutic Applications and Drug Approvals (e.g., Tafamidis) Late 20th Century->21st Century Emergence as a 'Privileged Scaffold' in Medicinal Chemistry

Caption: A timeline highlighting the major milestones in the discovery and development of benzoxazole compounds.

Foundational Synthetic Strategies: From Classical to Contemporary

The construction of the benzoxazole ring system is most commonly achieved through the formation of two key bonds: the N-C2 and O-C2 bonds. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The workhorse of benzoxazole synthesis remains the condensation of o-aminophenol with a one-carbon electrophile.

The Ladenburg Synthesis and Related Condensations with Carboxylic Acids and Their Derivatives

The classical Ladenburg synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride, typically under acidic conditions and at elevated temperatures.[8]

General Reaction Scheme:

Ladenburg_Synthesis cluster_conditions reactant1 o-Aminophenol product 2-Substituted Benzoxazole reactant1->product reactant2 + R-COX reactant2->product conditions Heat, Acid/Base

Caption: General scheme for the Ladenburg-type synthesis of 2-substituted benzoxazoles.

Detailed Mechanism (from Acyl Chloride):

The reaction proceeds via an initial acylation of the more nucleophilic amino group of the o-aminophenol to form an o-hydroxyanilide intermediate. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the amide carbonyl, and subsequent dehydration to yield the aromatic benzoxazole ring.

Ladenburg_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration aminophenol o-Aminophenol hydroxyanilide o-Hydroxyanilide Intermediate aminophenol->hydroxyanilide acyl_chloride Acyl Chloride acyl_chloride->hydroxyanilide cyclization_intermediate Tetrahedral Intermediate hydroxyanilide->cyclization_intermediate Nucleophilic attack of -OH benzoxazole 2-Substituted Benzoxazole cyclization_intermediate->benzoxazole Elimination of H2O

Caption: Step-wise mechanism of the Ladenburg synthesis from an acyl chloride.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole from Benzoic Acid using Polyphosphoric Acid (PPA) [9]

  • Reactants: o-Aminophenol (1.0 eq), Benzoic Acid (1.0 eq).

  • Reagent/Catalyst: Polyphosphoric Acid (PPA).

  • Procedure:

    • To a round-bottom flask, add o-aminophenol and benzoic acid.

    • Carefully add polyphosphoric acid (PPA) with stirring. PPA acts as both a solvent and a dehydrating agent.

    • Heat the reaction mixture to 150-160 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Condensation with Aldehydes followed by Oxidative Cyclization

An alternative and widely used method involves the condensation of an o-aminophenol with an aldehyde to form a phenolic Schiff base (imine) intermediate. This intermediate then undergoes an oxidative cyclization to afford the 2-substituted benzoxazole.[10][11] A variety of oxidizing agents can be employed for this step, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese(III) acetate, or even molecular oxygen in the presence of a suitable catalyst.[10]

Detailed Mechanism:

Aldehyde_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Oxidative Cyclization aminophenol o-Aminophenol schiff_base Phenolic Schiff Base aminophenol->schiff_base aldehyde Aldehyde aldehyde->schiff_base benzoxazole 2-Substituted Benzoxazole schiff_base->benzoxazole oxidizing_agent Oxidizing Agent oxidizing_agent->benzoxazole

Caption: Mechanism of benzoxazole synthesis from an aldehyde via a Schiff base intermediate.

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization [10]

  • Reactants: o-Aminophenol (1.0 eq), Aromatic Aldehyde (1.0 eq).

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Procedure:

    • In a suitable solvent such as dichloromethane (DCM), dissolve the o-aminophenol and the aromatic aldehyde.

    • Stir the mixture at room temperature to allow for the formation of the Schiff base intermediate.

    • Add DDQ to the reaction mixture and continue stirring. The reaction progress can be monitored by TLC.

    • Upon completion, the reduced DDQ byproduct (hydroquinone) can be removed by filtration or by washing the reaction mixture with a basic aqueous solution.

    • The organic layer is then washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Modern Synthetic Methodologies

The 21st century has witnessed a surge in the development of more efficient, sustainable, and versatile methods for benzoxazole synthesis. These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[12]

  • Metal-catalyzed cross-coupling reactions: Palladium, copper, and iron catalysts have been employed in various cross-coupling strategies to construct the benzoxazole core.[4][13]

  • Green chemistry approaches: The use of environmentally benign solvents (e.g., water), reusable catalysts, and solvent-free conditions are becoming increasingly prevalent.[14]

Comparative Data on Synthetic Methodologies

The choice of synthetic method can significantly impact the yield and reaction conditions. The following table summarizes representative yields for the synthesis of various 2-substituted benzoxazoles.

2-Substituent (R)MethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
PhenylCarboxylic AcidPPA-160385-95[9]
4-ChlorophenylCarboxylic AcidMeSO₃H/SOCl₂Dioxane100292[15]
4-NitrophenylAldehydeImidazolium ChlorideDMA160852[16][17]
4-MethoxyphenylAldehydeZn(OAc)₂-RT392[18]
MethylCarboxylic AcidLawesson's Reagent- (Microwave)-0.190[12]
Various ArylThioamidePh₃BiCl₂1,2-dichloroethane601879-99[19]
Various ArylAldehydeTiO₂-ZrO₂Acetonitrile600.25-0.4283-93[14]
Various AminoNCTSBF₃·Et₂O1,4-dioxaneReflux25-3045-60[20][21]

Nature's Benzoxazoles: A Source of Bioinspiration

The benzoxazole motif is not merely a synthetic creation; it is also found in a variety of natural products, many of which exhibit potent biological activities. These natural compounds have served as a rich source of inspiration for the design and synthesis of novel therapeutic agents.

  • Calcimycin (A23187): An antibiotic and a divalent cation ionophore, calcimycin is produced by the bacterium Streptomyces chartreusensis.[22][23] Its ability to transport calcium and magnesium ions across cell membranes has made it a valuable tool in cell biology research.[9][24]

  • Boxazomycins: A family of antibiotics, including Boxazomycin B, that are active against Gram-positive bacteria.[4][25]

  • UK-1: A bis(benzoxazole) natural product isolated from a Streptomyces species that displays potent anticancer activity.[1][12] It is believed to act as a magnesium ion-dependent DNA binding agent and an inhibitor of human topoisomerase II.[12][26]

The Benzoxazole Scaffold in Drug Discovery and Development

The recognition of benzoxazole as a "privileged scaffold" has led to its incorporation into numerous clinically approved drugs and investigational compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for binding to biological targets.

Flunoxaprofen: An Anti-inflammatory Agent

Flunoxaprofen is a nonsteroidal anti-inflammatory drug (NSAID) that features a benzoxazole core.[4][27] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[28] Although its clinical use has been limited due to concerns about potential hepatotoxicity, flunoxaprofen remains an important example of an early successful application of the benzoxazole scaffold in medicine.[17][27]

Mechanism of Action of Flunoxaprofen:

Flunoxaprofen_MoA Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flunoxaprofen Flunoxaprofen Flunoxaprofen->COX_Enzymes Inhibition

Caption: Flunoxaprofen inhibits COX enzymes, blocking the production of prostaglandins and thereby reducing inflammation.

Tafamidis: A Treatment for Transthyretin Amyloidosis

Tafamidis is a first-in-class drug approved for the treatment of transthyretin amyloidosis (ATTR), a rare and progressive disease.[29] The drug's mechanism of action is a prime example of structure-based drug design. Tafamidis binds to and stabilizes the tetrameric structure of the transthyretin (TTR) protein, preventing its dissociation into monomers that can misfold and aggregate into harmful amyloid fibrils.[30][31]

Mechanism of Action of Tafamidis:

Tafamidis_MoA TTR_Tetramer TTR Tetramer (Stable) TTR_Monomers TTR Monomers (Unstable) TTR_Tetramer->TTR_Monomers Dissociation Amyloid_Fibrils Amyloid Fibrils (Toxic) TTR_Monomers->Amyloid_Fibrils Misfolding & Aggregation Tafamidis Tafamidis Tafamidis->TTR_Tetramer Stabilization

Caption: Tafamidis stabilizes the TTR tetramer, preventing the formation of toxic amyloid fibrils.

Benzoxazoles as Kinase Inhibitors and Apoptosis Inducers

A significant area of current research focuses on the development of benzoxazole derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[7][32] For example, several benzoxazole-based compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[29][33] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

Furthermore, certain benzoxazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key apoptosis-regulating proteins such as Bcl-2 and caspases.[28][30][31]

VEGFR-2 Signaling Pathway and Inhibition by Benzoxazole Derivatives:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes Benzoxazole_Inhibitor Benzoxazole Kinase Inhibitor Benzoxazole_Inhibitor->VEGFR2 Inhibits

Caption: Benzoxazole-based kinase inhibitors can block the VEGFR-2 signaling pathway, thereby inhibiting angiogenesis.

Future Directions and Conclusion

The journey of the benzoxazole core, from its 19th-century origins to its current status as a cornerstone of medicinal chemistry, is far from over. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methodologies, the discovery of novel naturally occurring benzoxazoles with unique biological activities, and the design of next-generation benzoxazole-based therapeutics with improved efficacy and safety profiles. The continued exploration of this versatile scaffold holds immense promise for addressing a wide range of human diseases.

References

Methodological & Application

One-pot synthesis protocol for benzoxazole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Streamlined One-Pot Synthesis Protocol for Benzoxazole-2-Carboxylate Derivatives

Introduction: The Strategic Value of Benzoxazole-2-Carboxylates

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" heterocyclic structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this core are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] Specifically, the introduction of a carboxylate group at the 2-position furnishes a versatile chemical handle, the benzoxazole-2-carboxylate moiety. This functional group serves not only as a key pharmacophoric element but also as a synthetic intermediate for further molecular elaboration into amides, larger esters, and other complex derivatives.[6][7]

Traditional multi-step syntheses of these compounds often suffer from drawbacks such as high costs, significant chemical waste, and laborious purification procedures.[8] In contrast, one-pot methodologies represent a significant advancement in synthetic efficiency. By combining multiple reaction steps into a single, sequential operation without isolating intermediates, these protocols offer reduced reaction times, minimized solvent usage, and higher overall yields.[9][10] This guide details a robust and reproducible one-pot protocol for the synthesis of benzoxazole-2-carboxylate derivatives, grounded in the acid-catalyzed condensation of 2-aminophenols with α-ketoesters.

Pillar 1: The Underlying Chemical Logic

The formation of the benzoxazole ring is fundamentally a cyclocondensation reaction. The most direct and atom-economical approach for synthesizing 2-carboxylate derivatives involves the reaction of a substituted 2-aminophenol with an α-ketoester, such as diethyl oxalate or ethyl glyoxalate. The entire transformation is typically facilitated by an acid catalyst, which plays a crucial role in activating the electrophilic carbonyl centers and promoting the key cyclization and dehydration steps.

The mechanism proceeds through several distinct stages within the same reaction vessel:

  • Nucleophilic Attack & Amide Formation: The reaction initiates with the nucleophilic attack of the primary amine of the 2-aminophenol onto one of the carbonyl carbons of the α-ketoester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form an N-(2-hydroxyphenyl)oxalamide intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the adjacent amide carbonyl carbon. This step is often the rate-limiting and is significantly accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

  • Dehydration & Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzoxazole ring system.

This cascade of reactions, when performed in a single pot, provides a powerful and direct route to the target molecule.[11] The choice of catalyst is critical; Brønsted acids like methanesulfonic acid or p-toluenesulfonic acid are highly effective and commonly used.[9][11][12]

Reaction_Mechanism cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization 2_Aminophenol 2-Aminophenol Intermediate_A N-(2-hydroxyphenyl)oxalamide Intermediate 2_Aminophenol->Intermediate_A Nucleophilic Attack Alpha_Ketoester α-Ketoester (e.g., Diethyl Oxalate) Alpha_Ketoester->Intermediate_A Intermediate_B Cyclic Hemiaminal Intermediate Intermediate_A->Intermediate_B Intramolecular Attack (Acid Catalyzed) Final_Product Benzoxazole-2-carboxylate Intermediate_B->Final_Product Dehydration (-H₂O)

Caption: Generalized reaction mechanism for the one-pot synthesis.

Pillar 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl Benzoxazole-2-carboxylate. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials & Equipment
  • Reactants:

    • 2-Aminophenol (≥98% purity)

    • Diethyl oxalate (≥99% purity)

    • Methanesulfonic acid (MeSO₃H) (≥99% purity)

  • Solvents:

    • 1,4-Dioxane (anhydrous, ≥99.8%)

    • Ethyl acetate (reagent grade)

    • Hexanes (reagent grade)

    • Deionized water

  • Reagents for Work-up:

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser and heating mantle

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography (column, flasks)

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

    • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (e.g., 1.0 g, 9.16 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (40 mL) to the flask. Stir the mixture until the 2-aminophenol is fully dissolved. Subsequently, add diethyl oxalate (e.g., 1.8 mL, 13.74 mmol, 1.5 equiv.).

  • Catalyst Introduction: Carefully add methanesulfonic acid (e.g., 0.3 mL, 4.58 mmol, 0.5 equiv.) dropwise to the stirring solution.[11] An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-105 °C oil bath temperature) under an inert nitrogen atmosphere.

  • Monitoring Progress (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. Use a solvent system such as 20-30% ethyl acetate in hexanes. The disappearance of the 2-aminophenol spot (visualized under UV light) indicates reaction completion. A typical reaction time is 4-8 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold deionized water.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acid until effervescence ceases (check pH with litmus paper).

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers.

  • Work-up - Washing and Drying:

    • Wash the combined organic phase with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%) to isolate the pure benzoxazole-2-carboxylate derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow A 1. Setup Add 2-aminophenol & Dioxane to flask B 2. Reagent Addition Add Diethyl Oxalate & Methanesulfonic Acid A->B C 3. Reaction Heat to reflux (100°C) under N₂ atmosphere B->C D 4. Monitoring Check reaction progress by TLC C->D E 5. Quench & Extract Cool, add H₂O, neutralize with NaHCO₃, extract with EtOAc D->E Reaction Complete F 6. Wash & Dry Wash with brine, dry over MgSO₄, evaporate solvent E->F G 7. Purify Flash Column Chromatography (Silica Gel) F->G H 8. Characterize NMR, MS Analysis G->H

Caption: Step-by-step experimental workflow for the synthesis.

Pillar 3: Authoritative Grounding & Data

The versatility of the one-pot synthesis is demonstrated by its applicability to a range of substituted 2-aminophenols and carboxylic acid precursors. Various catalytic systems have been developed to optimize yields and expand the substrate scope, including both homogeneous and heterogeneous catalysts.[8][13][14]

Comparative Data of One-Pot Methodologies
Precursor 1Precursor 2Catalyst / ConditionsSolventTime (h)Yield (%)Reference
2-AminophenolCarboxylic AcidSOCl₂ then MeSO₃HDioxane~285-95[11]
2-AminophenolAldehydeBAIL gelSolvent-free585-98[8][13]
2-AminophenolAldehydeLAIL@MNP, SonicationSolvent-free0.573-90[1][14]
2-BromoanilineAcyl ChlorideCu Nanoparticles--49-99[15]
NitrophenolCarboxylic AcidPd/C then T3P (Microwave)-~0.556-83[16]

Note: While not all examples directly yield carboxylates, they demonstrate the breadth of one-pot strategies for the core benzoxazole synthesis, which can be adapted.

Troubleshooting & Field-Proven Insights
IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction; insufficient heating or catalyst activity.Ensure anhydrous conditions. Increase reaction time or catalyst loading slightly. Confirm reflux temperature is maintained.
Reaction Stalls Deactivation of catalyst; poor quality of reagents.Use freshly distilled solvents and high-purity reagents. Consider an alternative, more robust catalyst if necessary.
Multiple Side Products Non-selective reaction; decomposition at high temperatures.Lower the reaction temperature and extend the reaction time. Ensure slow, controlled addition of the catalyst.
Difficult Purification Co-elution of starting material or intermediates with the product.Optimize the solvent system for column chromatography. A second purification via recrystallization may be necessary.

References

Application Notes & Protocols: Evaluating Ethyl 1,3-benzoxazole-6-carboxylate in MCF-7 and HepG2 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating Benzoxazole Scaffolds in Oncology

The benzoxazole nucleus, a heterocyclic scaffold, is a recurring motif in pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer properties.[1][2][3] Numerous derivatives have been synthesized and evaluated, revealing potent cytotoxic effects against various human cancer cell lines.[4][5] The mechanisms underlying their antitumor activity are diverse, with studies pointing towards the inhibition of critical cellular machinery such as tyrosine kinases (e.g., VEGFR-2), topoisomerase enzymes, and the induction of programmed cell death (apoptosis).[6][7][8][9][10]

This document provides a comprehensive guide for the initial preclinical evaluation of a specific novel compound, Ethyl 1,3-benzoxazole-6-carboxylate . We will outline a logical, multi-step experimental workflow designed to characterize its cytotoxic and mechanistic effects on two widely-used and distinct human cancer cell lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, a cornerstone model for breast cancer research.

  • HepG2: A human hepatocellular carcinoma cell line, representing a key model for liver cancer studies.

The following protocols are designed not merely as procedural steps but as a self-validating framework. Each stage builds upon the last, moving from a broad assessment of cytotoxicity to a more refined investigation into the molecular mechanisms of action. This structured approach ensures that researchers can generate robust, interpretable data on the therapeutic potential of this compound.

Experimental Design: A Tiered Approach to Mechanistic Insight

A thorough investigation into a novel compound's anticancer potential requires a systematic workflow. We begin by establishing its general cytotoxicity to determine effective concentration ranges, followed by focused assays to elucidate the specific cellular responses. This tiered approach ensures an efficient use of resources and yields a coherent biological narrative.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Elucidating Mechanism of Cell Death cluster_2 Phase 3: Molecular Target Validation A Treat MCF-7 & HepG2 cells with a dose range of the compound B Perform MTT Assay (24h, 48h, 72h) A->B C Calculate IC50 Values B->C D Treat cells with IC50 & 2x IC50 concentrations C->D Inform Dosing Strategy E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Treat cells with IC50 concentration E->G Confirm Apoptotic Induction F->G Confirm Anti- Proliferative Effect H Prepare Cell Lysates G->H I Western Blot for Apoptotic & Pathway-Specific Proteins H->I G node_compound This compound node_receptor Hypothesized Target (e.g., VEGFR-2) node_compound->node_receptor Inhibits (?) node_bcl2 Bcl-2 (Anti-apoptotic) node_compound->node_bcl2 Down-regulation node_bax Bax (Pro-apoptotic) node_compound->node_bax Up-regulation node_receptor->node_bcl2 Suppresses node_bcl2->node_bax Inhibits node_caspase3 Pro-Caspase-3 node_bax->node_caspase3 Activates node_cleaved_caspase3 Cleaved Caspase-3 (Active) node_caspase3->node_cleaved_caspase3 node_apoptosis Apoptosis node_cleaved_caspase3->node_apoptosis

References

Application Notes and Protocols for the In Vitro Evaluation of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Ethyl 1,3-benzoxazole-6-carboxylate. This document outlines a strategic series of assays to elucidate the potential biological activities of this compound, drawing upon the well-documented pharmacological profiles of the broader benzoxazole class of molecules.

The benzoxazole scaffold is a prominent heterocyclic structure found in numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of this core have been reported to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6] This guide provides detailed protocols for a tiered approach to screening this compound, beginning with fundamental cytotoxicity assessments and progressing to more specific functional assays.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

A crucial first step in the evaluation of any novel compound is to determine its effect on cell viability. This baseline assessment is essential for identifying a suitable concentration range for subsequent, more specific assays and for flagging any potential for broad-spectrum cytotoxicity. A variety of assays can be employed to measure cell health, each with its own mechanistic basis.[7][8][9][10]

MTT Assay for Cell Proliferation and Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for Cytotoxicity Assessment

Cytotoxicity Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (and controls) seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Determine Cytotoxic Profile analyze->end

Caption: General workflow for assessing the cytotoxicity of a test compound.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is another common method for assessing cytotoxicity. It quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[9]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is advisable to use a parallel plate for this assay.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Colorimetric (Formazan)Colorimetric (LDH activity)
Indication Cell viability/proliferationCell death/membrane damage

Part 2: Screening for Specific Biological Activities

Based on the broad spectrum of activities reported for benzoxazole derivatives, a logical next step is to screen this compound for specific biological effects.[1][2][3][5][11] The following protocols are suggested starting points.

Anticancer Activity: Antiproliferative Effects on Cancer Cell Lines

Many benzoxazole derivatives have demonstrated potent anticancer properties.[5][11] An initial assessment of antiproliferative activity can be performed using a panel of cancer cell lines.

Experimental Protocol: Antiproliferative Assay

This protocol is similar to the MTT assay for cytotoxicity but is framed in the context of inhibiting cancer cell growth.

  • Cell Line Selection: Choose a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer).[11]

  • Cell Seeding and Treatment: Follow the MTT assay protocol (steps 1 and 2), plating the selected cancer cell lines.

  • Incubation and Analysis: Follow the MTT assay protocol (steps 3-7) to determine the IC₅₀ value of this compound on each cancer cell line. A potent compound will exhibit a low IC₅₀ value.

Hypothetical Antiproliferative Activity Data

Cell LineIC₅₀ (µM) of Compound XIC₅₀ (µM) of Doxorubicin (Control)
MCF-715.20.8
HepG210.51.2
HCT11625.81.5
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The antimicrobial potential of benzoxazole derivatives is well-documented.[1][5] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) in a suitable broth medium.[1]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination

MIC Determination Workflow start Start: Prepare Microbial Culture dilute Serial Dilution of Compound in 96-well Plate start->dilute inoculate Inoculate with Standardized Microorganism dilute->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read Visually Inspect for Growth incubate->read determine Determine Lowest Concentration with No Growth (MIC) read->determine end End: MIC Value determine->end

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[12][13] Given that benzoxazoles are known enzyme inhibitors, it is worthwhile to screen this compound against a panel of relevant enzymes. The specific enzyme to target would depend on the therapeutic area of interest (e.g., kinases for cancer, cyclooxygenases for inflammation).

General Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.

  • Compound Incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Allow for a pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Progression: Incubate the reaction for a specific time at the optimal temperature for the enzyme.

  • Signal Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value.

Part 3: Exploring the Mechanism of Action

Should initial screening reveal promising activity, further assays can be conducted to elucidate the mechanism of action.

Gene Expression Analysis

If this compound shows significant antiproliferative activity, analyzing its effect on gene expression can provide insights into the underlying molecular pathways.[14][15]

Protocol Outline: Quantitative PCR (qPCR) for Gene Expression

  • Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the compound for a defined period (e.g., 24 hours).

  • RNA Isolation: Isolate total RNA from the treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers for specific target genes (e.g., apoptosis-related genes like BAX and Bcl-2, or cell cycle regulators).[11]

  • Data Analysis: Analyze the relative changes in gene expression using the ΔΔCt method.

Signaling Pathway Analysis

Signaling Pathway Analysis compound This compound target Molecular Target (e.g., Enzyme, Receptor) compound->target pathway Downstream Signaling Pathway target->pathway gene_expression Altered Gene Expression pathway->gene_expression cellular_effect Cellular Effect (e.g., Apoptosis, Growth Arrest) gene_expression->cellular_effect

Caption: Conceptual diagram of a compound's mechanism of action.

Receptor Binding Assays

If there is a reason to suspect that the compound interacts with a specific receptor, radioligand binding assays can be employed to determine its binding affinity (Kᵢ).[16][17][18][19] These assays are typically more complex and are often performed in later stages of drug discovery.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of Ethyl 1,3-benzoxazole-6-carboxylate. Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in materials science.[1][2][3] A thorough and accurate structural confirmation and purity assessment are therefore critical prerequisites for any research, development, or quality control application. This document details field-proven protocols for structural elucidation and purity analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Compound Profile

A foundational understanding of the target analyte's physicochemical properties is essential for selecting appropriate analytical techniques and parameters.

PropertyDataSource
Chemical Structure (See Figure 1 below)-
Molecular Formula C₁₀H₉NO₃EON Biotech[4]
Molecular Weight 191.19 g/mol Calculated
IUPAC Name This compound-
Appearance Typically a solid at room temperature.General
Solubility Soluble in common organic solvents like DMSO, CDCl₃, Methanol, Acetonitrile. Sparingly soluble in water.General[3]
Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Integrated Analytical Workflow

The complete characterization of a synthesized compound like this compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle, and their combined results offer a self-validating confirmation of the molecule's identity, structure, and purity.

Integrated_Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Chemical Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PureProduct Purified Analyte Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (LC-MS, HRMS) PureProduct->MS FTIR FTIR Spectroscopy PureProduct->FTIR UV_Vis UV-Vis Spectroscopy PureProduct->UV_Vis HPLC HPLC Analysis PureProduct->HPLC FinalReport Confirmed Structure & Purity Report NMR->FinalReport Primary Structure MS->FinalReport Molecular Weight FTIR->FinalReport Functional Groups UV_Vis->HPLC HPLC->FinalReport Purity (%)

Caption: Integrated workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, NMR is essential to confirm the substitution pattern on the benzene ring and the integrity of the ethyl ester group.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often a good choice for benzoxazole derivatives due to its excellent solvating power.[5]

  • Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) is typically used for referencing the ¹H spectrum.[5] Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Use a spectral width of approximately 16 ppm.

    • Set relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.

    • Use a spectral width of approximately 220 ppm.

    • Employ proton decoupling for a simplified spectrum.

Expected Spectral Data:

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Benzoxazole H-2~8.5 - 9.0 (s, 1H)~150 - 155The proton at the 2-position of the oxazole ring is typically deshielded.
Aromatic H (H-4, H-5, H-7)~7.5 - 8.3 (m, 3H)~110 - 145The exact shifts and coupling patterns will confirm the 6-carboxylate substitution.[6]
Ester -O-CH₂-~4.4 (q, 2H)~61A quartet due to coupling with the adjacent methyl group. Similar to ethyl benzoate.[7]
Ester -CH₃~1.4 (t, 3H)~14A triplet due to coupling with the adjacent methylene group. Similar to ethyl benzoate.[7]
Ester C=O-~165The carbonyl carbon of the ester is a key diagnostic signal in the ¹³C spectrum.[6]
Benzoxazole C (fused)-~140 - 152Carbons at the ring fusion (C-3a, C-7a).
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, FTIR is used to confirm the key structural motifs: the ester carbonyl (C=O), the benzoxazole ring system (C=N, C-O), and the aromatic ring (C=C).

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.[1]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference Insight
~3100-3000C-H stretchAromatic C-HIndicates the presence of the benzene ring.
~2980-2900C-H stretchAliphatic C-H (Ester)Corresponds to the ethyl group.[8]
~1725-1710 C=O stretch Ester Carbonyl A strong, sharp peak, highly characteristic of the ester group.[9]
~1610-1580C=N stretchOxazole RingConfirms the presence of the heterocyclic imine bond.[1]
~1500 & ~1450C=C stretchAromatic RingTwo or more bands characteristic of the benzene ring.[10]
~1280 & ~1100 C-O stretch Ester and Oxazole C-O-C Strong bands confirming the ether linkage in the oxazole and the C-O of the ester.[1]
UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its conjugated π-system. The benzoxazole core is a chromophore that absorbs UV light. This technique is crucial for determining the optimal detection wavelength (λ_max) for HPLC analysis and can also be used for quantitative analysis via the Beer-Lambert law.

Protocol: UV-Vis Spectrum Acquisition

  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the desired UV range (e.g., Ethanol, Methanol, or Acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 mg/mL). Further dilute this stock to obtain a final concentration in the micromolar range (e.g., 10 µM) to ensure the absorbance is within the linear range of the instrument (ideally 0.2 - 1.0 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (blank) and another with the sample solution.

  • Spectrum Acquisition: Scan the sample from approximately 400 nm down to 200 nm. The maximum absorption wavelength (λ_max) should be recorded. Benzoxazole derivatives typically show maximum absorption in the 330-380 nm range.[11][12]

Expected Data:

  • A primary λ_max is expected between 330-350 nm, corresponding to the π→π* transition of the conjugated benzoxazole system.[13] The exact value can be influenced by solvent polarity.[14]

Chromatographic & Mass Spectrometric Methods

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A reverse-phase HPLC (RP-HPLC) method separates the target compound from starting materials, by-products, and degradation products based on polarity. The resulting peak area percentage provides a quantitative measure of purity.

HPLC_Method_Dev_Logic start Start: Purity Analysis col Select Column (e.g., C18, 4.6x150mm, 5µm) start->col mp Select Mobile Phase A: 0.1% Formic Acid in H₂O B: Acetonitrile (ACN) col->mp gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) mp->gradient eval Evaluate Peak (Retention, Shape, Resolution) gradient->eval optimize Optimize Method (Adjust Gradient Slope, Isocratic Hold) eval->optimize Needs Improvement final Final Validated Method eval->final Criteria Met optimize->gradient

Caption: Logic flow for developing a robust RP-HPLC method for purity analysis.

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water 50:50) at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions: A standard HPLC system with a UV detector is sufficient. For benzimidazole derivatives, which are structurally related, C8 or C18 columns are effective.[15][16]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and is MS-compatible.[17]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase.
Gradient 40% B to 95% B over 15 minutes, hold for 2 min, return to 40% B and equilibrate for 3 min.A gradient is recommended to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detection UV at λ_max (determined from UV-Vis analysis, e.g., ~340 nm)Ensures maximum sensitivity for the compound of interest.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Mass Spectrometry (MS)

Expertise & Rationale: MS is an essential technique for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Coupling HPLC with MS (LC-MS) allows for the assignment of molecular weights to the main peak and any impurity peaks observed in the chromatogram.

Protocol: LC-MS Analysis

  • Interface: Use the HPLC method described above, ensuring the mobile phase is MS-compatible (formic acid is preferred over non-volatile acids like phosphoric acid).[17]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 10 L/min

    • Gas Temperature: 325 °C

    • Mass Range: Scan m/z 50-500

  • Data Analysis:

    • Examine the mass spectrum corresponding to the main HPLC peak.

    • Look for the protonated molecule [M+H]⁺.

    • For HRMS, compare the measured exact mass to the theoretical exact mass.

Expected Data:

  • Molecular Formula: C₁₀H₉NO₃

  • Theoretical Monoisotopic Mass: 191.0582 g/mol

  • Expected Ion (ESI+): [M+H]⁺ at m/z 192.0655

The fragmentation pattern can also provide structural information. Cleavage of the ester group or fragmentation of the benzoxazole ring are common pathways.[18][19]

Conclusion

The analytical methods detailed in this guide provide a robust, multi-faceted framework for the comprehensive characterization of this compound. The integrated use of NMR for structural elucidation, FTIR for functional group confirmation, HPLC for purity assessment, and MS for molecular weight verification constitutes a self-validating workflow. This approach ensures the generation of high-quality, reliable data essential for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

References

Application Notes & Protocols for High-Throughput Screening of Benzoxazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

Benzoxazoles are a cornerstone class of heterocyclic compounds that have captured significant attention in medicinal chemistry due to their wide spectrum of potent biological activities.[1][2] This versatile scaffold, consisting of a benzene ring fused to an oxazole ring, serves as a privileged structure in the design of novel therapeutics.[3] Benzoxazole derivatives have demonstrated considerable promise as anticancer, antimicrobial, and anti-inflammatory agents, often acting through mechanisms like kinase inhibition, apoptosis induction, and cell cycle arrest.[1][2][4]

High-throughput screening (HTS) is an indispensable technology in contemporary drug discovery, facilitating the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a specific biological target.[5][6][7] This guide provides a comprehensive overview and detailed protocols for designing and implementing HTS campaigns tailored for the screening of benzoxazole libraries. The methodologies described herein are designed to be robust, reproducible, and adaptable to various research objectives, from target-based biochemical assays to phenotypic cell-based screens.

Choosing the Right Screening Strategy: Biochemical vs. Cell-Based Assays

The initial and most critical decision in an HTS campaign is the choice between a biochemical (cell-free) and a cell-based assay format.[8][9] This choice is dictated by the specific biological question being addressed, the nature of the target, and the desired therapeutic outcome.

Biochemical Assays are advantageous for their simplicity and direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor.[9][10] They are less prone to artifacts related to cell permeability and off-target effects. However, they lack the physiological context of a cellular environment.[9]

Cell-Based Assays offer a more holistic and physiologically relevant assessment of a compound's activity.[10][11] They can identify compounds that modulate complex cellular pathways and inherently filter out molecules with poor membrane permeability.[10] However, identifying the specific molecular target of a hit from a cell-based screen can be more challenging.[10]

Assay Type Advantages Disadvantages Best Suited For
Biochemical - Direct target interaction measurement- High precision and reproducibility- Simpler to optimize- Lacks physiological context- May miss compounds requiring metabolic activation- Does not account for cell permeability- Target-based screening (e.g., specific enzyme inhibitors)- Structure-Activity Relationship (SAR) studies
Cell-Based - More physiologically relevant- Accounts for cell permeability and metabolism- Can identify pathway modulators- More complex to develop and optimize- Prone to off-target effects- Target deconvolution can be challenging- Phenotypic screening- Assessing cytotoxicity and cell viability- Studying complex signaling pathways

Workflow for a Benzoxazole Library HTS Campaign

A well-structured HTS campaign follows a logical progression from assay development to hit validation. This workflow ensures the efficient use of resources and the generation of high-quality, actionable data.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization (384/1536-well plates) Assay_Dev->Miniaturization Optimize for HTS Validation Assay Validation (Z'-factor, S/N ratio) Miniaturization->Validation Statistical Rigor Primary_Screen Primary Screen (Single Concentration) Validation->Primary_Screen Proceed to HTS Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Identify 'Hits' Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Progress Hits Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Confirm Activity Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Validate Mechanism

Figure 1: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Cell-Based Cytotoxicity Screening using MTT Assay

This protocol provides a method to evaluate the effect of benzoxazole compounds on the viability of cancer cell lines, a common primary screen for anticancer drug discovery.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzoxazole compound library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazole compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Protocol 2: Biochemical Kinase Inhibition Screening using a Fluorescence Polarization Assay

Many benzoxazole derivatives exhibit anticancer activity by inhibiting protein kinases.[4][12][13] This protocol describes a fluorescence polarization (FP) based assay, a robust and homogeneous method well-suited for HTS of kinase inhibitors.[5]

Principle: This FP-based kinase assay relies on the change in the tumbling rate of a fluorescently labeled peptide substrate upon phosphorylation.[5] In the presence of an active kinase and ATP, the peptide is phosphorylated. A phosphopeptide-specific antibody, which is a large molecule, then binds to the phosphorylated peptide. This large complex tumbles slowly in solution, resulting in a high FP value. An effective inhibitor will prevent phosphorylation, leaving the small fluorescent peptide unbound and tumbling rapidly, which leads to a low FP value. The decrease in FP is directly proportional to the inhibitory activity of the test compound.[5]

FP_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase Active Kinase Phospho_Peptide Phosphorylated Peptide ATP ATP Fluo_Peptide Fluorescent Peptide Fluo_Peptide->Phospho_Peptide High_FP High FP Signal (Slow Tumbling) Phospho_Peptide->High_FP Antibody Antibody Antibody->High_FP Inhibitor Benzoxazole Inhibitor Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Fluo_Peptide2 Fluorescent Peptide Low_FP Low FP Signal (Fast Tumbling) Fluo_Peptide2->Low_FP

Figure 2: Principle of the Fluorescence Polarization (FP) kinase assay.

Materials:

  • Target kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Phosphopeptide-specific antibody

  • Assay buffer (optimized for the specific kinase)

  • Benzoxazole compound library (in DMSO)

  • 384-well, low-volume, black plates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the target kinase, fluorescent peptide substrate, and ATP in the assay buffer at appropriate concentrations (typically 2x the final concentration).

  • Compound Dispensing:

    • Dispense a small volume (e.g., 50 nL) of the benzoxazole compounds and controls (positive and negative) into the 384-well plates.

  • Kinase Reaction:

    • Add the kinase and peptide substrate solution to the wells.

    • Incubate for a short period (e.g., 15 minutes) to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding the phosphopeptide-specific antibody solution. This solution may also contain EDTA to chelate Mg2+ and inhibit further kinase activity.

    • Incubate for at least 30 minutes to allow for antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Assay Validation and Quality Control

For an HTS campaign to be successful, the chosen assay must be robust, reproducible, and suitable for automation.[14][15] Key validation parameters include:

  • Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15]

  • Signal-to-Noise Ratio (S/N): The ratio of the mean signal of the positive control to the standard deviation of the negative control. A higher S/N ratio indicates a more robust assay.

  • Coefficient of Variation (CV): A measure of the variability of the data. A CV of less than 20% is generally acceptable.[15]

These parameters should be monitored throughout the screening process to ensure data quality.[16]

Parameter Formula Acceptable Range Significance
Z'-factor 1 - [ (3σp + 3σn) / |μp - μn| ]0.5 to 1.0Measures the quality of the assay in terms of its ability to distinguish between active and inactive compounds.
S/N Ratio (μp - μn) / σn> 10Indicates the dynamic range of the assay.
CV (%) (σ / μ) * 100< 20%Measures the precision and reproducibility of the assay.
(σp and σn are the standard deviations of the positive and negative controls, respectively. μp and μn are the means of the positive and negative controls, respectively.)

Hit Validation and Follow-up Studies

Primary hits from an HTS campaign require rigorous validation to eliminate false positives and confirm their biological activity.[17] A typical hit validation cascade includes:

  • Hit Confirmation: Re-testing the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Performing serial dilutions of the confirmed hits to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: Testing the hits in a different assay format that measures the same biological endpoint but with a different technology to rule out assay-specific artifacts.[17]

  • Selectivity Profiling: Screening the hits against related targets to assess their specificity.

  • Structure-Activity Relationship (SAR) Analysis: Testing analogs of the validated hits to understand the chemical features required for their activity.[17]

Conclusion

The screening of benzoxazole libraries holds immense potential for the discovery of novel therapeutic agents. The success of such endeavors hinges on the careful selection and rigorous validation of high-throughput screening assays. By integrating the principles of robust assay design, meticulous execution of protocols, and a systematic approach to hit validation, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of the benzoxazole scaffold.

References

Application Notes & Protocols for Anti-Proliferative Studies of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry. Its structural resemblance to natural nucleic acid bases like adenine and guanine allows for potential interactions with key biological macromolecules.[1] A growing body of evidence highlights the diverse pharmacological activities of benzoxazole derivatives, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2][3][4] Numerous studies have demonstrated the potent anti-proliferative effects of various substituted benzoxazoles against a range of human cancer cell lines, such as those from breast, colon, lung, and liver cancers.[1][5][6]

This document provides a comprehensive guide for investigating the anti-proliferative potential of a specific analogue, Ethyl 1,3-benzoxazole-6-carboxylate . While extensive research has been conducted on the broader class of benzoxazole derivatives, this particular compound represents a valuable subject for further anti-cancer studies. These application notes and protocols are designed to provide a robust framework for its initial screening and mechanistic evaluation.

Hypothesized Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant number of anti-cancer benzoxazole derivatives exert their effects by targeting key signaling pathways involved in tumor growth and progression. One of the most well-documented mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[7][9][10] By inhibiting VEGFR-2, benzoxazole derivatives can effectively suppress the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

  • The PLCγ-PKC-Raf-MEK-MAPK pathway: Primarily involved in endothelial cell proliferation.[7][8]

  • The PI3K/Akt pathway: Crucial for endothelial cell survival by inhibiting apoptosis.[7][8][11]

  • The FAK/p38 MAPK pathway: Associated with endothelial cell migration.[10][11]

This guide will outline protocols to not only assess the anti-proliferative activity of this compound but also to investigate its potential to induce apoptosis and arrest the cell cycle, consistent with the effects of VEGFR-2 inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 FAK FAK VEGFR2->FAK pY1214 PKC PKC PLCg->PKC Akt Akt PI3K->Akt p38 p38 MAPK FAK->p38 Migration Cell Migration p38->Migration Raf Raf PKC->Raf Apoptosis Inhibition of Apoptosis Akt->Apoptosis MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: Hypothesized VEGFR-2 signaling pathway targeted by benzoxazole derivatives.

Experimental Protocols

The following protocols provide a step-by-step guide for the comprehensive evaluation of the anti-proliferative effects of this compound.

I. In Vitro Cytotoxicity Assessment

Two robust and widely accepted methods for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. It is recommended to use both to ensure the validity of the results, as they measure different cellular parameters (metabolic activity vs. total protein content).

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of total biomass.

Materials:

  • Same as for the MTT assay, with the following additions/substitutions:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well (final concentration 2.5%).

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Shake the plate for 5-10 minutes to dissolve the bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Data Presentation: Example IC₅₀ Values for a Hypothetical Benzoxazole Derivative

Cell LineCompoundIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - SRB Assay
MCF-7 This compoundTo be determinedTo be determined
HCT116 This compoundTo be determinedTo be determined
A549 This compoundTo be determinedTo be determined
II. Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Analysis_Workflow Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix with Cold 70% Ethanol Wash_PBS->Fix Wash_PBS2 Wash with PBS Fix->Wash_PBS2 RNase RNase A Treatment Wash_PBS2->RNase PI_Stain Stain with Propidium Iodide RNase->PI_Stain Analyze Analyze by Flow Cytometry PI_Stain->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium iodide (PI) solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells (including the supernatant to collect any detached apoptotic cells) and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

III. Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells as described for cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial anti-proliferative evaluation of this compound. Positive results from these assays, such as a low micromolar IC₅₀ value and the induction of apoptosis or cell cycle arrest, would warrant further investigation into its precise mechanism of action. Subsequent studies could include:

  • VEGFR-2 Kinase Assay: To directly measure the inhibitory effect of the compound on VEGFR-2 activity.

  • Western Blot Analysis: To examine the phosphorylation status of VEGFR-2 and key downstream signaling proteins like Akt and MAPK.

  • In Vivo Studies: To evaluate the anti-tumor efficacy of the compound in animal models.

The exploration of novel benzoxazole derivatives like this compound holds significant promise for the development of new and effective anti-cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 1,3-benzoxazole-6-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, optimize reaction yields, and ensure product purity. The methodologies and principles discussed are grounded in established organic synthesis practices.

The primary synthetic route addressed in this guide is the condensation and subsequent cyclodehydration of Ethyl 4-hydroxy-3-aminobenzoate with a C1 source, such as triethyl orthoformate or formic acid, a common and effective method for generating 2-unsubstituted benzoxazoles.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: The reaction shows low conversion or has stalled.

Low conversion of the starting material, Ethyl 4-hydroxy-3-aminobenzoate, is a frequent challenge. This can often be diagnosed by monitoring the reaction using Thin-Layer Chromatography (TLC), where a persistent starting material spot is observed.[3]

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Temperature: The cyclodehydration step to form the benzoxazole ring typically requires elevated temperatures to overcome the activation energy barrier.[3]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. If using a high-boiling solvent like DMF or toluene, ensure you are reaching the optimal temperature, which can range from 130°C to 150°C.[3] Be cautious of potential product degradation at excessively high temperatures.[4]

  • Presence of Water: The final ring-closing step is a dehydration reaction. The presence of water in the reaction medium can shift the equilibrium back towards the intermediate, hindering product formation.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and flame-dried glassware.[4][5] Consider using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent (e.g., toluene) to physically remove water as it forms.

  • Inefficient Catalyst or Reagent: The choice of the C1 source and catalyst is critical.

    • Solution: If using formic acid, an acid catalyst like polyphosphoric acid (PPA) can be effective.[6] If using triethyl orthoformate, ensure it is of high purity, as it can hydrolyze over time.

  • Poor Reagent Purity: Impurities in the starting Ethyl 4-hydroxy-3-aminobenzoate can inhibit the reaction.

    • Solution: Verify the purity of your starting material by NMR or melting point analysis. If necessary, purify it by recrystallization before starting the synthesis.

Issue 2: Significant formation of byproducts or a dark, tar-like substance is observed.

The appearance of multiple spots on a TLC plate or the formation of intractable tars indicates that side reactions are competing with the desired product formation.[7]

Potential Causes & Recommended Solutions:

  • Decomposition at High Temperatures: The starting materials or the product may be unstable at the required reaction temperature, leading to polymerization or degradation.[7]

    • Solution: Monitor the reaction closely by TLC. If byproduct formation increases with time at a high temperature, consider running the reaction at a slightly lower temperature for a longer duration.[8]

  • Oxidation of the Aminophenol: 2-Aminophenols are susceptible to oxidation, which can lead to colored, polymeric impurities. This is often exacerbated by heat and the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

  • Inappropriate Solvent Choice: The solvent can influence reaction pathways. For instance, protic solvents might interfere with certain catalytic cycles.[9]

    • Solution: If using a reactive solvent, consider switching to a more inert, high-boiling aprotic solvent such as toluene, xylene, or DMF.[9]

Issue 3: The product "oils out" during recrystallization or is difficult to purify.

Purification is critical for obtaining this compound in high purity. Challenges often arise during crystallization and chromatography.

Potential Causes & Recommended Solutions:

  • "Oiling Out" During Crystallization: This occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. It often happens when a solution is cooled too quickly or is highly supersaturated.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool very slowly. Insulating the flask can promote slow cooling. Gently scratching the inside of the flask with a glass rod can induce nucleation.

  • Difficulty Removing High-Boiling Solvents: Solvents like DMF or DMSO can be challenging to remove completely, leaving the product as an oil.[9]

    • Solution: After the main workup, perform an aqueous wash to remove the bulk of the water-soluble solvent. To remove trace amounts, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[9]

  • Co-elution in Column Chromatography: Impurities with similar polarity to the product can be difficult to separate using column chromatography.

    • Solution: Optimize the eluent system. A systematic screening of solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Using a shallow gradient of the polar solvent during elution can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

The reaction proceeds in two key stages:

  • Amide Formation: The amino group of Ethyl 4-hydroxy-3-aminobenzoate performs a nucleophilic attack on the C1 source (e.g., formic acid or triethyl orthoformate) to form an N-formyl intermediate.

  • Cyclodehydration: Under acidic conditions and heat, the phenolic hydroxyl group attacks the amide carbonyl. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic oxazole ring.

G General Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Ethyl 4-hydroxy-3-aminobenzoate INT N-formyl Intermediate R1->INT Amidation R2 + C1 Source (e.g., HCOOH) PROD This compound INT->PROD Cyclodehydration (-H2O)

Caption: General reaction pathway for benzoxazole synthesis.

Q2: How critical is the purity of the starting materials?

The purity of the starting materials, especially the Ethyl 4-hydroxy-3-aminobenzoate, is paramount.[4] Impurities can lead to side reactions, lower yields, and complex purification procedures. For instance, the presence of regioisomers or related compounds can result in the formation of isomeric benzoxazoles that are difficult to separate from the desired product.

Q3: What are the optimal reaction conditions to maximize yield?

Optimizing reaction conditions is key to improving yield. A systematic approach is often most effective.[4]

ParameterRecommendationRationale
Solvent Toluene, Xylene, DMF, or solvent-freeHigh-boiling aprotic solvents facilitate the necessary high temperatures and can allow for azeotropic removal of water.[9] Solvent-free conditions are environmentally friendly and can simplify workup.[3]
Catalyst Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH)Acid catalysts are crucial for promoting the cyclodehydration step. PPA can also serve as the solvent in some cases.[6]
Temperature 130-160°CSufficient thermal energy is required to drive the dehydration and ring-closing step to completion.[3][6]
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation of the electron-rich aminophenol starting material, which can lead to colored impurities and tar formation.[4]
Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method.[3]

  • Procedure: Spot the crude reaction mixture on a silica gel plate alongside the starting material.

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the eluent system.

  • Analysis: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate reaction progress. Visualization under UV light is usually effective.

Q5: What is a standard workup and purification protocol?

A typical procedure involves isolating the crude product and then purifying it.

Experimental Protocol: Workup and Purification

  • Cooling & Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. If an acid catalyst like PPA was used, the mixture may be poured carefully onto crushed ice.

  • Neutralization: Neutralize the mixture with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volumes). The product is expected to be in the organic layer.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by either:

    • Recrystallization: Use a solvent system like ethanol/water or ethyl acetate/hexane.[10]

    • Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient eluent system.[10]

Visualization of Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_SM Assess Starting Material Purity (NMR, m.p.) Start->Check_SM Check_Cond Verify Reaction Conditions (Temp, Time, Atmosphere) Check_SM->Check_Cond Purity OK Purify_SM Action: Purify Starting Material (Recrystallize/Chromatography) Check_SM->Purify_SM Impure Check_H2O Check for Moisture (Anhydrous Reagents/Solvents?) Check_Cond->Check_H2O Conditions OK Adjust_Cond Action: Optimize Conditions (Increase Temp, Extend Time) Check_Cond->Adjust_Cond Suboptimal Dry_System Action: Use Anhydrous Techniques (Dry Solvents, Inert Gas) Check_H2O->Dry_System Moisture Present Re_Run Re-run Reaction Check_H2O->Re_Run System is Dry Purify_SM->Re_Run Adjust_Cond->Re_Run Dry_System->Re_Run

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of Ethyl 1,3-benzoxazole-6-carboxylate. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying heterocyclic compounds of this nature.

Introduction: The Purification Challenge

This compound is a heterocyclic compound, a class of molecules often central to pharmaceutical and materials science research.[1][2][3] The nitrogen atom within the benzoxazole ring can lead to specific challenges during silica gel chromatography. Its basicity can cause interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, resulting in issues like peak tailing, irreversible adsorption, or even degradation.[4] This guide provides practical, field-proven solutions to overcome these obstacles and achieve high purity.

Troubleshooting Guide: Common Column Chromatography Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My separation is poor, and the spots on my TLC are overlapping or smeared. What should I do?

A1: Poor separation is most often due to an inappropriate solvent system (mobile phase). The goal is to find a solvent or solvent mixture that provides a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate before you even begin packing the column.

Causality & Solution:

  • Optimize the Rf Value: The Retention Factor (Rf) is a measure of how far a compound travels up the TLC plate.[5][6] For effective separation in flash column chromatography, the target compound, this compound, should have an Rf value between 0.15 and 0.4.[7][8]

    • If Rf is too high (> 0.4): Your compound is moving too quickly. Decrease the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • If Rf is too low (< 0.15): Your compound is sticking to the silica too strongly. Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4]

  • Address Peak Tailing/Streaking: Benzoxazoles can interact with acidic silica, causing streaking. This is a classic sign of a basic compound on an acidic stationary phase.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to your mobile phase. A typical starting concentration is 0.1-1%.[4] This neutralizes the acidic sites on the silica gel, leading to sharper, more symmetrical peaks. Always run a new TLC with the modified eluent to confirm the Rf value and resolution.

  • Check for Column Overloading: Loading too much crude material will inevitably lead to poor separation.

    • Solution: A general rule is to load an amount of crude material that is 1-5% of the total mass of the silica gel used for the column.[4] If you need to purify a large amount of material, you must use a proportionally larger column.

Q2: My compound is not eluting from the column at all, even after I've passed a large volume of solvent through it. Where is it?

A2: This is a common and frustrating problem, typically caused by one of two issues: your solvent system is not polar enough, or your compound is irreversibly binding to or decomposing on the silica gel.

Causality & Solution:

  • Insufficient Solvent Polarity: Your selected mobile phase may simply lack the strength to displace the polar benzoxazole from the highly polar silica gel.

    • Solution: Drastically increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, try switching to 100% ethyl acetate, or even a more polar mixture like dichloromethane/methanol. A gradient elution, where you gradually increase the solvent polarity over the course of the purification, can be very effective for eluting stubborn compounds.[4]

  • Irreversible Adsorption or Decomposition: The Lewis basic nitrogen in the benzoxazole ring can bind very strongly to the acidic silanol groups. In some cases, highly sensitive compounds can degrade under these acidic conditions.

    • Solution 1: Test for Stability. Before committing to a large-scale column, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a streak originating from the baseline, your compound is likely unstable on silica.[4][9]

    • Solution 2: Switch the Stationary Phase. If instability is confirmed, silica gel is not the right choice. Consider using a different stationary phase like neutral or basic alumina, which is less acidic. Alternatively, reversed-phase chromatography (using a nonpolar stationary phase like C18 silica and a polar mobile phase) can be an excellent option for polar compounds.[4][10]

Q3: The separation looked good on TLC, but all my collected fractions are mixed. Why did this happen?

A3: This often points to a problem with the column packing or sample loading technique. A well-packed column with a concentrated initial band of sample is critical for good separation.

Causality & Solution:

  • Poor Column Packing: Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, completely ruining the separation.

    • Solution: Pack your column using the "slurry method." Mix the silica gel with your initial, least polar eluent to form a smooth, lump-free slurry. Pour this slurry into the column and use gentle pressure or tapping to ensure it packs into a uniform, stable bed. Never let the top of the silica bed run dry.[11]

  • Improper Sample Loading: If the initial band of your sample is too diffuse, the separation will be compromised from the start.

    • Solution 1 (Wet Loading): Dissolve your crude product in the absolute minimum amount of your mobile phase solvent.[12] A more polar solvent can be used if necessary for solubility, but keep the volume extremely small. Carefully pipette this concentrated solution onto the top of the column, allow it to absorb into the silica, and then carefully add the mobile phase.[12]

    • Solution 2 (Dry Loading): If your compound has poor solubility in the eluent, dry loading is superior. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[12] This powder can then be carefully added to the top of the packed column.[12][13]

Frequently Asked Questions (FAQs)

Q4: How do I select the right starting solvent system for my TLC analysis?

A4: this compound is a moderately polar compound due to the ester and benzoxazole moieties. A good starting point for TLC analysis is a mixture of a non-polar solvent and a mid-polarity solvent.[11]

  • Recommended Starting Point: Begin with a 4:1 mixture of Hexane:Ethyl Acetate.

  • Analysis: Run a TLC plate. Based on the resulting Rf value of your product, adjust the ratio as described in Q1. Test several ratios (e.g., 9:1, 4:1, 2:1) on the same TLC plate to quickly find the optimal system. A system that gives your product an Rf of ~0.3 is ideal.[11]

Solvent Relative Polarity Role in Chromatography
Hexane / Petroleum EtherVery LowNon-polar base eluent
TolueneLowNon-polar base eluent
Dichloromethane (DCM)Low-MediumCan be a base or polar modifier
Diethyl EtherMediumPolar modifier
Ethyl Acetate (EtOAc)Medium-HighCommon polar modifier
AcetoneHighStrong polar modifier
Methanol (MeOH)Very HighVery strong polar modifier
Table 1: Abbreviated Eluotropic Series. Solvents are listed in increasing order of polarity and eluting power on a normal-phase adsorbent like silica gel.
Q5: What are the main differences between gravity chromatography and flash chromatography?

A5: The primary difference is the use of pressure.[14]

  • Gravity Chromatography: Relies on gravity to move the mobile phase through the column. It is slow, often taking hours or days, and generally provides lower resolution.[15][16] It uses silica gel with a larger particle size (e.g., 70-230 mesh).[15]

  • Flash Chromatography: Uses positive pressure from compressed air or a pump to force the mobile phase through the column much more quickly.[10][14] This method is faster (minutes to hours) and typically yields a much better separation.[16] It requires silica with a smaller particle size (e.g., 230-400 mesh) to function effectively.[15] For efficiency and quality of separation, flash chromatography is the preferred method in modern research labs.

Q6: What are the likely impurities I should be trying to separate?

A6: Impurities will depend on the synthetic route used to prepare the this compound. Common syntheses involve the condensation of a substituted o-aminophenol with a carboxylic acid derivative.[2] Potential impurities could include:

  • Unreacted Starting Materials: For example, 4-amino-3-hydroxybenzoic acid or its ethyl ester.

  • Side-Products: Products from competing reaction pathways during the benzoxazole ring formation.[17]

  • Decarboxylation Products: If the synthesis or purification involves high heat, the carboxylate group could potentially be lost.[17]

  • Residual Solvents: Solvents used in the reaction or workup that were not fully removed.[18]

Visualized Workflows

Workflow for Solvent System Optimization

G cluster_0 TLC Analysis cluster_1 Decision Making TLC_Start Spot crude mixture on TLC plate Develop Develop plate in 4:1 Hexane:EtOAc TLC_Start->Develop Visualize Visualize under UV light Develop->Visualize Check_Rf Measure Rf of product spot Visualize->Check_Rf Adjust_High Decrease Polarity (Increase Hexane %) Check_Rf->Adjust_High Rf > 0.4 Adjust_Low Increase Polarity (Increase EtOAc %) Check_Rf->Adjust_Low Rf < 0.2 Optimal Rf is ~0.3 System is Optimized Check_Rf->Optimal 0.2 ≤ Rf ≤ 0.4 Adjust_High->TLC_Start Re-spot and test new system Adjust_Low->TLC_Start Re-spot and test new system

Caption: A flowchart for optimizing the mobile phase using TLC.

Troubleshooting Workflow for Poor Separation

G Start Problem: Poor Separation on Column Q1 Are bands/spots tailing or streaking? Start->Q1 A1_Yes Add 0.1-1% Triethylamine to the eluent Q1->A1_Yes Yes Q2 Was the column overloaded? (>5% sample:silica mass) Q1->Q2 No End Separation Improved A1_Yes->End A2_Yes Reduce sample load or use a larger column Q2->A2_Yes Yes Q3 Was the column packed correctly? (No cracks/bubbles) Q2->Q3 No A2_Yes->End A3_No Re-pack column using the slurry method Q3->A3_No No Q4 Was the sample loaded in a minimal volume? Q3->Q4 Yes A3_No->End A4_No Use 'dry loading' method for better initial band Q4->A4_No No Q4->End Yes A4_No->End

Caption: A decision tree for troubleshooting poor column separation.

References

Technical Support Center: Recrystallization of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 1,3-benzoxazole-6-carboxylate. As a key heterocyclic building block, achieving high purity is paramount for reliable downstream applications. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its recrystallization.

Frequently Asked Questions (FAQs)

Q1: I've followed the cooling procedure, but no crystals have formed. What is the most common reason for this?

A1: The most frequent cause of crystallization failure is using an excessive amount of solvent.[1] This results in a solution that is not saturated enough for crystals to form, even at low temperatures. Another possibility is supersaturation, a state where the compound remains dissolved beyond its normal saturation point.[2]

Q2: My compound separated as an oily liquid instead of solid crystals. What does this "oiling out" mean?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This typically happens when the melting point of your compound is lower than the boiling point of the recrystallization solvent.[1][3] Impurities can also depress the melting point, making this phenomenon more likely. Oiled-out products are often impure because the liquid phase can dissolve impurities more readily than the crystalline solid.[3]

Q3: My final yield of pure crystals is significantly lower than expected. Where could I have lost my product?

A3: A poor yield can stem from several factors.[3] Using too much solvent is a primary cause, as a significant amount of your product will remain in the mother liquor.[2][3][4] Other common reasons include premature crystallization during a hot filtration step, excessive washing of the collected crystals, or using a rinse solvent that was not sufficiently chilled.[2][4]

Q4: Crystals appeared almost immediately after I removed the solution from the heat. Is this a good sign?

A4: Not necessarily. While it indicates your solution was well-saturated, extremely rapid crystallization (crashing out) is undesirable.[3] This process tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[3] Ideal crystal growth occurs over a period of about 20 minutes, allowing for the selective formation of a pure crystal lattice.[3]

Q5: How can I remove colored impurities from my crude this compound?

A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by hot gravity filtration. However, use charcoal sparingly, as it can also adsorb your desired product, leading to a reduced yield.[3][5]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues during the recrystallization of this compound.

Problem 1: No Crystal Formation
  • Symptom: The solution remains clear even after cooling to room temperature and subsequent chilling in an ice bath.

  • Causality Analysis: The concentration of the solute has not exceeded its saturation point at the given temperature. This is due to either an excess of solvent or the formation of a stable supersaturated solution.

  • Corrective Actions:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool again.[3]

    • Induce Nucleation: If the solution is supersaturated, induce crystallization by scratching the inner wall of the flask with a glass rod just below the surface of the liquid.[2] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: Add a single, tiny crystal of pure this compound (a "seed crystal") to the cooled solution. This provides a template for further crystal formation.[2]

Problem 2: Oiling Out
  • Symptom: The product separates as a viscous liquid or oil upon cooling.

  • Causality Analysis: The compound's melting point is below the temperature of the solution. As the solution cools, the compound's solubility limit is reached at a temperature where it is still molten.

  • Corrective Actions:

    • Re-dissolve and Dilute: Reheat the mixture until the oil fully dissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to prevent premature saturation.[1]

    • Promote Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with paper towels or placing it in a warm water bath that cools gradually can help. Slow cooling favors the formation of ordered crystals over an amorphous oil.[1]

    • Modify the Solvent System: Switch to a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, add more of the "good" solvent (in which the compound is more soluble) to the hot mixture and then re-cool slowly.

Problem 3: Low Recovery / Poor Yield
  • Symptom: The mass of the final, dried crystals is a small fraction of the starting crude material.

  • Causality Analysis: Significant product loss has occurred, most likely to the mother liquor.

  • Corrective Actions:

    • Check the Mother Liquor: After filtering your crystals, test the filtrate (mother liquor) by taking a small sample on a glass rod and letting the solvent evaporate. A significant solid residue indicates a high concentration of dissolved product.[3] You can recover a "second crop" of crystals by boiling off some solvent from the mother liquor and re-cooling.

    • Optimize Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[2] Using room temperature or an excessive volume of solvent will redissolve a portion of your purified product.

    • Ensure Hot Filtration is Hot: If performing a hot gravity filtration to remove insoluble impurities, ensure the solution, funnel, and flask are all kept hot to prevent the desired product from crystallizing prematurely on the filter paper.

Data & Protocols
Solvent Selection for this compound

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the aromatic and ester functionalities of the target molecule, the following solvents are recommended for screening.

SolventBoiling Point (°C)Suitability for this compoundComments
Ethanol 78Good to Excellent Often a good first choice. The compound is likely very soluble in boiling ethanol and much less so in ice-cold ethanol.[6]
Methanol 65Good Lower boiling point may help prevent oiling out. May be slightly too effective at dissolving, potentially lowering yield.[7]
Ethyl Acetate 77Good A versatile solvent. Often used in combination with a non-polar solvent like hexane for mixed-solvent systems.[5]
Acetone 56Fair to Good Its high volatility can be problematic, but it can be effective, sometimes in combination with acetonitrile.[5]
Toluene 111Use with Caution High boiling point increases the risk of oiling out.
Hexane/Heptane 69 / 98Poor (as single solvent) Excellent as an "anti-solvent" in a mixed-solvent system with Ethyl Acetate or Ethanol to reduce solubility.
Water 100Poor (as single solvent) The compound is unlikely to be soluble in water. Can be used as an anti-solvent with Ethanol or Acetone.
Experimental Workflow Visualization

The following diagram illustrates the standard workflow for a single-solvent recrystallization.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Add Charcoal (if needed for color) A->B C Hot Gravity Filtration (to remove insolubles) A->C If no charcoal B->C If used D Slow Cooling (to induce crystallization) C->D E Vacuum Filtration (to isolate crystals) D->E F Wash Crystals (with ice-cold solvent) E->F G Dry Crystals (under vacuum) F->G H Pure Product G->H

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Use this diagram to navigate common experimental issues.

Troubleshooting_Tree decision decision outcome outcome start After Cooling q1 Crystals Formed? start->q1 q2 Is it an oil? q1->q2 No sol3 Proceed to Filtration q1->sol3 Yes sol1 Boil off solvent Scratch flask Add seed crystal q2->sol1 No (Clear Solution) sol2 Reheat, add more solvent Cool very slowly Change solvent q2->sol2 Yes (Oiling Out)

Caption: Decision tree for common recrystallization problems.

Validated Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to rinse away the impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Induce Cloudiness: While the solution is still hot, add hexane (the "bad" solvent) dropwise until a faint, persistent cloudiness appears.

  • Re-clarify: Add a drop or two of hot ethyl acetate to just re-dissolve the precipitate, resulting in a hot, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Isolation and Drying: Follow steps 6-8 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) as the wash solvent.

References

Common side reactions in benzoxazole synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Benzoxazole Synthesis

Benzoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active molecules.[1][2][3] Their synthesis, most commonly via the condensation of 2-aminophenols with carbonyl compounds or their derivatives, appears straightforward but is often plagued by side reactions that can diminish yield and complicate purification.[1][4][5] This guide provides a structured approach to identifying, understanding, and preventing these common pitfalls.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most frequent issues encountered during benzoxazole synthesis in a direct question-and-answer format.

Category 1: Low or No Yield

Question: My TLC/GC analysis shows mostly unreacted starting materials even after the recommended reaction time. What are the first steps to troubleshoot an incomplete reaction?

Answer: An incomplete reaction is a classic issue that typically points to one of three areas: reaction kinetics, catalyst activity, or stoichiometry.

  • Extend Reaction Time: The most straightforward first step is to continue the reaction while monitoring its progress at regular intervals using TLC or GC.[6] Some substrate combinations are simply slower to react.

  • Increase Temperature: Reaction rates are highly temperature-dependent. A modest increase in temperature can often drive the reaction to completion. However, be cautious, as excessive heat can promote side reactions or degradation. For instance, in condensations with aldehydes, temperatures below 100°C may be too low, while reactions can proceed efficiently at 130°C.[7]

  • Check Catalyst Activity: If you are using a catalyst, its activity is paramount.[6]

    • Activation: Some catalysts require pre-activation or are sensitive to air and moisture. Ensure your catalyst is handled under appropriate conditions (e.g., under an inert atmosphere of nitrogen or argon).[6]

    • Catalyst Loading: The amount of catalyst can be critical. A small, incremental increase in catalyst loading can sometimes significantly improve conversion.[6]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct.[6] An excess of one reactant may be beneficial in some cases, but an accurate 1:1 ratio is a crucial starting point for most condensation reactions.

Question: I'm following a literature procedure, but my yields are consistently much lower than reported. What could be going wrong?

Answer: This is a common frustration and often comes down to subtle differences in lab environments and reagents.

  • Purity of Starting Materials: This is the most frequent culprit. Impurities in your 2-aminophenol or the coupling partner (aldehyde, carboxylic acid, etc.) can inhibit the catalyst or participate in competing side reactions.[6][8] Always verify the purity of your starting materials by NMR, melting point, or another appropriate technique before starting the reaction.

  • Solvent and Reagent Grade: The grade and purity of solvents and reagents can differ significantly between suppliers and even batches. Trace amounts of water or other impurities in a solvent can have a major impact. Using freshly distilled or high-purity anhydrous solvents is recommended.

  • Reaction Setup: Factors like the efficiency of stirring and the rate of heat transfer can vary. A reaction that works well in a small vial may require adjusted heating and stirring in a larger round-bottom flask to ensure a homogenous reaction mixture.

Category 2: Formation of Multiple Products & Impurities

Question: My crude product shows multiple spots on TLC. What are the most common side products in benzoxazole synthesis and how can I prevent them?

Answer: Side product formation is the primary challenge to achieving high purity and yield. The nature of the side product is directly tied to the specific synthetic route you are employing.

  • Incomplete Cyclization (Schiff Base Formation): When reacting a 2-aminophenol with an aldehyde, the first step is the formation of a Schiff base (an imine). This intermediate must then undergo intramolecular cyclization to form the benzoxazole ring.[6] If reaction conditions (e.g., temperature, acid catalyst concentration) are not optimal, this Schiff base can be isolated as a stable, and often major, byproduct.

    • Prevention: Ensure a sufficiently high temperature and an effective catalyst to promote the cyclization step. Dehydrating agents or reaction conditions that remove water (e.g., Dean-Stark apparatus) can also drive the equilibrium toward the cyclized product.

  • Polymerization: Under harsh acidic or high-temperature conditions, the starting materials or the benzoxazole product itself can polymerize, leading to intractable tars and reducing the yield of the desired product.[6]

    • Prevention: Carefully optimize the reaction temperature and time. Avoid excessively strong acids or prolonged heating once the reaction is complete.

  • Over-Acylation/Alkylation: In reactions involving acylating or alkylating agents, it's possible for further substitution to occur on the benzoxazole ring itself, although this is less common than other side reactions.[6] Benzoxazole can undergo electrophilic substitution, primarily at the C6 position.[9]

    • Prevention: Use controlled stoichiometry (e.g., 1.0 equivalent of the acylating/alkylating agent) and milder reaction conditions.

The following table summarizes these common side reactions and their prevention strategies.

Side Reaction/ProductCommon CausePrevention Strategy
Stable Schiff Base Incomplete intramolecular cyclization of the imine intermediate.Increase reaction temperature; ensure catalyst is active; use a dehydrating agent or remove water.
Polymerization Harsh reaction conditions (excessive heat or strong acid).Optimize reaction temperature and time; use the minimum necessary amount of catalyst.[6]
Over-alkylation/acylation Excess electrophile or overly harsh conditions.Use precise stoichiometry; control reaction temperature and time.[6]
Oxidation Byproducts Sensitivity of reactants or intermediates to atmospheric oxygen.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Category 3: Purification Challenges

Question: My crude product is an oil or a complex mixture that is difficult to purify. What are some effective purification strategies for benzoxazoles?

Answer: Purification can be a significant source of product loss. A multi-step strategy is often required.

  • Column Chromatography: This is the most common and effective method for purifying benzoxazoles.[6] The choice of the solvent system (eluent) is critical. A typical starting point is a mixture of a non-polar solvent like petroleum ether or hexanes with a more polar solvent like ethyl acetate.

  • Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified via an acid-base extraction.[6] This involves dissolving the crude mixture in an organic solvent, extracting with a dilute aqueous acid (e.g., 1M HCl) to protonate the benzoxazole and pull it into the aqueous layer, washing the aqueous layer to remove neutral impurities, and then neutralizing the aqueous layer with a base (e.g., NaHCO₃) to precipitate or re-extract the purified benzoxazole into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity.[10] Common solvents include ethanol, ethyl acetate, or mixtures with heptane. The key is to find a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold.

Workflow & Mechanism Visualizations

To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

Mechanism: Benzoxazole Synthesis from 2-Aminophenol and Aldehyde

This diagram shows the accepted mechanism, highlighting the critical cyclization step and potential off-pathway reactions.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base (Imine Intermediate) 2-Aminophenol->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Polymer Polymerization Products Aldehyde->Polymer Harsh Conditions Cyclized_Intermediate Cyclized Intermediate (Benzoxazoline) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Stable_Schiff Stable Schiff Base (Incomplete Reaction) Schiff_Base->Stable_Schiff Insufficient Energy/ Catalyst Benzoxazole 2-Substituted Benzoxazole (Final Product) Cyclized_Intermediate->Benzoxazole Oxidation/ Dehydration

Caption: Reaction mechanism and potential side reactions.

Troubleshooting Workflow for Low Yield / Impure Product

This workflow provides a logical sequence of steps to diagnose and solve common synthesis problems.

G start Problem: Low Yield or Impure Product check_purity 1. Verify Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions 2. Analyze Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup 3. Evaluate Work-up & Purification workup_ok Purification Effective? check_workup->workup_ok purity_ok->check_conditions Yes purify_sm Action: Purify/ Replace Starting Materials purity_ok->purify_sm No conditions_ok->check_workup Yes optimize_cond Action: Adjust Temp, Time, Catalyst, or Stoichiometry conditions_ok->optimize_cond No optimize_purify Action: Try Alternative Purification Method (e.g., Extraction, Recrystallization) workup_ok->optimize_purify No success Success: Improved Yield/Purity workup_ok->success Yes purify_sm->check_purity optimize_cond->check_conditions optimize_purify->check_workup

Caption: A systematic workflow for troubleshooting synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation for my benzoxazole synthesis? A1: Yes, microwave-assisted synthesis is an excellent method for preparing benzoxazoles, often from 2-aminophenol and carboxylic acids.[1][11] It can dramatically reduce reaction times and often provides a solvent-free approach, which is beneficial from a green chemistry perspective.[1]

Q2: What is the role of an inert atmosphere, and is it always necessary? A2: An inert atmosphere (nitrogen or argon) is used to exclude oxygen and moisture from the reaction. It is necessary if your starting materials, intermediates, or catalyst are sensitive to oxidation or hydrolysis.[6] While not always required for robust substrates, it is a good practice to employ an inert atmosphere to prevent the formation of minor, often colored, oxidative byproducts and ensure reproducibility.

Q3: My 2-aminophenol starting material is dark-colored. Can I still use it? A3: 2-Aminophenol is prone to air oxidation, which causes it to darken. While slight discoloration may not be detrimental, a very dark starting material indicates significant impurity. Using it may lead to lower yields and the formation of colored impurities that are difficult to remove. It is highly recommended to purify discolored 2-aminophenol (e.g., by recrystallization) or use a fresh, high-purity batch.

Q4: Are there "green" or more environmentally friendly methods for benzoxazole synthesis? A4: Absolutely. There is significant research into greener synthetic routes.[4][12] Key strategies include:

  • Using water as a solvent.[13]

  • Employing reusable or heterogeneous catalysts, such as ionic liquids or solid-supported acids, which can be easily recovered and recycled.[5][7][12]

  • Utilizing solvent-free conditions, often coupled with microwave or ultrasound irradiation.[7][12]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and an Aldehyde

This protocol is based on a common condensation reaction using a reusable catalyst under solvent-free conditions.[7][12]

  • Reactant Preparation: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol, 109 mg), the desired aromatic aldehyde (1.0 mmol), and a catalytic amount of a Brønsted acidic ionic liquid gel (e.g., 0.01 mmol, 1 mol%).[6]

  • Reaction: Stir the reaction mixture vigorously at 130 °C for 5 hours.[7] Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.

  • Extraction: Dissolve the mixture in ethyl acetate (15 mL). If using a solid catalyst, it can be separated at this stage by centrifugation or filtration.[6][12]

  • Purification: Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to obtain the pure 2-substituted benzoxazole.[6]

Protocol 2: General Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes or petroleum ether). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoxazole.

References

Technical Support Center: Navigating Low Bioactivity in Benzoxazole-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole-based assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent bioactivity in their experiments. Benzoxazole scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1][2] However, their physicochemical properties can often lead to experimental hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with benzoxazole derivatives.

Q1: Why is my highly-cited benzoxazole derivative showing low to no activity in my assay?

A1: This is a frequent and multifaceted issue. Low bioactivity can stem from several sources, not always related to the compound's intrinsic potency. The primary culprits are often poor aqueous solubility, compound instability under assay conditions, or interference with the assay technology itself.[3][4] The rigid, aromatic nature of the benzoxazole core contributes to strong intermolecular forces, leading to high crystal lattice energy and consequently, low solubility in aqueous media.[3] It is crucial to systematically investigate these physicochemical and experimental factors before concluding that the compound is inactive in your specific biological context.

Q2: My benzoxazole compound precipitates out of the assay medium. What are my immediate options?

A2: Witnessing precipitation is a clear indicator that the compound's concentration exceeds its solubility in the final assay buffer. Your immediate steps should focus on enhancing solubility. First, assess if the final concentration of your organic co-solvent (like DMSO) is sufficient, being mindful of your assay's tolerance for it.[5] If your compound has ionizable groups, adjusting the pH of the medium can significantly improve solubility; for basic benzoxazoles, a lower pH is beneficial, while acidic ones may require a higher pH.[3][5] If these simple adjustments fail, you may need to consider more advanced formulation strategies such as using cyclodextrins to encapsulate the hydrophobic molecule.[5]

Q3: Could my benzoxazole derivative be interfering with my fluorescence-based assay readout?

A3: Yes, this is a significant possibility. Many benzoxazole derivatives are inherently fluorescent, which can lead to assay artifacts.[6][7] This interference can manifest in two primary ways: autofluorescence, where the compound's own emission overlaps with that of the assay's reporter fluorophore, or quenching, where the compound absorbs the excitation or emission energy of the reporter.[8][9] It is essential to run control experiments with your compound in the absence of the biological target to quantify its intrinsic fluorescence and potential quenching effects at the wavelengths used in your assay.

Q4: How can I determine if my benzoxazole compound is stable under my experimental conditions?

A4: Compound stability should be assessed over the time course of your experiment and in the specific assay medium. An effective method is to incubate the compound in the assay buffer at the experimental temperature for the duration of the assay. At various time points, take aliquots and analyze them by HPLC or LC-MS to quantify the amount of the parent compound remaining. This will reveal any degradation and help you establish a time window for reliable experimentation.

Troubleshooting Guides

This section provides a more detailed, cause-and-effect approach to resolving specific issues you may encounter.

Issue 1: Inconsistent or Non-Reproducible Bioactivity Data

Low and variable results are often a symptom of underlying solubility problems. When a compound is not fully dissolved, the actual concentration in solution is unknown and can vary between wells and experiments.[3]

Troubleshooting Workflow:

A Inconsistent Bioactivity B Determine Kinetic Solubility in Assay Medium A->B C Is Compound Soluble at Test Concentration? B->C Compare D Proceed with Assay C->D Yes E Reduce Final Compound Concentration C->E No F Lowering Concentration Feasible for Potency? E->F G Implement Solubilization Strategy F->G No H Re-evaluate Bioactivity F->H Yes G->H

Caption: Troubleshooting inconsistent bioactivity.

Recommended Actions:

  • Verify Stock Solution Integrity: Ensure your compound is fully dissolved in your stock solvent (typically DMSO). Visually inspect for any particulates. Gentle warming or sonication can aid dissolution, but be cautious about compound stability at higher temperatures.[3]

  • Determine Kinetic Solubility: Before running your full assay, determine the kinetic solubility of your compound in the final assay buffer. This will establish the maximum concentration at which the compound remains in solution during the experiment.

  • Adjust Compound Concentration: If the required assay concentration exceeds the measured kinetic solubility, the most straightforward solution is to lower the test concentration to within the soluble range.[3]

  • Optimize Co-Solvent Percentage: If lowering the concentration is not an option, systematically increase the percentage of your organic co-solvent (e.g., DMSO). However, be sure to run a solvent tolerance control to ensure the co-solvent itself does not affect the assay's biological components.[5]

Issue 2: Bioactivity is Observed, but Significantly Weaker Than Reported

When your benzoxazole derivative shows some activity, but at a much lower potency than expected from the literature, it could be due to several factors beyond simple solubility.

Possible Causes and Solutions:

Possible Cause Underlying Rationale Recommended Troubleshooting Step
Compound Degradation The benzoxazole ring or its substituents may be unstable in the assay buffer (e.g., due to pH or presence of certain ions), leading to a lower effective concentration of the active compound.Perform a time-course stability study using HPLC or LC-MS to quantify the parent compound over the assay duration.[5]
First-Pass Metabolism If using a cell-based assay, the compound may be rapidly metabolized by cellular enzymes, reducing its intracellular concentration.[5]Investigate potential metabolic pathways. If known, consider co-administration with a relevant metabolic inhibitor as a control experiment (use with caution).
Efflux by Transporters The compound could be a substrate for cellular efflux pumps like P-glycoprotein, preventing it from reaching its intracellular target.[5]Use in vitro assays to assess if the compound is a substrate for common efflux transporters. Co-administration with a known efflux pump inhibitor can help confirm this.
Assay Interference The compound may be a "false positive" or an assay artifact, particularly in high-throughput screens. This can be due to non-specific binding or interference with the detection method.[4][10]Run counter-screens to rule out assay interference. For fluorescence-based assays, check for autofluorescence and quenching.[8]
Low Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[11]Perform a permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to assess passive diffusion.[11]
Issue 3: No Bioactivity Observed Even at High Concentrations

If there is a complete lack of activity, a systematic check of fundamental experimental parameters is warranted.

Experimental Workflow for Diagnosing No Bioactivity:

A No Bioactivity Observed B Confirm Compound Identity and Purity (LC-MS, NMR) A->B C Purity and Identity Confirmed? B->C D Re-synthesize or Source New Batch C->D No E Assess Compound Solubility C->E Yes F Is Compound Soluble? E->F G Implement Solubilization Protocol F->G No H Check for Assay Interference (e.g., Fluorescence) F->H Yes G->H I Interference Observed? H->I J Modify Assay Readout or Wavelengths I->J Yes K Evaluate Cell Permeability and Stability I->K No J->K L Consider Alternative Biological Hypotheses K->L

Caption: Diagnostic workflow for no bioactivity.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

This protocol provides a quick assessment of your compound's solubility under the final assay conditions.

Materials:

  • Benzoxazole compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance or light scattering

Method:

  • Prepare a serial dilution of your compound in 100% DMSO in a separate plate.

  • In the 96-well clear plate, add the appropriate volume of assay buffer to each well.

  • Transfer a small volume of the DMSO serial dilutions to the corresponding wells of the assay buffer plate, ensuring the final DMSO concentration matches your assay conditions.

  • Mix the plate thoroughly and let it equilibrate at the assay temperature for 1-2 hours.

  • Read the absorbance or turbidity of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • The highest concentration that does not show a significant increase in absorbance/turbidity compared to the buffer-only control is your approximate kinetic solubility.

Protocol 2: Assessing Compound Autofluorescence

This protocol helps determine if your compound interferes with a fluorescence-based assay.

Materials:

  • Benzoxazole compound

  • Assay buffer

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of your compound in the assay buffer in the 96-well black plate. Include wells with buffer only as a negative control.

  • Set the fluorescence plate reader to the excitation and emission wavelengths used in your primary assay.

  • Measure the fluorescence intensity of each well.

  • A dose-dependent increase in fluorescence intensity indicates that your compound is autofluorescent at the assay wavelengths and may be contributing to a false-positive signal.[8]

References

Technical Support Center: Ethyl 1,3-benzoxazole-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Impurities and Optimizing Synthesis

Welcome to the technical support center for the synthesis of Ethyl 1,3-benzoxazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly the emergence of impurities during synthesis. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through the condensation and subsequent cyclization of ethyl 4-amino-3-hydroxybenzoate with a C1 source, such as triethyl orthoformate.[1] This reaction is typically catalyzed by an acid.

Synthesis_Pathway SM1 Ethyl 4-amino-3-hydroxybenzoate Int1 Formimidate Intermediate SM1->Int1 Condensation H+ cat. SM2 Triethyl Orthoformate HC(OEt)3 SM2->Int1 Prod This compound Int1->Prod Intramolecular Cyclization (-2 EtOH)

Caption: General synthesis of this compound.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, tarry substance with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A1: Dark, polymeric materials are a common issue in benzoxazole synthesis, often arising from the self-condensation or oxidation of the 2-aminophenol starting material, especially at high temperatures or under harsh acidic/basic conditions.

  • Causality: 2-Aminophenols are sensitive compounds. The electron-donating hydroxyl and amino groups make the aromatic ring highly activated and susceptible to oxidation and polymerization, leading to complex mixtures and low yields of the desired product.

  • Troubleshooting Steps:

    • Optimize Temperature: Avoid excessive heat. While the cyclization may require elevated temperatures (e.g., 130 °C in some solvent-free conditions), prolonged heating or unnecessarily high temperatures can degrade the starting material.[2] Monitor the reaction closely by TLC to determine the minimum time and temperature required for completion.

    • Use an Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[3]

    • Control Stoichiometry: Ensure accurate molar ratios of your reactants. An excess of the aminophenol can increase the likelihood of self-condensation.

Q2: My NMR analysis shows the presence of unreacted Ethyl 4-amino-3-hydroxybenzoate. How can I drive the reaction to completion?

A2: Incomplete conversion is a frequent challenge and can be attributed to several factors, including suboptimal reaction conditions or catalyst deactivation.

  • Causality: The cyclization step has a significant activation energy barrier. Insufficient thermal energy or an inactive catalyst will result in a stalled reaction, leaving starting materials unconsumed.

  • Troubleshooting Steps:

    • Increase Temperature: The reaction may require more thermal energy. Incrementally increase the temperature while monitoring the reaction's progress by TLC.[4]

    • Check Catalyst Activity: The choice of an acid catalyst is critical. If using a reusable catalyst, ensure it hasn't lost activity. For common acid catalysts like p-toluenesulfonic acid (p-TsOH) or acetic acid, ensure they are of good quality and used in appropriate catalytic amounts.[5] Sometimes, a stronger acid or a different type of catalyst (e.g., Lewis acid) may be required.

    • Remove Byproducts: The reaction of triethyl orthoformate with the aminophenol releases ethanol.[6] In a reversible reaction, the accumulation of ethanol can inhibit forward progress. If feasible for your setup, removing ethanol as it forms (e.g., using a Dean-Stark apparatus) can help drive the reaction to completion.

Q3: My final product is contaminated with 1,3-benzoxazole-6-carboxylic acid. How did this hydrolysis occur and how can I remove this impurity?

A3: The presence of the corresponding carboxylic acid is a classic impurity resulting from the hydrolysis of the ethyl ester group.

  • Causality: Ester hydrolysis is readily catalyzed by both acid and base.[7][8] This can occur during an aqueous acidic or basic workup, or even during purification (e.g., on silica gel if left for extended periods) if water is present. The reaction is often unintentional but can significantly complicate purification.

  • Troubleshooting and Purification:

    • Avoid Harsh Workup Conditions: If possible, use a neutral aqueous workup. Minimize contact time with acidic or basic solutions.

    • Purification via Acid-Base Extraction: This impurity can be effectively removed by exploiting the acidic nature of the carboxylic acid.

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic solution with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will be deprotonated to its carboxylate salt and move into the aqueous layer. The desired ethyl ester product will remain in the organic layer.

      • Separate the layers and wash the organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating.

    • Purification via Chromatography: While extraction is preferred for this specific impurity, careful column chromatography can also separate the more polar carboxylic acid from the less polar ester product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclization reaction with triethyl orthoformate?

A1: The reaction proceeds in two main stages. First, the amino group of ethyl 4-amino-3-hydroxybenzoate attacks the electrophilic carbon of triethyl orthoformate, leading to the displacement of ethanol and formation of a formimidate intermediate.[6][10] In the second stage, under acid catalysis, the phenolic hydroxyl group performs an intramolecular nucleophilic attack on the imine carbon, followed by the elimination of a second molecule of ethanol to form the stable aromatic benzoxazole ring.

Q2: What are the best general purification techniques for this compound?

A2: The two most effective purification methods are recrystallization and silica gel column chromatography.[11]

  • Recrystallization: This is an excellent method for purifying solid products, especially on a larger scale. The key is finding a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures. Common solvents to test include ethanol, ethyl acetate, acetonitrile, or mixed systems like ethyl acetate/hexanes.[9]

  • Column Chromatography: This is a highly versatile technique for separating compounds with different polarities. For this compound, a silica gel column with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or petroleum ether, is typically effective.[12][13]

Visual Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing and resolving purity issues during your synthesis.

Troubleshooting_Workflow start Crude Product Analysis (TLC, NMR) check_sm Unreacted Starting Materials Present? start->check_sm optimize_rxn Optimize Reaction: - Increase Temp/Time - Check Catalyst check_sm->optimize_rxn Yes check_acid Carboxylic Acid Impurity Present? check_sm->check_acid No optimize_rxn->start Re-run Reaction acid_base_ext Perform Acid-Base Extraction with NaHCO3 check_acid->acid_base_ext Yes check_other Multiple/Unknown Spots (Dark Color)? check_acid->check_other No acid_base_ext->check_other purify_col Purify via Column Chromatography check_other->purify_col Yes end_node Pure Product check_other->end_node No (Product is Clean) optimize_conditions Re-evaluate Conditions: - Lower Temperature - Inert Atmosphere purify_col->optimize_conditions If yield is low purify_col->end_node

Caption: A logical workflow for troubleshooting impurities.

Data Summary and Purification Protocols
Table 1: Common Impurities and Resolution Strategies
Impurity NameIdentification (Typical 1H NMR)TLC ProfileRecommended Removal Method
Ethyl 4-amino-3-hydroxybenzoateAromatic signals for a 1,2,4-trisubstituted ring; distinct -NH₂ and -OH peaks.More polar than the product.Drive reaction to completion; Column Chromatography.
1,3-Benzoxazole-6-carboxylic acidAbsence of ethyl signals (quartet ~4.4 ppm, triplet ~1.4 ppm); presence of a broad -COOH peak.More polar than the ester product; may streak on TLC.Acid-base extraction with aq. NaHCO₃.[9]
Polymeric ByproductsComplex, broad signals in the aromatic region; baseline noise.Multiple spots, often near the baseline, and streaking.Hot filtration to remove insolubles; Column Chromatography.
Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve ~20-30 mg of your crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or an ethyl acetate/hexane mixture).

  • Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask and add the chosen solvent portion-wise at an elevated temperature until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities (like polymeric materials) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.[9]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: Determine a suitable solvent system using TLC. An ideal system will give the desired product an Rf value of ~0.25-0.35. A common starting point is 10-20% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary). Adsorb this solution onto a small amount of fresh silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of your product using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Substituted Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of substituted benzoxazole derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. Intended for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships of these versatile heterocyclic compounds and offers detailed experimental protocols to support further investigation.

Introduction to Benzoxazoles: A Scaffold of Privileged Biological Activity

Benzoxazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazole ring. This core structure serves as a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a wide range of biological targets. The inherent aromaticity and the presence of both nitrogen and oxygen atoms in the five-membered ring allow for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.

The biological significance of benzoxazoles stems from their ability to mimic the structure of endogenous molecules and interact with various enzymes and receptors.[1] Substitutions at different positions of the benzoxazole ring system, particularly at the 2- and 5-positions, can profoundly influence their pharmacological profile, leading to a broad spectrum of activities.[2] This guide will explore three key areas of biological activity: antimicrobial, anticancer, and anti-inflammatory, providing a comparative analysis of differently substituted benzoxazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzoxazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[1][5]

Comparative Antimicrobial Efficacy

The antimicrobial potency of substituted benzoxazoles is highly dependent on the nature and position of the substituents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzoxazole derivatives against various microbial strains.

Compound ID2-Substituent5-SubstituentTest OrganismMIC (µg/mL)Reference
BZ-1 -Cl-NO2Staphylococcus aureus64[4]
BZ-2 -CH3-HEscherichia coli>512[4]
BZ-3 -Ph-NHCOCH2-piperazinePseudomonas aeruginosa16[4]
BZ-4 -CH2-Ph-NHCO-piperazine-Ph-FEnterococcus faecalis32[3]
BZ-5 -(p-CF3-Ph)-HEscherichia coli0.625[1]
BZ-6 -(p-OCH3-Ph)-HSarcina lutea0.312[1]

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups at the 2-position, such as nitro and chloro groups, have been shown to enhance antibacterial activity.[6]

  • The presence of a piperazine moiety at the 5-position appears to be favorable for activity against Pseudomonas aeruginosa and Enterococcus faecalis.[3][4]

  • Substitution with a trifluoromethylphenyl group at the 2-position has demonstrated potent activity against E. coli.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Substituted benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution of Compounds: Prepare a serial two-fold dilution of the benzoxazole compounds in MHB in the 96-well plates. The final concentration range should typically span from 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds.

  • Controls: Include positive control wells (broth with a standard antibiotic), negative control wells (broth with the solvent used to dissolve the compounds), and growth control wells (broth with inoculum only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a microplate reader.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The benzoxazole scaffold is a key feature in numerous anticancer agents.[7][8][9] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest.[8][10][11][12][13]

Comparative Anticancer Potency

The cytotoxic effects of substituted benzoxazoles have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
BZ-7 -Ph-2-OCH3-ClMCF-7 (Breast)4.75[7]
BZ-8 -Ph-2-OCH3-ClHepG2 (Liver)4.61[7]
BZ-9 -Ph-2,5-diCl-CH3MCF-7 (Breast)6.87[7]
BZ-10 -Ph-2,5-diCl-CH3HepG2 (Liver)6.70[7]
BZ-11 -linked 1,3,4-oxadiazole-HA549 (Lung)0.13[9]
BZ-12 -linked 1,3,4-oxadiazole-HHT-29 (Colon)0.22[9]

Structure-Activity Relationship (SAR) Insights:

  • The presence of methoxy and dichloro substitutions on the 2-phenyl ring has been shown to be effective against breast and liver cancer cell lines.[7]

  • Hybrid molecules incorporating a 1,3,4-oxadiazole moiety at the 2-position have demonstrated potent anticancer activity against lung and colon cancer cell lines.[9]

  • Studies have shown that some benzoxazole derivatives can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and caspase-3 , while decreasing the expression of the anti-apoptotic protein Bcl-2 .[8][11]

  • Certain derivatives have also been found to arrest the cell cycle at the G1 phase .[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Substituted benzoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the benzoxazole derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][15][16] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Comparative Anti-inflammatory Efficacy

The in vivo anti-inflammatory activity of benzoxazole derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's effectiveness.

Compound ID2-SubstituentDose (mg/kg)Time (h)Edema Inhibition (%)Reference
BZ-13 -CH2-Ph20475.2[16]
BZ-14 -Ph-4-Cl20468.5[16]
BZ-15 -Ph-4-F20472.1[16]
BZ-16 -Ph20465.8[16]
Indomethacin (Standard)10457.7[17]
Compound 3 (Triazine derivative)200499.69[17]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a benzyl group at the 2-position appears to confer potent anti-inflammatory activity.[16]

  • Substitutions on the 2-phenyl ring with halogens like chlorine and fluorine also contribute to significant anti-inflammatory effects.[16]

  • The inhibition of COX-2 by these compounds leads to a reduction in the production of prostaglandins, thereby alleviating the signs of inflammation.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats (or other suitable rodent model)

  • Carrageenan solution (1% w/v in sterile saline)

  • Substituted benzoxazole derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer (for measuring paw volume)

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing the Mechanisms: Workflows and Pathways

To better understand the experimental processes and the biological mechanisms of action of substituted benzoxazole derivatives, the following diagrams are provided.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar Analysis & Optimization synthesis Synthesis of Substituted Benzoxazoles characterization Structural Elucidation (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 Determination) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (% Inhibition) characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: A typical experimental workflow for the synthesis, screening, and optimization of substituted benzoxazole derivatives.

Simplified Signaling Pathway for Anticancer Activity (Apoptosis Induction)

apoptosis_pathway benzoxazole Anticancer Benzoxazole Derivative bcl2 Bcl-2 (Anti-apoptotic) benzoxazole->bcl2 Inhibits bax Bax (Pro-apoptotic) benzoxazole->bax Activates caspase9 Caspase-9 bax->caspase9 Activates caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A simplified pathway illustrating the induction of apoptosis by some anticancer benzoxazole derivatives.

Simplified Signaling Pathway for Anti-inflammatory Activity (COX-2 Inhibition)

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli cox2 COX-2 Enzyme inflammatory_stimuli->cox2 Induces prostaglandins Prostaglandins cox2->prostaglandins Synthesizes arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 inflammation Inflammation prostaglandins->inflammation benzoxazole Anti-inflammatory Benzoxazole Derivative benzoxazole->cox2 Inhibits

Caption: A simplified pathway showing the inhibition of the COX-2 enzyme by anti-inflammatory benzoxazole derivatives.

Conclusion

Substituted benzoxazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols. The structure-activity relationship insights highlight the importance of specific substitutions in modulating the biological effects of these compounds. The provided experimental workflows and signaling pathway diagrams offer a visual representation of the key concepts discussed. Further research and optimization of lead compounds based on the benzoxazole scaffold hold significant potential for the development of novel and effective therapeutic agents.

References

A Comparative Guide to c-Met Kinase Inhibitors: Profiling Ethyl 1,3-benzoxazole-6-carboxylate Scaffolds Against Clinically Advanced Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: c-Met as a Pivotal Target in Oncology

The mesenchymal-epithelial transition (MET) proto-oncogene encodes the c-Met receptor, a receptor tyrosine kinase (RTK) that plays a crucial role in cellular proliferation, motility, migration, and invasion.[1][2] Its only known endogenous ligand is the hepatocyte growth factor (HGF).[3] Under normal physiological conditions, the HGF/c-Met signaling axis is vital for embryonic development and tissue repair.[3] However, aberrant c-Met signaling, driven by gene amplification, activating mutations (such as MET exon 14 skipping), or protein overexpression, is a key oncogenic driver in a multitude of human cancers, including non-small cell lung cancer (NSCLC), gastric, renal, and liver cancers.[3][4][5] Dysregulated c-Met activity is strongly correlated with aggressive tumor behavior, metastasis, and poor clinical prognosis, making it a high-value target for therapeutic intervention.[6][7]

This guide provides a comparative analysis of various small-molecule c-Met kinase inhibitors. We will evaluate the potential of emerging scaffolds, represented by the benzoxazole class of compounds, against established multi-targeted and selective inhibitors that have progressed to clinical use. The objective is to provide researchers and drug development professionals with a clear, data-driven framework for understanding the landscape of c-Met inhibition.

The c-Met Signaling Cascade

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain. This activation creates docking sites for various downstream adaptor proteins and enzymes, initiating multiple intracellular signaling cascades.[8] Key pathways include the RAS/MAPK pathway, which primarily drives cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[1][3] The STAT3 pathway is also implicated in c-Met-driven tubulogenesis and invasion.[1] The complexity of this network underscores its potent role in oncogenesis when dysregulated.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation STAT3->Transcription Invasion, Motility

Caption: The HGF/c-Met signaling pathway and its primary downstream effectors.

Profiling the Inhibitors: From Broad-Spectrum to Highly Selective Agents

The development of c-Met inhibitors has followed a trajectory from multi-kinase inhibitors to highly selective agents. This comparison focuses on Ethyl 1,3-benzoxazole-6-carboxylate as a representative of the benzoxazole chemical class, alongside clinically approved drugs that serve as benchmarks. Benzoxazole derivatives have been explored in medicinal chemistry for their wide range of biological activities, including as anticancer agents.[9][10]

1. This compound & Derivatives: The benzoxazole core is a heterocyclic scaffold that has been investigated for c-Met inhibitory activity.[11] While this compound itself is not a widely characterized inhibitor, related benzoxazole derivatives have shown promise. For instance, certain piperidinyl-based benzoxazoles have been synthesized and evaluated as dual VEGFR-2/c-Met inhibitors, demonstrating IC50 values in the sub-micromolar range against both kinases.[12] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain.

2. Crizotinib (Xalkori): Initially developed as a c-Met inhibitor, Crizotinib is a potent multi-targeted inhibitor of ALK, ROS1, and c-Met.[13][14][15] Its approval for ALK-positive NSCLC has been a landmark in personalized medicine.[16] Its action against c-Met contributes to its overall therapeutic effect, particularly in tumors where c-Met may be a co-driver of oncogenesis.[17]

3. Cabozantinib (Cabometyx): Cabozantinib is another multi-targeted inhibitor with potent activity against MET, VEGFRs, AXL, and RET.[18][19] This broad-spectrum activity allows it to simultaneously block tumor angiogenesis, invasion, and metastasis.[20][21] Its efficacy in treating renal cell carcinoma and medullary thyroid cancer highlights the benefit of targeting multiple oncogenic pathways.[18]

4. Capmatinib (Tabrecta): In contrast to the agents above, Capmatinib is a highly selective, ATP-competitive inhibitor of c-Met.[22][23] Its development was specifically aimed at cancers with MET-activating alterations, such as MET exon 14 skipping mutations.[5][24] This high selectivity is intended to maximize on-target efficacy while minimizing off-target side effects.[22]

Comparative Performance Data

The following table summarizes the inhibitory potency of representative compounds. Data for the "Benzoxazole Derivative" is based on published examples from this chemical class to provide a relevant comparison point.[12][25]

InhibitorTypeTarget(s)Biochemical c-Met IC50Cellular c-Met IC50
Benzoxazole Derivative (e.g., LAH-1) ATP-Competitivec-Met, KDR~49 nM[25]~1.15 µM (EBC-1 cells)[25]
Crizotinib ATP-Competitivec-Met, ALK, ROS1~11 nM[26]~24 nM (GTL-16 cells)[26]
Cabozantinib ATP-Competitivec-Met, VEGFRs, AXL~31 nM[25]Not specified
Capmatinib ATP-Competitivec-Met~0.13 nM[26]~39 nM (Hs746T cells)[27]
Tivantinib (ARQ 197) Non-ATP Competitive c-Met~350 nM~100 nM (HT29 cells)

Note: IC50 values can vary based on assay conditions and cell lines used. The data presented are for comparative purposes.

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies provide a framework for the rigorous evaluation of c-Met kinase inhibitors.

Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase. The principle is based on measuring the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Causality: This is the primary screen to determine if a compound directly interacts with and inhibits the kinase. It isolates the drug-target interaction from complex cellular processes.

Biochemical_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of test inhibitor (e.g., in DMSO) start->prep_inhibitor add_reagents Add to 96-well plate: 1. Inhibitor/DMSO control 2. Recombinant c-Met kinase 3. Substrate (poly-Glu-Tyr) prep_inhibitor->add_reagents initiate_reaction Initiate reaction by adding ATP add_reagents->initiate_reaction incubation Incubate at 30°C for 45-60 min initiate_reaction->incubation stop_reaction Add Kinase-Glo® Reagent (Stops reaction, generates luminescence) incubation->stop_reaction read_plate Measure luminescence (Luminometer) stop_reaction->read_plate analyze Calculate % inhibition and determine IC50 value read_plate->analyze end End analyze->end

Caption: Workflow for a biochemical c-Met kinase inhibition assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound derivative) in 100% DMSO.

  • Reagent Dispensing: In a 96-well assay plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Master Mix: Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1). Add 20 µL to each well.[27]

  • Enzyme Addition: To initiate the kinase reaction, add 25 µL of diluted recombinant c-Met kinase (the kinase domain is sufficient).[27][28]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This terminates the kinase reaction and generates a luminescent signal inversely proportional to kinase activity.

  • Signal Measurement: After a 15-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate reader.[27]

  • Data Analysis: Plot the percentage of kinase activity against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay confirms that the inhibitor can penetrate the cell membrane and block c-Met autophosphorylation in a physiological context.

Causality: This experiment validates the biochemical findings in a live-cell model, demonstrating target engagement within the cell. Using HGF stimulation ensures the observed inhibition is specific to the activation of the c-Met pathway.

Western_Blot_Workflow start Start seed_cells Seed MET-dependent cells (e.g., Hs746T, GTL-16) in 6-well plates start->seed_cells serum_starve Serum-starve cells (70-80% confluency) for 12-24 hours seed_cells->serum_starve pretreat Pre-treat with inhibitor (various concentrations) for 1-2 hours serum_starve->pretreat stimulate Stimulate with HGF (e.g., 50 ng/mL) for 15 minutes pretreat->stimulate lyse_cells Wash with ice-cold PBS and lyse cells stimulate->lyse_cells quantify_protein Determine protein concentration (BCA assay) lyse_cells->quantify_protein sds_page SDS-PAGE and transfer to PVDF membrane quantify_protein->sds_page immunoblot Immunoblot with antibodies: - Phospho-c-Met (p-cMet) - Total c-Met - Loading Control (e.g., β-Actin) sds_page->immunoblot visualize Visualize bands and quantify inhibition immunoblot->visualize end End visualize->end

Caption: Workflow for assessing cellular c-Met phosphorylation via Western Blot.

Step-by-Step Protocol:

  • Cell Culture: Plate a c-Met dependent cancer cell line (e.g., Hs746T, which has MET amplification) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce baseline kinase activity, replace the growth medium with serum-free medium and incubate for 12-24 hours.[27]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce robust c-Met phosphorylation.[27]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-c-Met (e.g., p-Tyr1234/1235) and total c-Met. A loading control antibody (e.g., β-Actin or GAPDH) is essential to confirm equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity to determine the degree of inhibition.

Cell Viability Assay (MTT or Resazurin-Based)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell proliferation and viability.

Causality: This experiment determines the ultimate biological consequence of inhibiting the c-Met pathway in cancer cells that are "addicted" to its signaling for their growth and survival.[29]

Step-by-Step Protocol:

  • Cell Seeding: Seed a c-Met dependent cell line in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.[27]

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Addition: Add a viability reagent such as MTT or Resazurin to each well and incubate for an additional 2-4 hours.

  • Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) and measure absorbance at 570 nm. If using Resazurin, measure fluorescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the cellular IC50 value.

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Causality: This is the definitive preclinical test of a compound's therapeutic potential, assessing its efficacy, pharmacokinetics, and tolerability in a complex biological system.

Xenograft_Workflow start Start implant_cells Subcutaneously implant c-Met dependent tumor cells (e.g., Hs746T) into immunocompromised mice start->implant_cells tumor_growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment groups (Vehicle, Test Inhibitor Doses) tumor_growth->randomize treatment Administer treatment daily (e.g., oral gavage) for 21 days randomize->treatment monitoring Monitor tumor volume and body weight 2-3 times per week treatment->monitoring endpoint Endpoint: Euthanize mice when tumors reach max size or at study conclusion monitoring->endpoint analysis Excise tumors for analysis (weight, pharmacodynamics) and plot tumor growth curves endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject c-Met dependent human cancer cells (e.g., 5 x 10^6 Hs746T cells) into the flank of immunocompromised mice (e.g., NSG or nude mice).[30][31]

  • Tumor Growth: Allow tumors to establish and grow to an average volume of 100-200 mm³.

  • Randomization: Randomize the animals into treatment cohorts (e.g., n=8-10 mice per group), including a vehicle control group and one or more inhibitor dose groups.

  • Treatment Administration: Administer the inhibitor (formulated for oral gavage or another appropriate route) and vehicle control daily for a set period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers and animal body weight 2-3 times per week. Tumor volume is often calculated as (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Analyze tumor growth inhibition (TGI). Tumors can also be collected for pharmacodynamic analysis (e.g., Western blot for p-cMet) to confirm target engagement in vivo.[30]

Conclusion and Future Outlook

The landscape of c-Met inhibition showcases a clear progression towards precision medicine. While multi-targeted inhibitors like Crizotinib and Cabozantinib offer the advantage of hitting multiple oncogenic pathways, they may also carry a broader side-effect profile.[7] Highly selective inhibitors like Capmatinib exemplify a targeted approach for genetically defined patient populations, promising higher efficacy and better tolerability in those selected patients.[22]

The This compound scaffold represents a class of molecules with demonstrated potential to inhibit c-Met kinase.[11][12] As shown by representative compounds, benzoxazole derivatives can achieve potent biochemical and cellular inhibition.[25] The key challenge for this and other emerging chemical classes is to optimize for high potency, selectivity against other kinases, and favorable pharmacokinetic properties suitable for in vivo efficacy. The rigorous, multi-step experimental framework detailed in this guide is essential for advancing such promising compounds from the bench to the clinic. The ultimate goal remains the development of more effective and safer therapies for patients with c-Met-driven cancers.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzoxazole scaffold, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a quintessential example of such a structure[1][2]. Its rigid, planar nature and the presence of hydrogen bond donors and acceptors make it an ideal foundation for designing novel therapeutic agents.

Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties[3][4][5][6]. The therapeutic potential of these compounds is intrinsically linked to the subtle and significant effects of chemical modifications on the core structure. Understanding these effects—the structure-activity relationship (SAR)—is paramount for rational drug design and the optimization of lead compounds.

This guide provides an in-depth comparison of benzoxazole analogs, focusing on how specific structural modifications influence their biological activity. We will explore key SAR trends in major therapeutic areas, present detailed experimental protocols for synthesis and evaluation, and provide the causal logic behind experimental choices to empower researchers in their drug development endeavors.

Core Principles of Benzoxazole SAR: A Visual Overview

The biological activity of benzoxazole derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic ring system. The most commonly modified positions are C2, C5, and C6. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a critical role in the molecule's interaction with its biological target.

Benzoxazole_SAR_Overview cluster_main General SAR Principles for Benzoxazole Core benzoxazole C2_node Position 2 (C2): - Major point for diversification. - Large aromatic/heterocyclic groups often enhance activity. - Linker length and flexibility are critical. C5_node Position 5 (C5): - Modulation of electronic properties. - Electron-withdrawing groups (e.g., -NO2, -Cl) can increase potency in some cases (e.g., anticancer, antimicrobial). C6_node Position 6 (C6): - Influences solubility and pharmacokinetic properties. - Substitution can impact target selectivity. p1 p1->C2_node p2 p2->C5_node p3 p3->C6_node

Caption: Key positions on the benzoxazole ring for SAR modification.

Comparative Analysis 1: Anticancer Activity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects by inhibiting key enzymes involved in tumor growth and proliferation, such as tyrosine kinases (e.g., VEGFR-2) and aromatase[4][7][8].

SAR Insights for Anticancer Potency

The antiproliferative activity of benzoxazole analogs is highly dependent on the substituents at the C2 and C5 positions.

  • At the C2-position: The introduction of substituted aryl or heteroaryl rings is a common strategy. The electronic nature of these substituents is crucial. For example, studies have shown that electron-withdrawing groups like chlorine (Cl) and nitro (NO₂) at the ortho- or para-positions of a C2-phenyl ring can enhance anti-proliferative activity against colon cancer cells[9]. Similarly, a bromine (Br) atom at the meta-position has been observed to have the same effect[9].

  • At the C5-position: Modifications at this position often influence the molecule's interaction with the target's binding pocket. For instance, in a series of phortress analogues, where the benzothiazole core was replaced by benzoxazole, compounds with specific piperazine substitutions showed potent anticancer effects against multiple carcinoma cell lines[10].

  • Mechanism of Action: A significant mechanism for the anticancer activity of benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis—the formation of new blood vessels that tumors need to grow[4][7]. The benzoxazole scaffold acts as a hinge-binding motif in the ATP-binding pocket of the kinase.

Quantitative SAR Data: Anticancer Activity (IC₅₀)

The following table summarizes the anticancer activity of representative benzoxazole analogs against various cancer cell lines.

Compound IDC2-SubstituentC5-SubstituentTarget Cell LineIC₅₀ (µM)Reference
Analog A-1 2-(((1H-benzimidazol-2-yl)methyl)thio)-HHCT116 (Colon)0.09[11][12]
Analog A-2 2-((4-chlorobenzyl)thio)-HHCT116 (Colon)0.11[11][12]
Analog B-1 2-(4-methoxyphenyl)6-nitroMCF-7 (Breast)1.5[3]
Analog B-2 2-(4-chlorophenyl)6-nitroMCF-7 (Breast)0.9[3]
Analog C-1 2-(3,4,5-trimethoxyphenyl)-HA549 (Lung)2.3[3]

Data synthesized from multiple sources for comparative illustration.

The data clearly indicates that substitutions significantly impact efficacy. For instance, comparing Analog B-1 and B-2 suggests that an electron-withdrawing chloro group at the para-position of the C2-phenyl ring is more favorable for activity against MCF-7 cells than an electron-donating methoxy group.

Comparative Analysis 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazole derivatives have shown potent activity against a wide spectrum of bacteria and fungi[13][14][15].

SAR Insights for Antimicrobial Potency

For antimicrobial applications, the SAR often revolves around optimizing interactions with bacterial enzymes, such as DNA gyrase, or disrupting cell wall integrity[14].

  • At the C2-position: The presence of a heterocyclic ring, such as pyrimidine or imidazole, can confer significant antibacterial and antifungal activity[3][15]. For example, pyrimidinyl benzoxazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria[3].

  • At the C5-position: The introduction of a nitro group (-NO₂) at the C5 position has been shown to impart potent anthelmintic activity by inhibiting the parasite's β-tubulin protein[1].

  • General Trends: Studies on 2-substituted benzoxazoles revealed that derivatives with phenyl and N-phenyl groups exhibit potent antibacterial activity, particularly against E. coli[14]. The presence of electron-withdrawing groups on the aryl ring at C2 generally enhances antimicrobial effects[16].

Quantitative SAR Data: Antimicrobial Activity (MIC)

The table below compares the Minimum Inhibitory Concentration (MIC) of various benzoxazole analogs against representative microbial strains.

Compound IDC2-SubstituentC5-SubstituentMicrobial StrainMIC (µM)Reference
Analog D-1 2-(((1H-benzimidazol-2-yl)methyl)thio)-HB. subtilis1.56 x 10⁻³[12]
Analog D-2 2-((4-nitrobenzyl)thio)-HB. subtilis1.14 x 10⁻³[12]
Analog E-1 2-phenyl-HE. coliPotent at 25 µg/mL[14]
Analog E-2 2-N-phenyl-HE. coliPotent at 25 µg/mL[14]
Analog F-1 2-(4-chlorophenyl)-HS. aureus>100[3]
Analog F-2 2-(pyrimidin-2-yl)-HS. aureus50[3]

Data synthesized from multiple sources for comparative illustration.

Comparing analogs D-1 and D-2, the presence of a nitro group on the C2-benzyl moiety enhances activity against B. subtilis. This highlights the importance of electronic effects in modulating antimicrobial potency.

Experimental Protocols: A Practical Framework

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The rationale behind critical steps is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 2-Substituted Benzoxazole Derivatives

This protocol describes a general and robust method for synthesizing 2-arylbenzoxazoles via the condensation of a 2-aminophenol with an aromatic aldehyde, a widely used and efficient approach[2].

Rationale: This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and oxidative aromatization to yield the stable benzoxazole ring. Using an oxidizing agent like oxygen in the air or a catalyst accelerates the final aromatization step.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a substituted 2-aminophenol and 1.1 equivalents of a substituted aromatic aldehyde in a suitable solvent like xylene or DMSO.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or an oxidizing catalyst system (e.g., activated carbon)[2]. The choice of catalyst is crucial; acid catalysts facilitate the initial condensation and cyclization, while oxidizing systems drive the reaction to completion by aromatization.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (typically 120-140 °C) under an oxygen atmosphere or open to the air. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Workflow for Benzoxazole Synthesis and Screening

Synthesis_Screening_Workflow start Design Analogs (SAR Hypothesis) synthesis Chemical Synthesis (Protocol 1) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., MTT Assay for Anticancer) purification->screening data_analysis Data Analysis (IC50 / MIC Determination) screening->data_analysis sar_eval SAR Evaluation (Compare Activity vs. Structure) data_analysis->sar_eval lead_opt Lead Optimization (Design Next Generation) sar_eval->lead_opt Refine Hypothesis stop Identify Lead Compound sar_eval->stop Successful Candidate lead_opt->synthesis

Caption: A typical workflow for SAR-driven drug discovery of benzoxazoles.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for initial in vitro screening of potential anticancer agents[10].

Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzoxazole compounds in the cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin)[10]. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The benzoxazole scaffold remains a highly versatile and "privileged" structure in the pursuit of novel therapeutics. The extensive body of research clearly demonstrates that targeted modifications to the benzoxazole ring system can lead to potent and selective agents against a variety of diseases.

  • For anticancer agents, future work should focus on developing analogs that target multiple kinase pathways to overcome drug resistance[17]. The SAR data suggests that C2-aryl substitutions with specific electronic properties are key to enhancing potency[9].

  • For antimicrobial agents, the challenge lies in identifying compounds effective against resistant strains. Hybrid molecules that combine the benzoxazole core with other known antibacterial pharmacophores could be a promising strategy[18].

This guide has provided a framework for understanding the SAR of benzoxazole analogs, grounded in experimental data and robust protocols. By applying these principles, researchers can more effectively navigate the complex process of drug discovery and design the next generation of benzoxazole-based medicines.

References

A Researcher's Guide to Characterizing the Selectivity of Ethyl 1,3-Benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of selectivity is paramount. A molecule's ability to interact with its intended biological target while minimizing engagement with off-targets is often the defining factor between a therapeutic breakthrough and a developmental dead end. The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Ethyl 1,3-benzoxazole-6-carboxylate, a specific derivative of this versatile class, represents a promising but under-characterized entity.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the cross-reactivity and selectivity of this compound. Rather than presenting a simple data sheet, we will delve into the requisite experimental workflows, the rationale behind methodological choices, and the interpretation of resulting data, establishing a self-validating system for its characterization. Given that many benzoxazole derivatives have been identified as potent protein kinase inhibitors, particularly against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, this guide will focus on a kinase-centric approach to selectivity profiling.[5][6][7][8]

Conceptual Framework: The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets. This structural homology presents a significant challenge for designing selective inhibitors.[9] A non-selective kinase inhibitor can lead to unpredictable off-target effects, confounding experimental results and potentially causing toxicity. Therefore, the initial and most critical step in characterizing a novel compound like this compound is to perform a broad screen to understand its kinome-wide interaction profile.[10][11]

A tiered approach is the most efficient and cost-effective strategy for comprehensive selectivity profiling.[11] This begins with a broad, single-concentration screen to identify initial "hits" and progresses to more focused, dose-response studies to quantify potency and confirm selectivity.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency & Selectivity Quantification cluster_2 Tier 3: Cellular Validation A Compound of Interest (this compound) B Single-Concentration Kinase Panel Screen (e.g., 1 µM across >300 kinases) A->B C Identify Primary Kinase Targets (% Inhibition > 70-80%) B->C D IC50 Determination for Primary Targets (10-point dose-response) C->D E Selectivity Analysis (Comparison of IC50 values) F Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) E->F G Phenotypic & Pathway Analysis

Figure 1. A tiered experimental workflow for characterizing kinase inhibitor selectivity.

Comparative Alternatives

To provide context for the selectivity profile of this compound, it is essential to test it alongside well-characterized kinase inhibitors. The choice of comparators should be guided by the results of the initial broad screen. For this guide, we will hypothesize that our compound shows activity against VEGFR-2 and select established inhibitors as benchmarks.

CompoundTarget ClassKnown Attributes
Sorafenib Multi-kinase inhibitorPotent inhibitor of VEGFR-2, PDGFR, and Raf kinases. Used as a benchmark for dual inhibitors.[5]
Sunitinib Multi-kinase inhibitorInhibits VEGFR, PDGFR, KIT, and other receptor tyrosine kinases.
Axitinib Selective kinase inhibitorHighly potent and selective inhibitor of VEGFRs.

Experimental Methodologies

The integrity of a selectivity profile is wholly dependent on the robustness of the experimental methods employed. The following protocols describe standardized, industry-accepted assays for kinase inhibitor profiling.

Protocol 1: In-Vitro Kinase Selectivity Profiling (Radiometric Assay)

This biochemical assay is the gold standard for quantifying the direct inhibitory effect of a compound on a panel of purified kinases.[10][12][13] It measures the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific substrate by the kinase.

Methodology:

  • Assay Preparation: Prepare a reaction buffer containing MgCl₂, ATP, and the specific peptide or protein substrate for each kinase to be tested.

  • Compound Dilution: Create a 10-point serial dilution of this compound and comparator compounds (e.g., Sorafenib) in DMSO. A typical starting concentration is 10 µM.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the purified kinase enzyme to the reaction buffer.

    • Add the diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding [γ-³³P]ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to ensure physiologically relevant data.[10]

    • Incubate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Detection:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

While biochemical assays are crucial, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. Cellular target engagement assays are essential for validation.[13] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for measuring compound binding to a specific protein in live cells.

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase (e.g., VEGFR-2) as a fusion protein with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a white, 96- or 384-well assay plate.

    • Add the NanoBRET™ tracer, a fluorescently-labeled ligand that specifically binds to the target kinase.

    • Add serial dilutions of the test compound (this compound) or vehicle control.

    • Incubate to allow the system to reach equilibrium.

  • Detection:

    • Add the NanoLuc® substrate to the wells.

    • Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a specialized plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • As the test compound displaces the fluorescent tracer from the target protein, the BRET ratio will decrease.

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀ for target engagement in a cellular context.

Data Interpretation and Visualization

The goal is to synthesize the data into a clear, comparative format. A selectivity table is the most direct way to present the quantitative findings from the IC₅₀ determinations.

Table 1: Illustrative Selectivity Profile Data (IC₅₀ values in nM)

Kinase TargetThis compoundSorafenib (Comparator)Axitinib (Comparator)
VEGFR-2 85 58[5]0.2
c-Met >10,000181[5]1.6
SRC 1,2502101.2
ABL1 >10,000>10,000220
p38α 5,6004,500>10,000
CDK2 >10,000>10,000>10,000

Note: Data for this compound is hypothetical for illustrative purposes. Comparator data is representative of published values.

From this hypothetical data, one could infer that this compound is a moderately potent VEGFR-2 inhibitor with high selectivity against other kinases like c-Met and ABL1, but with some off-target activity against SRC. Visualizing this on a relevant signaling pathway provides crucial context.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT SRC->Proliferation AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor_Target This compound (Hypothetical Target) Inhibitor_Target->VEGFR2 Inhibitor_OffTarget This compound (Off-Target Effect) Inhibitor_OffTarget->SRC

Figure 2. Hypothetical mechanism of action and off-target effects within the VEGFR-2 signaling pathway.

Conclusion

Characterizing the selectivity of a novel compound like this compound is a multi-faceted process that demands rigorous, systematic investigation. By employing a tiered approach that combines broad biochemical screening with focused cellular validation, researchers can build a comprehensive and reliable selectivity profile. This guide provides the strategic framework and detailed protocols necessary to undertake such an evaluation. The resulting data will be critical for making informed decisions about the compound's potential as a chemical probe or therapeutic candidate, ensuring that subsequent research is built on a foundation of scientific integrity and a clear understanding of the molecule's biological interactions.

References

A Comparative Guide to the Docking Scores of Benzoxazole Derivatives Against VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1][2] This receptor tyrosine kinase, primarily expressed on vascular endothelial cells, is activated by the binding of VEGF-A, triggering a cascade of downstream signaling pathways.[1][3][4] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt signaling cascades, are crucial for endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.[5] In the context of oncology, the upregulation of VEGFR-2 signaling is a hallmark of many solid tumors, which rely on sustained angiogenesis to support their growth, invasion, and metastasis.[6][7] Consequently, inhibiting VEGFR-2 has emerged as a pivotal strategy in modern cancer therapy.[6][8]

The benzoxazole scaffold has garnered significant attention as a promising pharmacophore for the development of novel VEGFR-2 inhibitors. Its rigid, bicyclic structure provides a versatile platform for chemical modifications aimed at optimizing interactions within the ATP-binding pocket of the VEGFR-2 kinase domain.[9][10]

Visualizing the VEGFR-2 Signaling Cascade

To appreciate the mechanism of action of VEGFR-2 inhibitors, it is essential to understand the signaling pathway they disrupt. The following diagram illustrates the key steps in VEGF-A-mediated VEGFR-2 activation and the subsequent downstream signaling events that promote angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGFA->VEGFR2_dimer Binding & Dimerization AutoP Autophosphorylation (Tyrosine Kinase Activation) VEGFR2_dimer->AutoP PLCg PLCγ AutoP->PLCg PI3K PI3K AutoP->PI3K Downstream Downstream Signaling (MAPK, Akt) PLCg->Downstream PI3K->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: VEGFR-2 signaling pathway initiated by VEGF-A binding.

The Logic of Molecular Docking for Inhibitor Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][11] In the context of drug discovery, it is an invaluable tool for screening virtual libraries of compounds against a specific protein target, such as VEGFR-2, to identify potential inhibitors.[12][13] The process involves several key steps, each with a clear rationale:

  • Protein and Ligand Preparation: This initial step involves preparing the 3D structures of the target protein (VEGFR-2) and the small molecules (benzoxazole derivatives) for the docking simulation. This includes adding hydrogen atoms, assigning correct atom types and charges, and optimizing the geometry. This ensures that the molecules are in a chemically realistic state for the subsequent calculations.

  • Binding Site Identification and Grid Generation: The active site, or the ATP-binding pocket in the case of VEGFR-2, is identified. A grid box is then generated around this site, defining the search space for the ligand during the docking process. This focuses the computational effort on the region of interest where inhibition is expected to occur.

  • Docking Simulation: The ligand is then flexibly docked into the defined grid box. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: Each docked pose is evaluated using a scoring function that estimates the binding affinity (docking score). The lower the docking score, the more favorable the predicted binding. The interactions between the ligand and the key amino acid residues in the binding site are then analyzed to understand the molecular basis of the predicted affinity.

The following diagram outlines a typical workflow for a molecular docking study.

Molecular_Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) ProtPrep 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProtPrep LigandLib 2. Prepare Ligand Library (Benzoxazole Derivatives) LigPrep 4. Ligand Preparation (Energy Minimization) LigandLib->LigPrep GridGen 5. Define Binding Site & Generate Grid ProtPrep->GridGen Docking 6. Perform Molecular Docking LigPrep->Docking GridGen->Docking Scoring 7. Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Analysis 8. Post-Docking Analysis (Interaction Analysis, SAR) Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Scores of Benzoxazole Derivatives

The following table summarizes the docking scores of various benzoxazole derivatives against the ATP-binding site of VEGFR-2, as reported in recent literature. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in the specific docking software, scoring functions, and protein preparation protocols used. However, the data within each study provides valuable insights into the structure-activity relationships of the investigated compounds.

Study (Reference)Compound IDKey SubstituentsDocking Score (kcal/mol)Docking SoftwarePDB ID
El-Helby et al. (2022)[9]8d Unsubstituted benzoxazole, terminal phenylNot explicitly stated in kcal/mol, but showed binding similar to sorafenib and formed a hydrogen bond with Asp1046.MOE 20144ASD
El-Naggar et al. (2022)[14]11b Piperidinyl-based benzoxazole, p-fluorophenyl-8.57Not explicitly stated, but methodology suggests a standard docking protocol.Not explicitly stated
El-Naggar et al. (2022)[14]11a Piperidinyl-based benzoxazole, unsubstituted phenyl-8.57Not explicitly stated, but methodology suggests a standard docking protocol.Not explicitly stated
Ghorab et al. (2022)[6][8]12l Benzoxazole with a carboxamide linker and a terminal aromatic ring.Not explicitly stated in kcal/mol, but showed interactions with Cys919, Glu885, and Asp1046.Not explicitly stated, but a validation step was performed by re-docking sorafenib.Not explicitly stated
Ghorab et al. (2022)[15][16]14o Benzoxazole with specific modifications.Not explicitly stated in kcal/mol, but in silico studies were performed.Not explicitly stated

Discussion of Structure-Activity Relationships (SAR)

The analysis of docking poses and scores from these studies reveals several key structural features that contribute to the potent inhibition of VEGFR-2 by benzoxazole derivatives:

  • Hydrogen Bonding with the Hinge Region: A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the backbone of the hinge region. For VEGFR-2, this often involves the amino acid Cys919. The benzoxazole scaffold itself can participate in such interactions.[6][8]

  • Interaction with the DFG Motif: The Asp-Phe-Gly (DFG) motif in the activation loop is another critical area for inhibitor binding. Specifically, interactions with Asp1046 are frequently observed for potent inhibitors, as seen with compound 8d .[9]

  • Hydrophobic Interactions: The ATP-binding pocket of VEGFR-2 contains several hydrophobic residues, such as Leu840, Val848, Ala866, Val916, and Leu1035.[14] The aromatic nature of the benzoxazole ring system and various substituents can engage in favorable hydrophobic and π-stacking interactions within this pocket, contributing to binding affinity.

  • Role of Substituents: The nature and position of substituents on the benzoxazole core and any appended linkers or terminal groups significantly influence the binding affinity. For instance, the introduction of a p-fluorophenyl moiety in compound 11b was found to be beneficial for its activity.[14] In another study, unsubstituted benzoxazole derivatives were found to be more potent than their 5-methyl or 5-chloro substituted counterparts.[9]

Experimental Protocols: A Representative Molecular Docking Methodology

While specific parameters may vary between studies, the following protocol outlines a standard and robust methodology for performing molecular docking of benzoxazole derivatives against VEGFR-2.

1. Protein Preparation:

  • Source: The crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). A commonly used entry is 4ASD.

  • Preparation Steps:

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the benzoxazole derivatives are drawn using a chemical drawing program and converted to 3D structures.

  • Preparation Steps:

    • Assign appropriate atom and bond types.

    • Add hydrogen atoms.

    • Generate different possible ionization states and tautomers at a physiological pH.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

3. Docking Simulation:

  • Software: A validated molecular docking program such as AutoDock, Glide, or MOE-Dock is used.

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box with dimensions of approximately 20x20x20 Å is centered on the active site.

  • Docking Parameters: A flexible docking protocol is employed, allowing for conformational changes in the ligand. The number of docking runs and the search algorithm parameters are set according to the software's recommendations to ensure a thorough sampling of the conformational space.

4. Analysis of Results:

  • Scoring: The docked poses of each ligand are ranked based on the scoring function of the docking program.

  • Interaction Analysis: The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues of the VEGFR-2 active site.

  • Validation: To validate the docking protocol, the co-crystallized ligand is re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystallographic pose is generally considered a successful validation.[8]

Conclusion

The collective findings from recent molecular docking studies strongly support the benzoxazole scaffold as a promising foundation for the design of novel and potent VEGFR-2 inhibitors. The comparative analysis of docking scores and binding interactions highlights the importance of specific structural features, such as the ability to form hydrogen bonds with the hinge region and the DFG motif, as well as engaging in extensive hydrophobic interactions within the ATP-binding pocket. The structure-activity relationships derived from these in silico studies provide a rational basis for the further optimization of benzoxazole derivatives as potential anticancer agents. This guide serves as a valuable resource for researchers in the field, offering a consolidated overview of the current landscape and guiding principles for future drug discovery efforts targeting VEGFR-2.

References

A Comparative Analysis of Efficacy: Ethyl 1,3-benzoxazole-6-carboxylate Derivatives versus Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been a benchmark, particularly in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2] However, the quest for novel therapeutic agents with improved efficacy and toxicity profiles is a constant in oncological research. This guide offers a detailed comparison between the established drug, Sorafenib, and the promising class of Ethyl 1,3-benzoxazole-6-carboxylate derivatives, which have demonstrated significant potential as anticancer agents.[3][4] This analysis is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of mechanisms of action, preclinical efficacy, and the experimental data underpinning these findings.

Introduction to the Compounds

Sorafenib , sold under the brand name Nexavar, is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis.[5] Its approval for advanced HCC marked a significant advancement in the treatment of this disease.[6]

This compound and its derivatives belong to the benzoxazole class of heterocyclic compounds.[7] This scaffold is a constituent of various natural products and has been the focus of extensive research due to its diverse biological activities, including anticancer properties.[4][8] While specific data for this compound is limited, numerous studies on closely related derivatives have shown promising results, in some cases surpassing the efficacy of Sorafenib in preclinical models.[3]

Mechanism of Action: A Tale of Two Kinase Inhibitors

Sorafenib: The Dual-Action Incumbent

Sorafenib exerts its anticancer effects through a dual mechanism: inhibiting tumor cell proliferation and angiogenesis.[9] It targets the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, by inhibiting RAF kinases (C-RAF, B-RAF, and mutant B-RAF).[10] Simultaneously, it blocks several receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR)-β.[9][10] This dual action effectively chokes off the tumor's blood supply while directly hindering its growth.[5]

Sorafenib_Mechanism Sorafenib's Dual Mechanism of Action cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis RAS RAS RAF RAF Kinases (C-RAF, B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFRs (1, 2, 3) VEGF->VEGFR PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->RAF Inhibits Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits

Caption: Sorafenib inhibits both cell proliferation and angiogenesis.

Benzoxazole Derivatives: Potent and Selective Inhibition

Several studies have highlighted that benzoxazole derivatives also exhibit potent anticancer activity, primarily through the inhibition of key kinases. A significant number of these compounds have been identified as potent VEGFR-2 inhibitors.[3][11] For instance, certain synthesized benzoxazole derivatives have demonstrated superior VEGFR-2 inhibition activity compared to Sorafenib.[3] This suggests a potentially more targeted anti-angiogenic effect. Some derivatives have also been shown to induce apoptosis in cancer cells, arresting the cell cycle at various phases.[11]

Benzoxazole_Mechanism Mechanism of Action of Benzoxazole Derivatives cluster_angiogenesis Angiogenesis cluster_apoptosis Apoptosis Induction VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis_pathway Downstream Signaling VEGFR2->Angiogenesis_pathway Angiogenesis Angiogenesis Angiogenesis_pathway->Angiogenesis CellCycle Cell Cycle Arrest Apoptosis Apoptosis CellCycle->Apoptosis Caspase Caspase Activation Caspase->Apoptosis Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Potent Inhibition Benzoxazole->CellCycle Induces Benzoxazole->Caspase Induces

Caption: Benzoxazole derivatives inhibit angiogenesis and induce apoptosis.

Comparative Efficacy: Preclinical Data

In Vitro Cytotoxicity

In vitro studies are fundamental in determining the direct cytotoxic effects of a compound on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in these assays.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

Compound/DerivativeHepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)Reference
Sorafenib3.404.215.30[3]
Benzoxazole Derivative 8d2.433.432.79[3]
Benzoxazole Derivative 8h2.763.532.94[3]

As the data indicates, specific benzoxazole derivatives have demonstrated lower IC50 values than Sorafenib across multiple cancer cell lines, suggesting a more potent cytotoxic effect in vitro.[3]

Kinase Inhibition Assays

The potency of kinase inhibitors is quantified by their ability to inhibit the enzymatic activity of their target kinases.

Table 2: Comparative VEGFR-2 Kinase Inhibition (IC50, µM)

Compound/DerivativeVEGFR-2 IC50 (µM)Reference
Sorafenib0.0782[3]
Benzoxazole Derivative 8d0.0554[3]
Benzoxazole Derivative 8a0.0579[3]
Benzoxazole Derivative 8e0.0741[3]

Notably, several benzoxazole derivatives exhibited more potent inhibition of VEGFR-2 than Sorafenib, with compounds 8d and 8a showing significantly lower IC50 values.[3]

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the comparative data are crucial. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 values of test compounds against cancer cell lines.

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of the test compounds for 48-72 hours. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation. B->C D 4. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine the IC50 value. E->F

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of compounds on a specific kinase, such as VEGFR-2.

Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay Workflow A 1. Reaction Setup Combine the kinase, substrate, ATP, and varying concentrations of the inhibitor in a reaction buffer. B 2. Incubation Incubate the reaction mixture at a specific temperature for a defined period to allow for phosphorylation. A->B C 3. Detection Add a detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of ADP produced or substrate phosphorylated. B->C D 4. Signal Measurement Measure the signal using a suitable plate reader. C->D E 5. Data Analysis Calculate the percentage of kinase inhibition and determine the IC50 value. D->E

Caption: Workflow for assessing kinase inhibition activity.

Conclusion and Future Directions

Sorafenib remains a clinically important therapeutic agent for specific cancers.[1][2] However, the preclinical data for various benzoxazole derivatives, particularly their potent inhibition of VEGFR-2 and superior in vitro cytotoxicity, highlight them as a highly promising class of compounds for further investigation.[3] The development of these derivatives could lead to new therapeutic options with potentially greater efficacy and a more favorable safety profile.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy of lead benzoxazole derivatives in animal models of cancer to determine their therapeutic potential in a physiological context.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion of these compounds to optimize dosing and scheduling.

  • Head-to-head comparative studies: Directly comparing the most promising benzoxazole derivatives with Sorafenib in both in vitro and in vivo models to definitively establish their relative efficacy.

The exploration of this compound and its analogs represents a vibrant area of research with the potential to yield the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Benzoxazole Compound Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the IVIVC Imperative

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring.[1][2] This structural motif is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and immunosuppressive properties.[3][4][5][6] The journey from a promising compound in a lab dish to a clinically effective therapeutic is, however, fraught with challenges. One of the most significant hurdles in drug development is achieving a strong In Vitro-In Vivo Correlation (IVIVC).

This guide provides a comparative analysis of the in vitro and in vivo efficacy of benzoxazole derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of translating preclinical laboratory data into predictable outcomes in living organisms. We will delve into the causality behind experimental choices, present self-validating protocols, and analyze case studies where the correlation holds, or falters, providing a realistic framework for advancing benzoxazole-based drug discovery.

Section 1: The In Vitro Landscape: Initial Efficacy and Mechanistic Clues

In vitro testing serves as the foundational screening phase. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the evaluation of large libraries of compounds to identify initial "hits." The primary goal is to determine if a compound has the desired biological activity and to elucidate its mechanism of action at a cellular or molecular level.

Common In Vitro Assays for Benzoxazole Activity
  • Anticancer Activity: The anticancer potential of benzoxazoles is widely reported.[7][8] A primary screening method involves assessing cytotoxicity against various human cancer cell lines.[9] For instance, derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines.[1][3]

  • Antimicrobial Activity: Many benzoxazole derivatives exhibit potent antibacterial and antifungal properties.[4] Standard assays involve determining the minimum concentration of the compound required to inhibit the growth of or kill specific microbial strains.[4][10]

  • Anti-inflammatory Activity: The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in cell-based assays.[6]

Experimental Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Causality: This protocol is chosen as a primary screen because it provides a quantitative measure of a compound's ability to reduce cell viability, a hallmark of an effective cytotoxic agent. It is a robust and well-established method for initial screening.

Self-Validation: The inclusion of untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control) is critical. These controls validate that the assay system is responsive and that any observed effect is due to the test compound.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a standard anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting viability against compound concentration.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Causality: The MIC value is a critical quantitative measure of a compound's potency. It provides a standardized benchmark to compare the activity of different compounds and is a key parameter for predicting potential therapeutic dosages.

Self-Validation: A well with no antimicrobial agent (growth control) and a well with a standard antibiotic like Cefixime (positive control) are essential.[4] A well with sterile broth only (sterility control) ensures the medium is not contaminated.

Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the benzoxazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a growth control (bacteria, no compound), a sterility control (broth only), and a positive control (bacteria with a standard antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Section 2: The In Vivo Challenge: Validation in a Living System

A compound that is highly active in vitro may fail in vivo for a multitude of reasons. In vivo studies are essential to understand a compound's behavior within a complex biological system, accounting for pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Transitioning from In Vitro to In Vivo

The decision to advance a compound to in vivo testing is based on several factors:

  • Potency: High in vitro activity (e.g., low nanomolar IC₅₀ or low µg/mL MIC).

  • Selectivity: Minimal off-target effects or toxicity to normal cells.

  • Drug-like Properties: Favorable physicochemical properties suggesting good absorption and stability.

Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy

This is a widely used model where human cancer cells are implanted into immunocompromised mice, forming a tumor that can be used to test the efficacy of anticancer compounds.

Causality: This model provides the most direct evidence of a compound's ability to inhibit tumor growth in a living organism, integrating factors like drug delivery to the tumor site and metabolic stability.

Self-Validation: A control group of mice receiving only the vehicle solution is crucial to measure the natural growth rate of the tumor. A positive control group treated with a clinically approved drug for that cancer type provides a benchmark for efficacy.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to different treatment groups (e.g., vehicle control, benzoxazole compound at different doses, positive control).

  • Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition (TGI).

Section 3: Bridging the Gap: A Comparative Analysis

The ultimate test of a compound's potential is the correlation between its in vitro potency and its in vivo efficacy. Below, we analyze data from published studies on specific benzoxazole derivatives.

Case Study 1: Anti-Psoriatic Benzoxazole Derivatives

A study investigated 2-(4-Chlorophenyl) benzoxazol-5-yl) acetic acid (CBA) and its prodrug, MCBA, in an imiquimod (IMQ)-induced psoriatic mouse model.[5][12] Psoriasis severity was measured using the Psoriasis Area and Severity Index (PASI), which scores erythema, skin thickness, and scaling.[5][13]

Compound/TreatmentAdministration RouteIn Vivo Efficacy (Reduction in PASI Score vs. Control)Correlation Notes
Clobetasol Propionate (Ref)Topical76.2%High Efficacy: The positive control shows the model is responsive.
CBA (1% w/w)Topical44.8%Moderate Efficacy: Demonstrates activity upon direct application.
MCBA (1% w/w)Topical60.0%Good Efficacy: The prodrug shows improved topical activity over the parent drug.
CBA (125 mg/kg)Oral57.1%Good Efficacy: Shows systemic activity, indicating sufficient oral absorption.
MCBA (125 mg/kg)Oral70.5%High Efficacy: The prodrug strategy significantly enhances systemic efficacy.[13]

Data synthesized from BenchChem.[13]

This case study demonstrates a successful translation from concept to in vivo activity. The prodrug strategy (MCBA) likely improved the pharmacokinetic properties of the parent compound (CBA), leading to better efficacy in the in vivo model.[5]

Case Study 2: Anticancer Benzoxazole Sigma Receptor Ligands

A study synthesized and evaluated benzoxazole derivatives as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in cancer cell proliferation.[9]

CompoundIn Vitro Binding Affinity (Ki, nM)In Vitro Cytotoxicity (MCF-7 cells)In Vivo Activity (Inflammatory Pain Model)Correlation Notes
19 σ₁ = 1.27, σ₂ = 7.9Cytotoxic effects observedCharacterized as σ₁/σ₂ agonistGood correlation between receptor binding, cellular effect, and in vivo pharmacology.
22 σ₁ = 2.30, σ₂ = 3.8Cytotoxic effects observedCharacterized as σ₁ antagonist/σ₂ partial agonistDemonstrates that subtle changes in structure can alter the in vivo pharmacological profile despite similar in vitro binding and cytotoxicity.
24 σ₁ = 0.78, σ₂ = 7.61Cytotoxic effects observedCharacterized as σ₁ antagonist/σ₂ agonistExcellent binding affinity translated to cellular and in vivo effects.[9]

Data extracted from El-Sayed et al., 2019.[9]

This example highlights how in vitro binding assays can correlate well with cellular effects (cytotoxicity) and a specific in vivo pharmacological outcome.

Visualizing the Drug Discovery Workflow

The process of moving from in vitro screening to in vivo validation is a multi-step funnel, as illustrated below.

IVIVC_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase Compound_Library Benzoxazole Library Primary_Screen Primary Screen (e.g., MTT, MIC) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Identifies 'Hits' Secondary_Assay Secondary Assays (e.g., Mechanism of Action) Hit_Confirmation->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection Selects 'Leads' Animal_Model Disease Model (e.g., Xenograft, Infection) Lead_Selection->Animal_Model Advance Lead to In Vivo Efficacy_Study Efficacy & Tolerability Study Animal_Model->Efficacy_Study PK_PD_Study Pharmacokinetics & Pharmacodynamics Efficacy_Study->PK_PD_Study Preclinical_Candidate Preclinical Candidate PK_PD_Study->Preclinical_Candidate

Caption: A typical workflow from in vitro screening to in vivo validation for drug discovery.

Section 4: Understanding the Discrepancies

The transition from in vitro to in vivo is often called the "valley of death" in drug discovery because many promising compounds fail at this stage. This discrepancy arises because simple in vitro systems cannot fully replicate the complexity of a living organism.[14]

Key Factors Causing Poor IVIVC:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) are critical factors that are absent in simple cell cultures. A compound might be potent in vitro but have poor oral absorption, be rapidly metabolized by the liver, or fail to reach the target tissue in sufficient concentrations.[15]

  • Bioavailability and Target Penetration: An antibiotic may show a low MIC in a broth but be unable to penetrate the tissue where the infection resides, leading to clinical failure.[15][16]

  • Host Factors: The immune system, plasma protein binding, and the gut microbiome can all significantly alter a drug's activity and are not accounted for in standard in vitro tests.

  • Complex Biological Environments: In vivo, bacteria often form biofilms, which are communities of cells encased in a protective matrix.[15] Biofilms can make bacteria up to 1000 times more resistant to antibiotics than their planktonic (free-floating) counterparts studied in vitro.[14] Similarly, the tumor microenvironment in cancer is vastly different from a monolayer of cells in a plastic dish.

  • Resistance Development: The selective pressure of a drug in vivo can lead to the rapid emergence of resistant mutants, a dynamic process not always captured in short-term in vitro assays.[17]

Visualizing a Benzoxazole Mechanism of Action

Some benzoxazole derivatives have been identified as potent inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR2, a key mediator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth.[1]

KDR_Pathway cluster_downstream VEGF VEGF Ligand KDR KDR (VEGFR2) Receptor VEGF->KDR Binds & Activates PLCg PLCγ KDR->PLCg Phosphorylates Ras Ras KDR->Ras Benzoxazole Benzoxazole Inhibitor Benzoxazole->KDR Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified KDR signaling pathway inhibited by certain benzoxazole derivatives.

Section 5: Best Practices for Improving In Vitro-In Vivo Correlation

While a perfect IVIVC is elusive, researchers can take steps to build a more predictive preclinical data package.

  • Employ More Complex In Vitro Models: Move beyond simple 2D cell monolayers.

    • 3D Spheroids/Organoids: These better mimic the cellular interactions and diffusion gradients of a tumor.

    • Co-culture Systems: Grow cancer cells with fibroblasts or immune cells to better simulate the tumor microenvironment.

    • Biofilm Assays: For antimicrobial discovery, specifically test compounds against established biofilms, not just planktonic bacteria.

  • Integrate Early ADME-Tox Screening: Run parallel assays to assess a compound's drug-like properties.

    • Metabolic Stability Assays: Use liver microsomes to determine how quickly a compound is metabolized.

    • Permeability Assays (e.g., Caco-2): Assess the potential for oral absorption.

    • Early Toxicity Screens: Test for cardiotoxicity (hERG assay) or general cytotoxicity against non-cancerous cell lines.

  • Use Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This computational approach integrates in vitro potency data (IC₅₀, MIC) with in vivo ADME data to predict the dosing regimen needed to achieve and maintain a therapeutic concentration at the target site.

Conclusion

Benzoxazole and its derivatives remain a highly valuable scaffold in the pursuit of novel therapeutics.[10][18] However, the success of these compounds hinges on a thorough understanding of the relationship between their in vitro and in vivo activities. A strong correlation is not a given; it is the result of a carefully planned, multi-faceted investigation. By employing biologically relevant in vitro models, integrating early ADME-Tox profiling, and validating findings in well-designed in vivo systems, researchers can more effectively bridge the translational gap. This guide serves as a framework for making informed decisions, ultimately increasing the probability of converting a promising laboratory finding into a life-saving medicine.

References

A Senior Application Scientist’s Guide to Benzoxazole Synthesis: A Comparative Benchmark of Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Consequently, the efficient and robust synthesis of this privileged heterocycle is a critical focus for chemists in both academic and industrial settings.

This guide provides an in-depth, objective comparison between time-honored traditional routes and innovative modern methods for synthesizing benzoxazoles. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale, operational advantages, and inherent limitations of each approach, supported by comparative data and detailed experimental workflows. Our goal is to equip you, the practicing scientist, with the critical insights needed to select the optimal synthetic strategy for your specific research and development objectives.

I. The Traditional Workhorse: Thermal Condensation of o-Aminophenols

For decades, the most prevalent strategy for constructing the benzoxazole ring has been the acid-promoted condensation of an o-aminophenol with a carboxylic acid or its derivative.[4][6] This approach is valued for its simplicity and use of readily available starting materials.

The Phillips Condensation: A Classic Route Using Carboxylic Acids

The archetypal method involves heating an o-aminophenol with a carboxylic acid at high temperatures, often in the presence of a strong acid that also acts as a dehydrating agent.[1][7] Polyphosphoric acid (PPA) is the most common reagent for this transformation, driving the reaction towards the product by facilitating both the initial amide formation and the subsequent intramolecular cyclodehydration.[4][8]

Causality Behind the Choice: The use of PPA is a classic example of process intensification. It serves as the solvent, catalyst, and dehydrating agent, simplifying the reaction setup. The high temperature (typically 150-180°C) is necessary to overcome the activation energy for both the initial acylation and the final ring-closing dehydration step.[1][7]

Inherent Limitations: While effective, this method suffers from significant drawbacks that have driven the search for alternatives:

  • Harsh Conditions: The high temperatures and strongly acidic environment limit the substrate scope, excluding sensitive functional groups.

  • Difficult Work-up: Quenching the viscous PPA with water is highly exothermic and can be hazardous on a larger scale. The subsequent neutralization and extraction process is often cumbersome.

  • Waste Generation: The method generates a significant amount of acidic waste, which is environmentally undesirable.[9]

Alternative Electrophiles: Acyl Chlorides

To circumvent the high temperatures required for carboxylic acids, more reactive acyl chlorides can be used.[4] The reaction proceeds via initial N-acylation of the o-aminophenol to form an o-hydroxyamide, which then undergoes intramolecular cyclization.[4] While this approach allows for milder reaction conditions, it is less atom-economical and generates stoichiometric amounts of chloride waste.

II. The Modern Synthesis Toolbox: Advancing Efficiency and Sustainability

Recent decades have witnessed a paradigm shift in synthetic methodology, driven by the principles of green chemistry and the demand for higher efficiency.[10][11] These modern approaches offer significant advantages over traditional routes, including drastically reduced reaction times, milder conditions, and improved environmental profiles.

Microwave-Assisted Organic Synthesis (MAOS): Revolutionizing Reaction Speed

Microwave irradiation has emerged as a transformative technology in organic synthesis.[12][13] Unlike conventional heating, which relies on slow thermal conduction, microwaves heat the reaction mixture directly and efficiently by interacting with polar molecules.[13][14] This leads to rapid temperature increases and dramatic acceleration of reaction rates, often reducing multi-hour refluxes to mere minutes.[15][16]

Causality Behind the Choice: The efficacy of MAOS in benzoxazole synthesis stems from the high polarity of the reactants and intermediates. This efficient energy transfer not only accelerates the desired cyclodehydration but can also enable solvent-free reactions, further enhancing the green credentials of the method.[6][15]

Catalysis: The Key to Milder and Greener Syntheses

The development of novel catalytic systems has been pivotal in modernizing benzoxazole synthesis. These methods often replace stoichiometric, harsh acids with recyclable and more benign catalysts.

  • Homogeneous & Heterogeneous Catalysis: A wide array of metal catalysts (e.g., Cu, Pd, Ni) and solid-supported acid catalysts have been developed.[3][17] For instance, a reusable Brønsted acidic ionic liquid (BAIL) gel has been shown to effectively catalyze the condensation of o-aminophenols and aldehydes under solvent-free conditions, offering high yields and simple catalyst recovery via centrifugation.[18][19][20]

  • Deep Eutectic Solvents (DES): A particularly innovative green approach involves using Deep Eutectic Solvents (DES) as both the catalyst and reaction medium.[16][21] A DES formed from choline chloride and oxalic acid, for example, can effectively catalyze the reaction under microwave irradiation, providing excellent yields in minutes. The DES is water-soluble, allowing for easy product extraction and potential catalyst recycling.[21]

Continuous Flow Chemistry: The Apex of Scalability and Safety

For large-scale synthesis, continuous flow technology offers unparalleled advantages in safety, control, and efficiency.[22][23] In a flow reactor, reactants are continuously pumped and mixed in a heated coil or channel.

Causality Behind the Choice: The high surface-area-to-volume ratio in a flow reactor allows for extremely efficient heat transfer and precise temperature control. This minimizes the formation of byproducts associated with thermal gradients in large batch reactors.[22][23] Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, drastically improving the safety profile.[22] Life cycle assessment studies have demonstrated that flow synthesis of benzoxazoles can reduce carbon emissions by as much as 85% compared to traditional batch processes.[9]

III. Head-to-Head Benchmarking: A Quantitative Comparison

To provide a clear, evidence-based comparison, the following table summarizes the performance of representative synthetic methods.

Method Precursors Catalyst / Reagent Solvent Temp (°C) Time Yield (%) Key Advantages Key Disadvantages Reference(s)
Traditional PPA o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None (PPA is medium)150-1804-5 h85-95Simple setup, inexpensive reagentsHarsh conditions, difficult work-up, high waste[1][4]
Catalytic (BAIL Gel) o-Aminophenol, BenzaldehydeBrønsted Acidic Ionic Liquid GelNone1305 h~98Solvent-free, reusable catalyst, high yieldHigh temperature, long reaction time[18][19]
Microwave (DES) o-Aminophenol, Benzaldehyde[CholineCl][oxalic acid] (DES)NoneMW (300W)10-12 min92-96Extremely fast, green catalyst/medium, high yieldRequires microwave reactor[16][21]
Flow Chemistry 3-halo-N-acyl anilinesn-BuLi / ElectrophileTHF-40 to 0< 10 min (residence)>90Scalable, safe handling of unstable intermediates, high purityRequires specialized flow equipment[22][23]

IV. Detailed Experimental Protocols

To ensure this guide is a self-validating and practical tool, we provide detailed, step-by-step protocols for two representative methods that highlight the contrast between traditional and modern approaches.

Protocol 1: Traditional Synthesis of 2-Phenylbenzoxazole using PPA

This protocol is a classic and widely used approach for synthesizing 2-arylbenzoxazoles.[1][4]

Step-by-Step Methodology:

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).

  • Addition of PPA: Carefully and slowly add polyphosphoric acid (approx. 40 g) to the flask while stirring. Note: The mixture will become thick and viscous.

  • Heating: Heat the reaction mixture to 150-180°C using a heating mantle and maintain this temperature with vigorous stirring for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. In a separate large beaker, prepare 200 mL of ice-cold water. Very slowly and cautiously pour the warm reaction mixture into the ice water with constant, vigorous stirring. Caution: This process is highly exothermic.

  • Neutralization & Precipitation: Continue stirring the aqueous mixture until the solid product precipitates completely. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole as a white solid.

Protocol 2: Green, Microwave-Assisted Synthesis of 2-Phenylbenzoxazole using a DES Catalyst

This protocol exemplifies a modern, rapid, and environmentally benign approach.[16][21]

Step-by-Step Methodology:

  • Catalyst Preparation (DES): Prepare the [CholineCl][oxalic acid] deep eutectic solvent by mixing choline chloride (1.39 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol) in a beaker. Heat the mixture gently (approx. 60-80°C) with stirring until a clear, homogeneous liquid is formed.

  • Reactant Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, add o-aminophenol (1.09 g, 10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), and the prepared DES catalyst (10 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 300W for 10 minutes. The reaction temperature should be monitored and controlled by the reactor's internal sensor.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL). The DES catalyst will remain in the aqueous layer.

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by a simple recrystallization from an ethanol/water mixture.

  • (Optional) Catalyst Recycling: The aqueous layer containing the DES can be concentrated under vacuum to remove the water and reused for subsequent reactions.[21]

V. Visualization of Synthetic Workflows

To better illustrate the operational differences, the following diagrams outline the workflows for the traditional and modern synthesis protocols described above.

Traditional_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Charge Reactants (o-Aminophenol, Benzoic Acid) PPA 2. Add PPA Reactants->PPA Heat 3. Heat (150-180°C) 4-5 hours PPA->Heat Quench 4. Quench in Ice Water (Exothermic!) Heat->Quench Neutralize 5. Neutralize (NaHCO3) Quench->Neutralize Filter 6. Filter & Wash Neutralize->Filter Recrystallize 7. Recrystallize Filter->Recrystallize

Caption: Workflow for Traditional PPA-Mediated Benzoxazole Synthesis.

Modern_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Green Work-up Prep_DES 1. Prepare DES Catalyst Charge_MW 2. Charge Vial (Reactants + DES) Prep_DES->Charge_MW Irradiate 3. Irradiate (300W) 10 minutes Charge_MW->Irradiate Extract 4. Extract with EtOAc Irradiate->Extract Isolate 5. Evaporate Solvent Extract->Isolate Recycle 7. Recycle Aqueous DES Extract->Recycle Purify 6. Purify Product Isolate->Purify

Caption: Workflow for Modern Microwave-Assisted Benzoxazole Synthesis.

VI. Conclusion and Future Outlook

The synthesis of benzoxazoles has evolved significantly from reliance on harsh, high-temperature thermal condensations to the adoption of highly efficient, rapid, and sustainable modern techniques. While traditional methods like the PPA-mediated synthesis remain useful for their simplicity and low cost on a small scale, they are increasingly being supplanted by superior alternatives.

For laboratory-scale synthesis focused on library generation and rapid lead discovery, microwave-assisted synthesis , particularly when combined with green catalysts like deep eutectic solvents, offers an unparalleled combination of speed, efficiency, and operational simplicity. For process development and large-scale manufacturing, continuous flow chemistry represents the state-of-the-art, providing enhanced safety, scalability, and a significantly reduced environmental footprint.

As a senior application scientist, my recommendation is clear: for new discovery and development programs, the adoption of modern synthetic technologies is not merely an option but a strategic imperative. They provide the means to accelerate research timelines, expand chemical space by enabling more sensitive transformations, and align with the growing global demand for sustainable chemical manufacturing.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl 1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Personal Protective Equipment and Disposal Protocols

The foundational principle of laboratory safety is to minimize exposure to all chemicals, regardless of their known toxicity.[1] For compounds of unknown or uncertain hazard, such as Ethyl 1,3-benzoxazole-6-carboxylate, it is prudent to treat them as potentially hazardous substances.[2] This involves a multi-layered approach to safety, beginning with engineering controls, followed by administrative controls, and finally, the use of appropriate Personal Protective Equipment (PPE).[3][4] PPE serves as the last line of defense against chemical exposure and must be selected and used with a thorough understanding of the potential risks.[4]

Hazard Assessment and Risk Mitigation

Benzoxazole, the core structure of the compound , is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] It is reasonable to infer that this compound may exhibit similar hazardous properties. Therefore, a comprehensive hazard assessment is the first step in ensuring a safe working environment.[6][7] This assessment should consider the specific procedures being performed, the quantities of the substance being used, and the potential for spills, splashes, or aerosol generation.

Core Principles for Handling:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Minimize Exposure: Avoid direct contact with the skin, eyes, and clothing.[10] Do not breathe vapors or dust.[1][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][11] Do not eat, drink, or smoke in areas where chemicals are handled.[9][12]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of appropriate PPE are critical for minimizing the risk of exposure to this compound.[6] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields[3]Chemical-resistant gloves (Nitrile)[7]Laboratory coat[3][13]Recommended if weighing outside of a ventilated enclosure
Dissolving and Solution Preparation Safety goggles and face shield[3][7]Double-gloving with chemical-resistant gloves (Nitrile)[3][14]Chemical-resistant laboratory coat or apron[13]Use in a chemical fume hood
Running Reactions and Monitoring Safety goggles[7]Chemical-resistant gloves (Nitrile)[7]Laboratory coat[3][13]Use in a chemical fume hood
Work-up and Purification Safety goggles and face shield[3][7]Chemical-resistant gloves (Nitrile)[7]Chemical-resistant laboratory coat or apron[13]Use in a chemical fume hood
Spill Cleanup Safety goggles and face shield[3][7]Heavy-duty chemical-resistant gloves[3]Chemical-resistant coveralls or apron[7]Air-purifying respirator with appropriate cartridges

Step-by-Step Guide to Donning and Doffing PPE:

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[14]

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the exterior.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the logistical aspects of handling and disposing of chemical waste.

Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_ppe Required PPE weighing Weighing Solid ppe_basic Lab Coat Safety Glasses Nitrile Gloves weighing->ppe_basic dissolving Dissolving in Solvent ppe_double_glove Lab Coat Safety Goggles Face Shield Double Nitrile Gloves dissolving->ppe_double_glove reaction Running Reaction ppe_splash Lab Coat Safety Goggles Face Shield Nitrile Gloves reaction->ppe_splash monitoring Monitoring Progress (TLC, LC-MS) monitoring->ppe_basic extraction Liquid-Liquid Extraction extraction->ppe_double_glove chromatography Column Chromatography chromatography->ppe_splash

Caption: PPE selection workflow based on experimental task.

Disposal of Contaminated Materials and Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[15] All materials that come into contact with this compound should be considered hazardous waste.

Segregation and Storage:

  • Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and weighing paper, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[16]

  • Liquid Waste: Unused solutions and solvent washes containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.[17] Halogenated and non-halogenated waste streams should be segregated.[16]

  • Sharps: Contaminated sharps, such as needles and Pasteur pipettes, must be disposed of in a designated sharps container.[16]

All hazardous waste must be stored in a designated satellite accumulation area within the laboratory.[17][18] These areas should be inspected weekly for leaks and proper labeling.[17]

Disposal Procedures:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Ensure all waste containers are properly labeled with the chemical name and approximate concentrations of all components.[17]

  • Never dispose of chemical waste down the drain unless specifically authorized by your institution's environmental health and safety department.[19]

By adhering to these comprehensive safety and disposal protocols, researchers can confidently and responsibly handle this compound, ensuring their personal safety and minimizing environmental impact.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.